molecular formula C14H18N6O B1662851 Abacavir CAS No. 136470-78-5

Abacavir

货号: B1662851
CAS 编号: 136470-78-5
分子量: 286.33 g/mol
InChI 键: MCGSCOLBFJQGHM-SCZZXKLOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used extensively in antiviral and biochemical research . Its primary research application is in the study of Human Immunodeficiency Virus (HIV-1) replication mechanisms. As a carbocyclic synthetic nucleoside analogue, this compound is metabolized intracellularly to its active form, carbovir triphosphate (CBV-TP) . This metabolite functions as a competitive substrate for deoxyguanosine triphosphate (dGTP), competitively inhibiting the viral reverse transcriptase enzyme. Upon incorporation into the growing viral DNA chain, it acts as a chain terminator because it lacks the 3'-OH group necessary for DNA elongation, thereby halting viral replication .Beyond its established role in virology, recent scientific investigations have explored the repurposing potential of this compound in oncology research. A 2025 study published in Scientific Reports highlighted that this compound can inhibit the histone demethylase KDM5B, an enzyme often upregulated in cancers such as breast cancer . This activity was shown to sensitize cancer cells to chemotherapeutic agents like doxorubicin, suggesting a novel research application for this compound in studying epigenetic mechanisms and combination cancer therapies . Researchers should note that this compound is contraindicated for individuals with the HLA-B*5701 allele due to a risk of hypersensitivity reactions, a critical consideration for clinical research design . This product, provided as the sulfate salt or free base, is intended for research purposes in chemical and biological studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

属性

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSCOLBFJQGHM-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

136470-78-5 (Succinate)
Record name Abacavir [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4046444
Record name Abacavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Abacavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015182
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 77,000 mg/l @ 25 °C, 1.21e+00 g/L
Record name Abacavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01048
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Abacavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015182
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white solid

CAS No.

136470-78-5, 188062-50-2
Record name Abacavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136470-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abacavir [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abacavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01048
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Abacavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4R)-4-[2-AMINO-6-(CYCLOPROPYLAMINO)-9H-PURIN-9-YL]-2-CYCLOPENTENE-1-METHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABACAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR2TIP26VS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Abacavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015182
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165 °C
Record name Abacavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01048
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Abacavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015182
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Abacavir's Mechanism of Action in HIV-1 Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of abacavir, a critical nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). This document details the molecular interactions, enzymatic kinetics, and cellular pathways that underpin this compound's antiretroviral activity. It also provides detailed experimental protocols for key assays and summarizes quantitative data to facilitate comparative analysis.

Introduction to this compound

This compound is a potent carbocyclic synthetic nucleoside analog of guanosine.[1][2][3] As a cornerstone of combination antiretroviral therapy (cART), it plays a crucial role in the management of HIV-1 infection.[4] Its efficacy lies in its ability to disrupt the HIV-1 replication cycle at a critical juncture: the conversion of viral RNA into proviral DNA, a process catalyzed by the viral enzyme reverse transcriptase (RT).[1][5][6]

Intracellular Activation and Molecular Mechanism

This compound is administered as a prodrug and must undergo intracellular phosphorylation to become pharmacologically active.[7] This multi-step enzymatic conversion culminates in the formation of carbovir triphosphate (CBV-TP), the active anabolite that directly inhibits HIV-1 reverse transcriptase.[2][7]

Intracellular Phosphorylation Pathway

The intracellular activation of this compound is a sequential process mediated by host cellular kinases:

  • This compound to this compound Monophosphate: this compound is first phosphorylated by adenosine phosphotransferase to form this compound 5'-monophosphate.[5][7]

  • This compound Monophosphate to Carbovir Monophosphate: A cytosolic deaminase then converts this compound monophosphate to carbovir monophosphate (CBV-MP).[7]

  • Carbovir Monophosphate to Carbovir Diphosphate and Triphosphate: Cellular kinases, including guanylate kinase, subsequently phosphorylate CBV-MP to carbovir diphosphate (CBV-DP) and finally to the active carbovir triphosphate (CBV-TP).[5]

This compound This compound Abacavir_MP This compound Monophosphate This compound->Abacavir_MP Adenosine Phosphotransferase Carbovir_MP Carbovir Monophosphate Abacavir_MP->Carbovir_MP Cytosolic Deaminase Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Cellular Kinases CBV_TP Carbovir Triphosphate (CBV-TP) Carbovir_DP->CBV_TP Cellular Kinases

Intracellular activation of this compound to carbovir triphosphate.
Inhibition of HIV-1 Reverse Transcriptase

CBV-TP, as a guanosine analog, employs a dual mechanism to inhibit HIV-1 RT:[6][8]

  • Competitive Inhibition: CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of HIV-1 RT.[3][6] This competition reduces the rate of viral DNA synthesis.

  • Chain Termination: Once incorporated into the growing viral DNA strand, CBV-TP acts as a chain terminator.[6][7] this compound is a carbocyclic nucleoside, meaning it lacks the 3'-hydroxyl group necessary for the formation of the 5'-3' phosphodiester bond required for DNA chain elongation.[3][6] This premature termination of the DNA chain effectively halts the reverse transcription process.[7]

dGTP dGTP Proviral DNA Proviral DNA dGTP->Proviral DNA Incorporation CBV-TP CBV-TP Chain Termination Chain Termination CBV-TP->Chain Termination Viral RNA Viral RNA Viral RNA->Proviral DNA Reverse Transcription

Competitive inhibition and chain termination by CBV-TP.

Quantitative Analysis of this compound's Antiviral Activity

The potency of this compound and its active metabolite, CBV-TP, has been quantified through various in vitro assays. The 50% inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate its efficacy.

Parameter Compound Value Cell Type/Assay Condition Reference
IC50 This compound3.7 to 5.8 µMHIV-1IIIB in various cell lines[6]
This compound0.07 to 1.0 µMHIV-1BaL in various cell lines[6]
This compound0.26 ± 0.18 µMClinical isolates[6]
Ki Carbovir Triphosphate0.021 µMHIV reverse transcriptase with calf thymus DNA template[9]

Mechanisms of Resistance to this compound

The emergence of drug-resistant HIV-1 strains is a significant challenge in antiretroviral therapy. Resistance to this compound is primarily associated with specific mutations in the reverse transcriptase gene.

Mutation Effect on this compound Susceptibility Fold Change in IC50 Reference
M184VLow-level resistance2-4 fold[9]
K65RReduced susceptibilityVariable[10]
L74VReduced susceptibilityVariable[11]
Y115FReduced susceptibilityVariable[11]
K65R + M184VIncreased resistance> 4-fold[10]
L74V + M184VIncreased resistance4-8 fold[9]
Three ABC-associated mutationsHigh-level resistance> 8-fold[9]

The M184V mutation is one of the most common mutations associated with this compound resistance, conferring a 2-4 fold reduction in susceptibility.[9] Combinations of mutations, such as K65R and M184V, can lead to higher levels of resistance.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive)

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction Buffer (e.g., Tris-HCl, pH 8.3, MgCl2, DTT, KCl)

  • Template-Primer (e.g., poly(A)•oligo(dT))

  • Deoxynucleotide Triphosphates (dNTPs), including digoxigenin-labeled dUTP (DIG-dUTP)

  • Test compound (e.g., Carbovir Triphosphate)

  • Anti-digoxigenin-peroxidase (POD) antibody

  • Peroxidase substrate (e.g., ABTS)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound (CBV-TP) in the reaction buffer.

  • In a 96-well microplate, add the reaction buffer, template-primer, and dNTPs (including DIG-dUTP).

  • Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the negative control.

  • Incubate the plate at 37°C for 1-2 hours.

  • Wash the plate to remove unincorporated nucleotides.

  • Add the anti-digoxigenin-POD antibody and incubate for 1 hour at 37°C.

  • Wash the plate to remove unbound antibody.

  • Add the peroxidase substrate and incubate until a color change is observed.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Serial Dilutions Serial Dilutions Add Reagents to Plate Add Reagents to Plate Serial Dilutions->Add Reagents to Plate Reagent Mix Reagent Mix Reagent Mix->Add Reagents to Plate Add HIV-1 RT Add HIV-1 RT Add Reagents to Plate->Add HIV-1 RT Incubate Incubate Add HIV-1 RT->Incubate Wash Plate Wash Plate Incubate->Wash Plate Add Antibody Add Antibody Wash Plate->Add Antibody Incubate & Wash Add Substrate Add Substrate Wash Plate->Add Substrate Incubate Add Antibody->Wash Plate Incubate & Wash Read Plate Read Plate Add Substrate->Read Plate Incubate

Workflow for HIV-1 RT inhibition assay.
Quantification of Intracellular Carbovir Triphosphate by HPLC-MS/MS

This protocol outlines a method for the extraction and quantification of CBV-TP from cells.

Materials:

  • Cell culture (e.g., PBMCs) treated with this compound

  • Cold methanol

  • Trichloroacetic acid (TCA)

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., ammonium acetate and acetonitrile)

  • Carbovir triphosphate standard

Procedure:

  • Cell Lysis and Extraction:

    • Harvest cells treated with this compound.

    • Lyse the cells with cold methanol.

    • Precipitate proteins with TCA.

    • Centrifuge to pellet the precipitate and collect the supernatant.

  • Sample Preparation:

    • Neutralize the supernatant.

    • Filter the sample before injection into the HPLC system.

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample into the HPLC-MS/MS system.

    • Separate the analytes using a C18 column with a suitable gradient of mobile phases.

    • Detect and quantify CBV-TP using the mass spectrometer in multiple reaction monitoring (MRM) mode, based on its specific precursor and product ion transitions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the CBV-TP standard.

    • Quantify the amount of CBV-TP in the cell extracts by comparing their peak areas to the standard curve.

Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Protein Precipitation Protein Precipitation Cell Lysis->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Neutralization & Filtration Neutralization & Filtration Centrifugation->Neutralization & Filtration HPLC-MS/MS Analysis HPLC-MS/MS Analysis Neutralization & Filtration->HPLC-MS/MS Analysis Data Analysis Data Analysis HPLC-MS/MS Analysis->Data Analysis

Workflow for intracellular CBV-TP quantification.
Phenotypic Susceptibility Testing of HIV-1 to this compound

This protocol determines the concentration of this compound required to inhibit the replication of clinical HIV-1 isolates by 50% (IC50).

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from a healthy donor

  • Phytohemagglutinin (PHA) and Interleukin-2 (IL-2)

  • Clinical HIV-1 isolate

  • This compound

  • p24 antigen ELISA kit

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood.

    • Stimulate the PBMCs with PHA and culture in the presence of IL-2.

  • Viral Infection:

    • Infect the stimulated PBMCs with the clinical HIV-1 isolate.

  • Drug Susceptibility Assay:

    • Plate the infected cells in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate for 7 days.

  • Quantification of Viral Replication:

    • After incubation, collect the cell culture supernatant.

    • Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits p24 production by 50% compared to the no-drug control. This is the IC50 value.

Conclusion

This compound's mechanism of action as a nucleoside reverse transcriptase inhibitor is well-characterized and provides a robust target for antiretroviral therapy. Its intracellular activation to carbovir triphosphate and subsequent competitive inhibition and chain termination of HIV-1 reverse transcriptase are the cornerstones of its efficacy. Understanding the quantitative aspects of its activity and the genetic basis of resistance is crucial for its effective clinical use and for the development of next-generation antiretroviral agents. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other NRTIs in the fight against HIV-1.

References

An In-depth Technical Guide to the Intracellular Phosphorylation of Abacavir to Carbovir Triphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of combination antiretroviral therapy for the management of HIV infection. As a prodrug, its therapeutic efficacy is entirely dependent on its intracellular conversion to the pharmacologically active anabolite, carbovir triphosphate. This technical guide provides a comprehensive overview of the enzymatic cascade responsible for this critical intracellular phosphorylation. It details the key enzymes involved, summarizes available quantitative data, and presents detailed experimental protocols for the study of this metabolic pathway. The included diagrams, generated using the DOT language, offer clear visual representations of the signaling pathways and experimental workflows, adhering to stringent design specifications for clarity and accessibility.

Introduction

This compound is a carbocyclic synthetic nucleoside analogue of deoxyguanosine.[1] Its antiviral activity is contingent upon a three-step intracellular phosphorylation process that converts it into carbovir 5'-triphosphate (CBV-TP).[1][2] CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase and as a chain terminator upon its incorporation into viral DNA, effectively halting viral replication.[1] Understanding the intricacies of this activation pathway is paramount for optimizing antiretroviral therapies, elucidating mechanisms of drug resistance, and developing novel therapeutic agents.

The Intracellular Phosphorylation Pathway of this compound

The conversion of this compound to its active triphosphate form is a sequential process mediated by a series of cellular kinases. The pathway is initiated in the cytoplasm of host cells, primarily in peripheral blood mononuclear cells (PBMCs), the main target of HIV.

Step 1: this compound to this compound Monophosphate

The first phosphorylation step is catalyzed by adenosine phosphotransferase , which transfers a phosphate group from ATP to the 5'-hydroxyl group of this compound, forming this compound 5'-monophosphate.[1][2]

Deamination to Carbovir Monophosphate

Following the initial phosphorylation, this compound monophosphate undergoes deamination by a cytosolic deaminase to yield (-)-carbovir 5'-monophosphate (CBV-MP).[1][2] This step is crucial as it creates the substrate for the subsequent phosphorylation enzymes.

Step 2: Carbovir Monophosphate to Carbovir Diphosphate

The second phosphorylation is carried out by guanylate kinase (GUK1) , which converts CBV-MP to (-)-carbovir 5'-diphosphate (CBV-DP).[1] This enzyme exhibits significant stereoselectivity, being approximately 7,000 times more efficient in phosphorylating the desired (-)-enantiomer of carbovir monophosphate compared to the (+)-enantiomer.

Step 3: Carbovir Diphosphate to Carbovir Triphosphate

The final and rate-limiting step in the activation cascade is the conversion of CBV-DP to the active antiviral agent, carbovir 5'-triphosphate (CBV-TP). This reaction is catalyzed by various nucleoside diphosphate kinases (NDPKs) , which utilize ATP as the phosphate donor.[1]

Abacavir_Phosphorylation_Pathway cluster_enzymes Enzymes This compound This compound Abacavir_MP This compound Monophosphate This compound->Abacavir_MP ATP -> ADP Carbovir_MP (-)-Carbovir Monophosphate Abacavir_MP->Carbovir_MP Carbovir_DP (-)-Carbovir Diphosphate Carbovir_MP->Carbovir_DP ATP -> ADP Carbovir_TP (-)-Carbovir Triphosphate (Active) Carbovir_DP->Carbovir_TP ATP -> ADP Enzyme1 Adenosine Phosphotransferase Enzyme1->Abacavir_MP Enzyme2 Cytosolic Deaminase Enzyme2->Carbovir_MP Enzyme3 Guanylate Kinase (GUK1) Enzyme3->Carbovir_DP Enzyme4 Nucleoside Diphosphate Kinases Enzyme4->Carbovir_TP

Figure 1: Intracellular phosphorylation pathway of this compound.

Quantitative Data

ParameterValueEnzymeSubstrateReference
Stereoselectivity (-)-enantiomer is 7,000x more efficientGuanylate Kinase (GUK1)Carbovir Monophosphate[1]
This compound Bioavailability ~83%-This compound[1]
Carbovir Triphosphate Intracellular Half-life >15 hours-Carbovir Triphosphate[3]
Major Metabolites in Urine 36% Glucuronide, 30% Carboxylate-This compound[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's intracellular phosphorylation.

In Vitro Kinase Assay for this compound Phosphorylation

This protocol describes a general method to assess the enzymatic conversion of this compound or its phosphorylated intermediates in a cell-free system.

Objective: To measure the activity of a specific kinase (e.g., Guanylate Kinase) in phosphorylating its substrate (e.g., Carbovir Monophosphate).

Materials:

  • Purified recombinant kinase enzyme

  • Substrate (this compound, this compound Monophosphate, or Carbovir Diphosphate)

  • ATP solution

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Quenching solution (e.g., 0.5 M EDTA)

  • Detection reagents (e.g., radiolabeled [γ-³²P]ATP or a commercial kinase assay kit)

  • Microplate reader or scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture by combining the kinase reaction buffer, the substrate at various concentrations, and the purified kinase enzyme.

  • Initiation: Start the reaction by adding ATP (and radiolabel if applicable) to the mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Termination: Stop the reaction by adding the quenching solution.

  • Detection: Quantify the amount of phosphorylated product formed.

    • Radiolabeled Assay: Spot the reaction mixture onto a filter paper, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated product using a scintillation counter.

    • Non-Radiolabeled Assay: Follow the instructions of a commercial kinase assay kit, which typically involves a colorimetric or fluorescent readout measured by a microplate reader.

  • Data Analysis: Plot the amount of product formed over time to determine the initial reaction velocity. Perform experiments with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

Kinase_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Substrate, Enzyme) Initiate Initiate with ATP Start->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate with Quenching Solution Incubate->Terminate Detect Detect Phosphorylated Product Terminate->Detect Analyze Analyze Data (Km, Vmax) Detect->Analyze

Figure 2: General workflow for an in vitro kinase assay.

Quantification of Intracellular Carbovir Triphosphate by HPLC-MS/MS

This protocol outlines a robust method for the extraction and quantification of carbovir triphosphate from peripheral blood mononuclear cells (PBMCs). This method is adapted from validated protocols for other nucleoside triphosphates.[3][4][5]

Objective: To accurately measure the intracellular concentration of the active metabolite, carbovir triphosphate.

Materials:

  • PBMCs isolated from whole blood

  • Cell lysis buffer (e.g., 70% methanol)

  • Internal standard (e.g., a stable isotope-labeled analogue of carbovir triphosphate)

  • HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)

  • Anion-exchange or porous graphitic carbon HPLC column

  • Mobile phases (e.g., A: aqueous buffer with an ion-pairing agent; B: acetonitrile)

Procedure:

  • PBMC Isolation and Counting: Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Count the cells to normalize the final metabolite concentration.

  • Cell Lysis and Extraction: a. Pellet a known number of PBMCs (e.g., 10 million cells) by centrifugation. b. Resuspend the cell pellet in ice-cold cell lysis buffer. c. Add the internal standard to the lysate. d. Vortex vigorously and incubate on ice to ensure complete cell lysis and protein precipitation. e. Centrifuge at high speed to pellet cell debris.

  • Sample Preparation: a. Transfer the supernatant to a new tube. b. Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator. c. Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis: a. Inject the reconstituted sample onto the HPLC column. b. Elute the analytes using a gradient of mobile phase B. c. Detect and quantify carbovir triphosphate and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: a. Generate a standard curve using known concentrations of carbovir triphosphate. b. Calculate the concentration of carbovir triphosphate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. c. Normalize the concentration to the number of cells used in the extraction.

HPLC_MS_Workflow Start Isolate and Count PBMCs Lysis Cell Lysis and Extraction with Internal Standard Start->Lysis Preparation Supernatant Evaporation and Reconstitution Lysis->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Figure 3: Workflow for intracellular carbovir triphosphate quantification.

Conclusion

The intracellular phosphorylation of this compound to carbovir triphosphate is a complex and highly regulated process that is fundamental to its anti-HIV activity. This technical guide has provided a detailed overview of the enzymatic pathway, summarized the available quantitative data, and presented robust experimental protocols for its investigation. A thorough understanding of this metabolic activation is critical for the rational design of future antiretroviral therapies and for optimizing the clinical use of existing NRTIs. Further research is warranted to fully elucidate the kinetic parameters of each enzymatic step and to explore the interplay of this pathway with other cellular processes.

References

Abacavir and the HIV-1 Reverse Transcriptase: An In-depth Analysis of the Binding Site and Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Abacavir, a potent carbocyclic nucleoside analogue, is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus Type 1 (HIV-1) infection. Its therapeutic efficacy is contingent upon its intracellular conversion to the active triphosphate form, carbovir triphosphate (CBV-TP), which acts as a competitive inhibitor of the viral reverse transcriptase (RT). This document provides a comprehensive technical overview of the this compound binding site on HIV-1 RT, detailing the molecular interactions, kinetic parameters of inhibition, and the structural basis of drug resistance. Through a synthesis of published data, experimental protocols, and molecular visualizations, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action.

Mechanism of Action: Competitive Inhibition of HIV-1 Reverse Transcriptase

This compound is administered as a prodrug and undergoes intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP).[1] CBV-TP is a structural analogue of deoxyguanosine triphosphate (dGTP) and acts as a competitive inhibitor of HIV-1 reverse transcriptase.[2] By mimicking the natural substrate, CBV-TP binds to the active site of the enzyme and is incorporated into the nascent viral DNA chain.[1] However, the carbocyclic sugar moiety of this compound lacks a 3'-hydroxyl group, which is essential for the formation of the 5'-3' phosphodiester bond with the next incoming nucleotide.[1] This leads to premature chain termination and the cessation of viral DNA synthesis.[2]

The intracellular activation and inhibitory action of this compound can be visualized as a multi-step process:

Abacavir_Mechanism cluster_cell Host Cell cluster_rt HIV-1 Reverse Transcriptase This compound This compound Abacavir_MP This compound Monophosphate This compound->Abacavir_MP Adenosine Phosphotransferase Carbovir_MP (–)-Carbovir Monophosphate Abacavir_MP->Carbovir_MP Cytosolic Enzyme Carbovir_DP (–)-Carbovir Diphosphate Carbovir_MP->Carbovir_DP Guanylate Kinase CBV_TP (–)-Carbovir Triphosphate (CBV-TP) Carbovir_DP->CBV_TP Cellular Kinases RT_Active_Site RT Active Site CBV_TP->RT_Active_Site Competitive Binding vs dGTP Viral_DNA Nascent Viral DNA RT_Active_Site->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination No 3'-OH group

Figure 1: Intracellular activation of this compound and its mechanism of action on HIV-1 RT.

Quantitative Analysis of this compound Binding and Inhibition

The inhibitory potency of CBV-TP against wild-type and mutant HIV-1 RT has been quantified through pre-steady-state kinetic analysis. These studies provide crucial parameters such as the dissociation constant (Kd), which reflects the binding affinity of the inhibitor to the enzyme, and the rate of incorporation (kpol).

EnzymeSubstrateKd (µM)kpol (s⁻¹)Incorporation Efficiency (kpol/Kd) (µM⁻¹s⁻¹)Fold ResistanceReference
Wild-Type HIV-1 RT dGTP1.1 ± 0.3250 ± 20227---INVALID-LINK--
CBV-TP 4.9 ± 1.2 17 ± 1 3.5 ---INVALID-LINK--
M184V Mutant HIV-1 RT dGTP1.3 ± 0.3110 ± 1085---INVALID-LINK--
CBV-TP 10 ± 3 1.2 ± 0.1 0.12 29 --INVALID-LINK--

Table 1: Pre-Steady-State Kinetic Parameters for dGTP and Carbovir Triphosphate (CBV-TP) Incorporation by Wild-Type and M184V HIV-1 Reverse Transcriptase.

The this compound Binding Site and Structural Basis of Resistance

While a crystal structure of this compound or CBV-TP in complex with HIV-1 RT is not publicly available, extensive research on other nucleoside reverse transcriptase inhibitors (NRTIs) and the M184V mutation provides significant insights into the binding site and the mechanism of resistance.

The active site of HIV-1 RT is located in the p66 subunit and is composed of the "fingers," "palm," and "thumb" subdomains. The catalytic core, containing the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif at residues 183-186, resides in the palm subdomain.[3][4] CBV-TP, as a dGTP analogue, is expected to bind in this active site, with its triphosphate moiety coordinating with two magnesium ions and interacting with catalytic aspartate residues (D110, D185, D186).

The primary mutation conferring resistance to this compound is the substitution of methionine at position 184 with valine (M184V).[2][5] This mutation is located at the heart of the dNTP binding site.[6][7] Structural modeling and studies with other NRTIs suggest that the bulky β-branched side chain of valine at position 184 creates steric hindrance with the carbocyclic ring of CBV-TP.[6] This steric clash is believed to reduce the binding affinity (increase in Kd) and significantly slow the rate of incorporation (decrease in kpol) of CBV-TP, as demonstrated by the kinetic data in Table 1.[2]

Figure 2: Mechanism of this compound resistance due to the M184V mutation in HIV-1 RT.

Experimental Protocols

Pre-Steady-State Kinetic Analysis of CBV-TP Incorporation

This method is employed to determine the kinetic parameters of a single nucleotide incorporation event by HIV-1 RT.

Objective: To measure the dissociation constant (Kd) and the maximum rate of incorporation (kpol) for CBV-TP.

Materials:

  • Purified wild-type and M184V mutant HIV-1 RT

  • 5'-32P-labeled DNA primer

  • DNA or RNA template

  • Carbovir triphosphate (CBV-TP) and dGTP

  • Rapid quench-flow instrument

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 10 mM DTT)

  • Quench solution (e.g., 0.5 M EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager and analysis software

Workflow:

Kinetic_Assay_Workflow Start Start Prepare_Complex Prepare Enzyme-Substrate Complex: HIV-1 RT + 32P-Primer/Template Start->Prepare_Complex Mix Rapidly Mix with CBV-TP or dGTP (various concentrations) Prepare_Complex->Mix Incubate Incubate for Short Time Intervals (milliseconds to seconds) Mix->Incubate Quench Quench Reaction with EDTA Incubate->Quench Analyze Analyze Products by Denaturing PAGE Quench->Analyze Quantify Quantify Product Formation using a Phosphorimager Analyze->Quantify Plot Plot Product Formation vs. Time Quantify->Plot Fit_Data Fit Data to Burst Equation to Determine kobs Plot->Fit_Data Plot_kobs Plot kobs vs. [Substrate] Fit_Data->Plot_kobs Determine_Params Determine Kd and kpol from Hyperbolic Fit Plot_kobs->Determine_Params End End Determine_Params->End

Figure 3: Experimental workflow for pre-steady-state kinetic analysis of CBV-TP incorporation.

Procedure:

  • A pre-incubated complex of HIV-1 RT and the 32P-labeled primer/template duplex is rapidly mixed with a solution containing varying concentrations of CBV-TP or dGTP in the rapid quench-flow instrument.

  • The reaction is allowed to proceed for a series of short time intervals.

  • The reaction is stopped by quenching with a solution such as EDTA.

  • The reaction products are separated by size using denaturing PAGE.

  • The amount of extended primer is quantified using a phosphorimager.

  • The concentration of product formed is plotted against time, and the data are fitted to a burst equation to determine the observed rate of incorporation (kobs) for each substrate concentration.

  • The kobs values are then plotted against the substrate concentration, and the resulting hyperbola is fitted to determine the Kd and kpol.

Conclusion

The clinical efficacy of this compound is directly linked to the specific molecular interactions of its active triphosphate form, CBV-TP, within the active site of HIV-1 reverse transcriptase. As a competitive inhibitor of dGTP, CBV-TP effectively terminates viral DNA synthesis. The development of resistance, primarily through the M184V mutation, underscores the critical role of steric compatibility within the enzyme's active site for inhibitor binding and incorporation. A thorough understanding of these quantitative and structural determinants is paramount for the development of next-generation NRTIs that can overcome existing resistance mechanisms and for the optimization of current antiretroviral therapies. The experimental protocols outlined herein provide a framework for the continued investigation of NRTI binding and resistance, contributing to the ongoing effort to combat HIV-1 infection.

References

The Genetic Underpinning of Abacavir Hypersensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abacavir, a potent nucleoside reverse transcriptase inhibitor, is a critical component of antiretroviral therapy for HIV-1 infection. However, its use is associated with a significant risk of a multi-organ hypersensitivity reaction (AHR) in a subset of patients. This guide provides a comprehensive technical overview of the genetic basis of this compound hypersensitivity, focusing on the pivotal role of the Human Leukocyte Antigen (HLA) allele, HLA-B*57:01. The strong association between this genetic marker and AHR has led to the successful implementation of pharmacogenetic screening, representing a landmark in personalized medicine. This document details the molecular mechanisms, experimental protocols for genetic testing, and the clinical implications of this critical drug-gene interaction.

The Genetic Association: HLA-B*57:01

The primary genetic determinant of this compound hypersensitivity is the presence of the HLA-B57:01 allele.[1][2] Individuals carrying this allele have a markedly increased risk of developing AHR upon exposure to this compound. The association is so strong that screening for HLA-B57:01 is now the standard of care before initiating this compound therapy.[3] The presence of HLA-B*57:01 is a necessary, but not sufficient, condition for the development of AHR, as not all carriers will experience the reaction. This suggests the involvement of other, yet to be fully elucidated, genetic or environmental factors.

Prevalence of HLA-B*57:01

The frequency of the HLA-B*57:01 allele varies significantly across different ethnic populations. This variation directly impacts the incidence of this compound hypersensitivity in these groups.

PopulationPrevalence of HLA-B*57:01 (%)
European5-8
African American2-3
Asian1-2
Hispanic1-2

This table summarizes representative prevalence data. Specific prevalence can vary within broader ethnic categories.

Predictive Value of HLA-B*57:01 Screening

The clinical utility of HLA-B*57:01 screening is underscored by its high negative predictive value (NPV) and moderate positive predictive value (PPV).

Predictive ValueValue (%)Interpretation
Negative Predictive Value (NPV)~100Individuals negative for HLA-B57:01 are at extremely low risk of developing AHR.
Positive Predictive Value (PPV)~50-60Approximately half of the individuals positive for HLA-B57:01 will develop AHR if treated with this compound.

The high NPV provides a strong rationale for avoiding this compound in HLA-B*57:01-positive individuals, effectively preventing the hypersensitivity reaction. The incomplete PPV highlights the multifactorial nature of the immune response.

Molecular Mechanism: The "Altered Peptide Repertoire" Model

The mechanism by which this compound induces a hypersensitivity reaction in HLA-B*57:01 carriers is explained by the "altered peptide repertoire" model.[1][2] This model deviates from the traditional hapten and pro-hapten hypotheses of drug hypersensitivity.

  • Non-covalent Binding: this compound binds non-covalently within the peptide-binding groove (specifically the F-pocket) of the HLA-B57:01 protein.[4][5] This interaction is specific to the molecular structure of HLA-B57:01.

  • Altered Groove Conformation: The binding of this compound alters the shape and chemical properties of the peptide-binding groove.[4]

  • Novel Self-Peptide Presentation: This conformational change leads to the presentation of a novel set of endogenous self-peptides that would not normally bind to HLA-B*57:01.[1][2]

  • T-Cell Recognition as Foreign: These newly presented self-peptides are recognized as foreign by circulating CD8+ T-cells.

  • Immune Activation: The recognition of this altered peptide-HLA complex by the T-cell receptor (TCR) triggers a cascade of T-cell activation, proliferation, and cytokine release, leading to the systemic symptoms of AHR.[6][7][8]

G cluster_APC Antigen Presenting Cell (HLA-B*57:01+) cluster_TCell CD8+ T-Cell This compound This compound Peptide_Groove Peptide-Binding Groove (F-pocket) This compound->Peptide_Groove Binds non-covalently HLA_B5701 HLA-B*57:01 Altered_Complex Altered pMHC HLA_B5701->Altered_Complex Altered_Peptide Altered Self-Peptide Peptide_Groove->Altered_Peptide Presents novel self-peptides Altered_Peptide->Altered_Complex TCR T-Cell Receptor (TCR) Altered_Complex->TCR Presents to TCR T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Recognizes as foreign Cytokine_Release Cytokine Release (IFN-γ, TNF-α) T_Cell_Activation->Cytokine_Release AHR This compound Hypersensitivity Reaction Cytokine_Release->AHR

Figure 1. Signaling pathway of this compound-induced T-cell activation.

Experimental Protocols for HLA-B*57:01 Detection

Accurate and timely identification of the HLA-B*57:01 allele is crucial for preventing AHR. Several molecular methods are employed for this purpose.

Sequence-Specific Primer Polymerase Chain Reaction (PCR-SSP)

This method utilizes primers that are specific to the HLA-B*57:01 allele.

Principle: PCR amplification will only occur if the primer sequences are a perfect match to the target DNA, indicating the presence of the specific allele.

Methodology:

  • DNA Extraction: Genomic DNA is isolated from a whole blood sample.

  • PCR Amplification: The extracted DNA is subjected to PCR using multiple primer sets in parallel. One set is specific for a conserved region of the HLA-B gene (internal control), and another set is specific for the unique sequence of HLA-B*57:01.

  • Gel Electrophoresis: The PCR products are separated by size using agarose gel electrophoresis.

  • Interpretation: The presence of a PCR product of the expected size for the HLA-B*57:01-specific primers indicates a positive result.[9][10] The internal control band should be present in all reactions to validate the PCR.

Real-Time PCR (qPCR) with Sequence-Specific Probes

This is a high-throughput method that offers rapid and quantitative results.

Principle: This technique uses fluorescently labeled probes that bind specifically to the HLA-B*57:01 allele. The amplification of the target sequence is monitored in real-time by detecting the fluorescence signal.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from a whole blood sample.

  • qPCR Reaction Setup: The DNA is mixed with primers flanking a polymorphic region of the HLA-B gene, a fluorescently labeled probe specific for HLA-B*57:01, and a qPCR master mix.

  • Thermal Cycling and Detection: The reaction is performed in a real-time PCR instrument. During amplification, the probe hybridizes to the target sequence and is cleaved by the polymerase, releasing the fluorophore and generating a signal.

  • Data Analysis: The amplification plot is analyzed to determine the cycle threshold (Ct) value, which is inversely proportional to the amount of target DNA. A positive signal above a certain threshold indicates the presence of the HLA-B*57:01 allele.[11]

Flow Cytometry

This method detects the presence of the HLA-B57 protein on the surface of cells.

Principle: A monoclonal antibody that specifically recognizes the HLA-B17 serotype (which includes HLA-B57 and HLA-B58) is used to stain peripheral blood mononuclear cells (PBMCs). The stained cells are then analyzed by flow cytometry.

Methodology:

  • Sample Preparation: A whole blood sample is collected in an EDTA tube.

  • Cell Staining: The blood is incubated with a fluorescently labeled monoclonal antibody specific for the HLA-B17 antigen and an antibody against a pan-leukocyte marker (e.g., CD45).[12]

  • Erythrocyte Lysis: Red blood cells are lysed.

  • Flow Cytometric Analysis: The stained white blood cells are analyzed on a flow cytometer. The fluorescence intensity of the cells is measured to determine the percentage of cells expressing the HLA-B17 antigen.[13]

  • Interpretation: A high percentage of positively stained cells suggests the presence of an HLA-B57 or HLA-B58 allele. Positive results from flow cytometry screening require confirmation by a molecular method (PCR-SSP or qPCR) to specifically identify HLA-B*57:01.[12]

G start Patient Sample (Whole Blood) dna_extraction DNA Extraction start->dna_extraction flow_cytometry Flow Cytometry with HLA-B17 Antibody start->flow_cytometry pcr_ssp PCR with Sequence- Specific Primers dna_extraction->pcr_ssp qpcr Real-Time PCR with Sequence-Specific Probes dna_extraction->qpcr gel Agarose Gel Electrophoresis pcr_ssp->gel qpcr_analysis Amplification Plot Analysis qpcr->qpcr_analysis flow_analysis Fluorescence Intensity Analysis flow_cytometry->flow_analysis positive HLA-B57:01 Positive gel->positive Band Present negative HLA-B57:01 Negative gel->negative No Band qpcr_analysis->positive Signal Detected qpcr_analysis->negative No Signal flow_analysis->negative No Signal confirm Confirm with Molecular Method flow_analysis->confirm Positive Signal confirm->pcr_ssp confirm->qpcr

Figure 2. Experimental workflow for HLA-B*57:01 detection.

Clinical and Drug Development Implications

The discovery of the strong genetic association between HLA-B*57:01 and this compound hypersensitivity has had a profound impact on clinical practice and drug development.

  • Personalized Medicine: Pre-treatment screening for HLA-B*57:01 is a prime example of personalized medicine, allowing for the stratification of patients to avoid a predictable and potentially severe adverse drug reaction. The incidence of suspected this compound hypersensitivity reactions has been shown to decrease significantly with the implementation of routine screening.[14]

  • Improved Drug Safety: The ability to identify at-risk individuals has dramatically improved the safety profile of this compound.

  • Drug Development: The understanding of the "altered peptide repertoire" mechanism provides a new paradigm for investigating other HLA-associated drug hypersensitivities. This knowledge can inform the design of safer drugs by avoiding chemical structures that are likely to bind to specific HLA alleles and alter the presented peptide repertoire. For instance, in silico modeling and in vitro assays can be employed early in the drug development pipeline to assess the potential for a new chemical entity to interact with various HLA alleles.

Conclusion

The genetic basis of this compound hypersensitivity, centered on the HLA-B*57:01 allele, is a well-established and clinically actionable pharmacogenomic association. The "altered peptide repertoire" model provides a detailed molecular explanation for this idiosyncratic adverse drug reaction. The implementation of robust and reliable genetic screening methods has transformed the clinical use of this compound, making it a safer therapeutic option for individuals with HIV. This success story serves as a powerful illustration of how understanding the genetic underpinnings of drug response can lead to significant advances in patient care and drug development. Further research into the role of other genetic and environmental factors will continue to refine our understanding of this complex immune-mediated reaction.

References

The Role of HLA-B*57:01 in Abacavir-Induced Hypersensitivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the human leukocyte antigen (HLA) allele, HLA-B*57:01, in mediating abacavir-induced hypersensitivity syndrome (AHS). This compound is a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. However, its use is associated with a significant risk of a multi-organ clinical syndrome of hypersensitivity in a subset of patients. This guide delves into the molecular mechanisms, genetic basis, diagnostic protocols, and clinical implications of this pharmacogenetic association.

The Molecular Basis of this compound Hypersensitivity

The prevailing mechanism underlying AHS is the "altered peptide repertoire" model.[1][2] Unlike the hapten or pro-hapten hypotheses, where a drug or its metabolite covalently binds to a self-protein to become immunogenic, this compound interacts non-covalently with the HLA-B*57:01 molecule.[2][3][4]

This compound binds specifically within the F-pocket of the peptide-binding groove of the HLA-B*57:01 protein.[1][5] This binding alters the shape and chemical environment of the groove, which in turn changes the repertoire of self-peptides that can be presented by the HLA molecule.[1][6] Consequently, novel self-peptides, to which the host's T-cells are not tolerant, are displayed on the surface of antigen-presenting cells (APCs).[3]

This presentation of a novel set of self-peptides is recognized by cytotoxic CD8+ T-cells, leading to their activation and proliferation.[1][2] These activated CD8+ T-cells then orchestrate a systemic inflammatory response, releasing a cascade of pro-inflammatory cytokines, which manifests as the clinical symptoms of AHS.[7][8]

Signaling Pathway of this compound-Induced Hypersensitivity

The following diagram illustrates the key molecular and cellular events in the signaling pathway leading to this compound hypersensitivity in HLA-B*57:01 positive individuals.

Caption: Molecular pathway of this compound-induced hypersensitivity.

Data Presentation: Quantitative Analysis

The association between HLA-B*57:01 and this compound hypersensitivity is one of the strongest pharmacogenetic associations discovered. The following tables summarize key quantitative data from clinical studies.

Table 1: Incidence of this compound Hypersensitivity (AHS) with and without HLA-B*57:01 Screening
Study / PopulationAHS Incidence without ScreeningAHS Incidence with ScreeningReference
9 Clinical Trials (n=2,670)~8%1% (in HLA-B*57:01 negative)[7]
Caucasians~6%Not Applicable[7]
African Americans2-3%Not Applicable[7]
Taiwanese0.9% (clinically confirmed)Not Applicable[9]
PREDICT-1 (Control Group, n=847)7.8% (clinically suspected)Not Applicable[10]
PREDICT-1 (Screening Group, n=803)Not Applicable3.4% (clinically suspected)[10]
PREDICT-1 (Control Group, n=847)2.7% (immunologically confirmed)Not Applicable[10]
PREDICT-1 (Screening Group, n=803)Not Applicable0% (immunologically confirmed)[10]
OPERA® Cohort (Pre-screening period)1.3% (definite or probable)Not Applicable[10]
OPERA® Cohort (Post-screening, 2015)Not Applicable0.2% (definite or probable)[10]
Table 2: Diagnostic Accuracy of HLA-B*57:01 Screening for this compound Hypersensitivity
ParameterValueStudy
PREDICT-1 Study (Immunologically Confirmed AHS)
Sensitivity100%[10]
Specificity96.9%[11]
Positive Predictive Value (PPV)47.9%[10]
Negative Predictive Value (NPV)100%[10]
Meta-analysis (Immunologically Confirmed AHS)
Odds Ratio1,056.2 (95% CI = 345.0–3,233.3)[12]
Meta-analysis (Clinically Diagnosed AHS)
Odds Ratio23.6 (95% CI = 15.4–36.3)[12]
Table 3: Frequency of the HLA-B*57:01 Allele in Different Populations
PopulationAllele FrequencyReference
Southwest Asian11%
European6.8%
South American2.6%
Middle Eastern2.5%
Mexican2.2%
African1%
Taiwanese0.3%[9]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound hypersensitivity.

HLA-B*57:01 Genotyping

The gold standard for preventing AHS is prospective genotyping for the HLA-B*57:01 allele. Several molecular methods are available.

This method uses primers designed to specifically amplify the HLA-B*57:01 allele.

  • DNA Extraction: Genomic DNA is extracted from whole blood or buccal swabs using a standard commercial kit.

  • PCR Amplification:

    • A multiplex PCR is performed with at least two primer sets: one specific for a conserved region of the HLA-B gene (as a positive control for amplification) and another specific for the HLA-B*57:01 allele.

    • Reaction Mixture: A typical 20 µL reaction contains 3–10 ng of genomic DNA, 1.25 µM of the forward primer, 0.5 µM of each of the reverse primers, 0.25 µM of control gene primers, PCR buffer, 1.5 mM MgCl₂, 0.025 U of Taq polymerase, and 0.12 mM dNTPs.[13]

    • Thermocycling Conditions: An initial denaturation at 95°C for 2-5 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at a primer-specific temperature (e.g., 65°C) for 30 seconds, and extension at 72°C for 45 seconds, with a final extension at 72°C for 5-10 minutes.

  • Detection: PCR products are visualized by agarose gel electrophoresis. The presence of a band of the correct size for the HLA-B*57:01 amplicon indicates a positive result.

This is a high-throughput method that offers rapid and sensitive detection.

  • Principle: This assay uses allele-specific primers and a fluorescently labeled probe that binds specifically to the HLA-B*57:01 amplicon. The 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe during amplification, releasing the fluorophore from the quencher and generating a fluorescent signal.

  • Reaction Setup: A typical reaction mix includes genomic DNA, allele-specific primers for HLA-B*57:01, a specific TaqMan® probe, a reference gene primer/probe set (e.g., for β-globin), and a real-time PCR master mix.

  • Thermocycling and Detection: The reaction is performed in a real-time PCR instrument. The amplification of both the target allele and the reference gene is monitored in real-time by detecting the fluorescence emitted. The presence of an amplification curve for the HLA-B*57:01 target indicates a positive result.

Lymphocyte Transformation Test (LTT)

The LTT is an in vitro assay to assess the proliferative response of peripheral blood mononuclear cells (PBMCs) upon exposure to a drug.

  • PBMC Isolation: PBMCs are isolated from heparinized whole blood by density gradient centrifugation (e.g., using Ficoll-Paque).

  • Cell Culture:

    • PBMCs are cultured in 96-well round-bottom plates at a density of 1-2 x 10⁵ cells per well in a complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal calf serum, L-glutamine, and antibiotics).

    • Cells are stimulated with various concentrations of this compound (typically ranging from 1 to 50 µg/mL). A positive control (e.g., phytohemagglutinin) and a negative control (culture medium alone) are included.

  • Proliferation Assay:

    • After 5-6 days of incubation at 37°C in a 5% CO₂ atmosphere, cell proliferation is measured.

    • [³H]-Thymidine Incorporation: 1 µCi of [³H]-thymidine is added to each well, and the plates are incubated for another 16-18 hours. The cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The results are expressed as a stimulation index (SI), which is the ratio of the mean counts per minute (cpm) in the presence of the drug to the mean cpm in the absence of the drug. An SI ≥ 2 is generally considered a positive response.

This compound Patch Testing

Patch testing is an in vivo method to confirm a delayed-type hypersensitivity reaction to a drug.

  • Patch Preparation: this compound is prepared in petrolatum at concentrations of 1% and 10%.

  • Application: The patches are applied to the upper back of the patient and left in place for 48 hours.

  • Reading: The patch test sites are read at 48 and 72 hours after application.

  • Interpretation: A positive reaction is characterized by erythema, infiltration, and papules at the application site. The intensity of the reaction is graded according to international guidelines.

Cytokine Profiling

Measurement of cytokine production by this compound-specific T-cells provides insights into the immunopathology of AHS.

  • Cell Culture: PBMCs from hypersensitive and tolerant individuals are cultured with and without this compound as described for the LTT.

  • Cytokine Measurement:

    • ELISA: Supernatants from the cell cultures are collected after 24-48 hours, and the concentration of specific cytokines (e.g., IFN-γ, TNF-α) is measured using commercially available ELISA kits.

    • ELISpot: This assay quantifies the number of cytokine-secreting cells. PBMCs are cultured on a membrane pre-coated with an anti-cytokine antibody. After stimulation with this compound, secreted cytokines are captured on the membrane. The spots, each representing a single cytokine-producing cell, are visualized with a secondary antibody and a chromogenic substrate and counted using an ELISpot reader.[8][14]

    • Intracellular Cytokine Staining (ICS) with Flow Cytometry: PBMCs are stimulated with this compound in the presence of a protein transport inhibitor (e.g., Brefeldin A). The cells are then surface-stained for CD8, fixed, permeabilized, and stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ). The percentage of CD8+ T-cells producing the cytokine is determined by flow cytometry.

Mandatory Visualizations

Experimental Workflow for HLA-B*57:01 Screening and this compound Prescription

HLA_Screening_Workflow Start Patient Considered for This compound Therapy Screening Perform HLA-B57:01 Genotyping Start->Screening Result HLA-B57:01 Test Result Screening->Result Positive Positive for HLA-B57:01 Result->Positive Positive Negative Negative for HLA-B57:01 Result->Negative Negative Contraindicated This compound is Contraindicated Positive->Contraindicated Prescribe Prescribe this compound Negative->Prescribe Alternative Prescribe Alternative Antiretroviral Therapy Contraindicated->Alternative Monitor Monitor for Hypersensitivity Symptoms (rare) Prescribe->Monitor

Caption: Clinical workflow for HLA-B*57:01 screening.

Logical Relationship between HLA-B*57:01, this compound, and Immune Response

Logical_Relationship cluster_genetics Genetic Predisposition cluster_drug Drug Exposure cluster_outcome Clinical Outcome HLAB5701_pos HLA-B57:01 Positive Abacavir_exp This compound Exposure HighRisk High Risk of Hypersensitivity HLAB5701_pos->HighRisk HLAB5701_neg HLA-B57:01 Negative LowRisk Low Risk of Hypersensitivity HLAB5701_neg->LowRisk Abacavir_exp->HighRisk Abacavir_exp->LowRisk

Caption: Relationship between genetics, drug, and outcome.

Conclusion

The strong and specific association between the HLA-B57:01 allele and this compound-induced hypersensitivity represents a landmark in the field of pharmacogenomics. Understanding the molecular mechanism of this adverse drug reaction has led to the successful implementation of genetic screening in clinical practice, significantly reducing the incidence of this potentially life-threatening condition.[7][10] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the central role of HLA-B57:01 in this compound hypersensitivity, from the fundamental science to its clinical application. Continued research in this area will further refine our understanding of immune-mediated adverse drug reactions and aid in the development of safer and more effective therapies.

References

Early In Vitro Studies on the Antiviral Activity of Abacavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Foundational Research into Abacavir's Efficacy and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the early in vitro studies that were pivotal in establishing the antiviral activity of this compound, a potent nucleoside reverse transcriptase inhibitor (NRTI). The following sections detail the quantitative measures of its efficacy against HIV, the experimental protocols employed in these seminal studies, and the molecular pathways elucidated through this foundational research.

Quantitative Antiviral Activity and Cytotoxicity

The initial in vitro evaluation of this compound demonstrated its potent and selective activity against Human Immunodeficiency Virus type 1 (HIV-1). A summary of the key quantitative data from these early studies is presented below, offering a comparative look at its efficacy and toxicity across different cell lines and viral strains.

ParameterValue (µM)Cell LineVirus StrainReference
IC50 4.0MT-4 cellsWild-type HIV-1[1][2][3]
IC50 0.26Clinical IsolatesHIV-1[2][3]
Ki 0.021-HIV reverse transcriptase[2][3]
CC50 160CEM cells-[2][3]
CC50 140CD4+ CEM cells-[2][3]
CC50 110Normal bone progenitor cells (BFU-E)-[2][3]

IC50 (50% Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of viral replication in vitro. Ki (Inhibition Constant): The concentration of an inhibitor required to produce half-maximum inhibition. CC50 (50% Cytotoxic Concentration): The concentration of a drug that is required to cause 50% cytotoxicity in uninfected cells.

Mechanism of Action: Intracellular Activation and Reverse Transcriptase Inhibition

This compound is a prodrug that requires intracellular phosphorylation to become its active form, carbovir triphosphate (CBV-TP).[4][5] This active metabolite acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator during viral DNA synthesis.[4][6]

Intracellular Activation Pathway of this compound

The following diagram illustrates the metabolic conversion of this compound to its active triphosphate form within the host cell.

Abacavir_Activation This compound This compound Abacavir_MP This compound Monophosphate This compound->Abacavir_MP Adenosine phosphotransferase Carbovir_MP Carbovir Monophosphate Abacavir_MP->Carbovir_MP Cytosolic Deaminase Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Cellular Kinases Carbovir_TP Carbovir Triphosphate (CBV-TP) (Active Form) Carbovir_DP->Carbovir_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase Carbovir_TP->HIV_RT Competitive Inhibition Chain_Termination Proviral DNA Chain Termination HIV_RT->Chain_Termination Incorporation into Proviral DNA Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Analysis cluster_results Results Cell_Culture Cell Culture (e.g., MT-4, PBMCs) Infection Infection of Cells with HIV-1 Cell_Culture->Infection Virus_Stock HIV-1 Virus Stock Preparation Virus_Stock->Infection Drug_Dilution This compound Serial Dilutions Treatment Addition of this compound Dilutions Drug_Dilution->Treatment Infection->Treatment Incubation Incubation (e.g., 4-7 days) Treatment->Incubation Analysis Analysis (MTT Assay or p24 ELISA) Incubation->Analysis Data_Analysis Data Analysis (IC50, CC50 Calculation) Analysis->Data_Analysis

References

Abacavir's In Vitro Activity Across Diverse HIV-1 Clades: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro spectrum of activity of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), against various clades of the Human Immunodeficiency Virus Type 1 (HIV-1). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways to offer a comprehensive resource for researchers in the field of HIV drug development.

Quantitative Susceptibility of HIV-1 Clades to this compound

The in vitro potency of this compound is typically quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication in cell culture. A comprehensive analysis of this compound's activity against a panel of HIV-1 Group M subtypes (A, B, C, D, E, F, and G), Group O, and HIV-2 isolates reveals a broad spectrum of antiviral activity.

The following table summarizes the mean IC50 values of this compound against various HIV-1 clades, as determined in peripheral blood mononuclear cells (PBMCs). It is important to note that IC50 values can vary depending on the specific viral isolate and the experimental assay used.

HIV-1 Clade/GroupMean IC50 (nM)
Subtype A 345
Subtype B 363
Subtype C 8.8
Subtype D 262.8
Subtype E (CRF01_AE) 100.6
Subtype F 84.2
Subtype G 78.5
Group O 300.9
HIV-2 228.1

Data sourced from an FDA microbiology review of the combination of this compound and Lamivudine. The review notes that the antiviral activity was measured using a reverse transcriptase (RT) activity assay and a p24 assay in PBMCs.[1]

Additional studies have reported IC50 values for this compound against various HIV-1 strains and clinical isolates:

  • Against wild-type HIV-1 in MT-4 cells, an IC50 of 4.0 µM has been reported.[2][3]

  • The mean IC50 value against 8 clinical isolates in monocytes and peripheral blood mononuclear cells was 0.26 µM.[1]

  • For clinical HIV isolates in vitro, a mean IC50 of 0.07 microgram/ml (approximately 0.25 µM) has also been noted.[4][5]

Experimental Protocols for Determining this compound Susceptibility

The determination of this compound's in vitro activity against different HIV-1 clades relies on standardized and reproducible experimental protocols. A commonly employed method is the phenotypic drug susceptibility assay, which measures the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug. A widely used platform for this is the luciferase reporter gene assay utilizing TZM-bl cells.

Phenotypic Drug Susceptibility Assay using TZM-bl Cells

This assay quantifies the inhibition of viral replication by measuring the activity of a reporter gene (luciferase) that is activated upon successful viral entry and gene expression.

Cell Line:

  • TZM-bl cells: This is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, making them susceptible to a wide range of HIV-1 strains.[6] These cells contain an integrated firefly luciferase gene under the control of the HIV-1 long terminal repeat (LTR) promoter.

Principle:

  • Upon successful infection of TZM-bl cells by HIV-1, the viral Tat protein is produced. Tat then transactivates the HIV-1 LTR, leading to the expression of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is directly proportional to the level of viral replication.

Detailed Methodology:

  • Virus Preparation:

    • Viral stocks of different HIV-1 clades are propagated in a suitable cell line (e.g., PBMCs or MT-4 cells).

    • The viral titer is determined to ensure a consistent amount of virus is used in each assay.

  • Drug Dilution:

    • A stock solution of this compound is prepared and serially diluted to create a range of concentrations to be tested.

  • Assay Setup (96-well plate format):

    • TZM-bl cells are seeded into a 96-well microtiter plate and allowed to adhere overnight.

    • The serially diluted this compound is added to the wells in triplicate.

    • A standardized amount of the HIV-1 isolate (of a specific clade) is then added to each well containing the drug and cells.

    • Control wells are included:

      • Virus Control: Cells + Virus (no drug) - represents 100% viral replication.

      • Cell Control: Cells only (no virus, no drug) - represents baseline luciferase activity.

  • Incubation:

    • The plate is incubated for 48 hours at 37°C in a humidified 5% CO2 incubator to allow for viral entry, replication, and reporter gene expression.

  • Luciferase Activity Measurement:

    • After incubation, the culture medium is removed, and the cells are lysed.

    • A luciferase substrate is added to each well.

    • The luminescence is measured using a luminometer.

  • Data Analysis and IC50 Determination:

    • The percentage of viral inhibition for each drug concentration is calculated relative to the virus control.

    • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing Key Pathways and Workflows

To better understand the processes involved in this compound's mechanism of action and its evaluation, the following diagrams have been generated using the DOT language.

Intracellular Activation Pathway of this compound

This compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active. This diagram illustrates the enzymatic conversion of this compound to its active triphosphate form, Carbovir triphosphate (CBV-TP).

Abacavir_Activation_Pathway This compound This compound Abacavir_MP This compound Monophosphate This compound->Abacavir_MP Adenosine phosphotransferase Carbovir_MP Carbovir Monophosphate Abacavir_MP->Carbovir_MP Cytosolic deaminase Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Cellular kinases Carbovir_TP Carbovir Triphosphate (CBV-TP) (Active Form) Carbovir_DP->Carbovir_TP Cellular kinases Inhibition Inhibition of HIV Reverse Transcriptase Carbovir_TP->Inhibition

Intracellular activation of this compound to its active form, CBV-TP.
Experimental Workflow for Phenotypic Drug Susceptibility Testing

This diagram outlines the key steps involved in a typical in vitro phenotypic assay to determine the susceptibility of HIV-1 isolates to this compound.

Phenotypic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed TZM-bl cells in 96-well plate add_drug Add this compound dilutions to wells prep_cells->add_drug prep_drug Prepare serial dilutions of this compound prep_drug->add_drug prep_virus Prepare standardized HIV-1 isolate add_virus Add HIV-1 isolate to wells prep_virus->add_virus add_drug->add_virus incubate Incubate for 48 hours add_virus->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells read_luminescence Measure luminescence lyse_cells->read_luminescence calculate_ic50 Calculate IC50 value read_luminescence->calculate_ic50

Workflow for determining this compound's in vitro activity.

Conclusion

This compound demonstrates potent in vitro activity against a wide range of HIV-1 clades, including those prevalent in various global regions. The data presented in this guide, derived from standardized phenotypic assays, underscore the broad utility of this compound in antiretroviral therapy. The detailed experimental protocols provide a foundation for consistent and reliable evaluation of this compound's potency and for future research into its activity against emerging HIV-1 variants. The visualized pathways offer a clear understanding of its mechanism of action and the experimental procedures used for its characterization. This comprehensive overview serves as a valuable technical resource for the scientific community dedicated to the ongoing development of effective HIV treatments.

References

Initial Reports of Abacavir Resistance Mutations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abacavir (ABC) is a potent carbocyclic nucleoside analogue that inhibits HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. Following intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP), it acts as a chain terminator when incorporated into the nascent viral DNA. However, the emergence of drug resistance mutations in the RT enzyme can significantly compromise the efficacy of this compound-containing antiretroviral regimens. This technical guide provides a comprehensive overview of the initial reports of this compound resistance mutations, detailing the key mutations, their quantitative impact on drug susceptibility, the experimental protocols used for their characterization, and the underlying molecular mechanisms of resistance.

Key this compound Resistance Mutations

Initial in vitro and in vivo studies identified several key amino acid substitutions in the HIV-1 reverse transcriptase that confer resistance to this compound. The primary mutations include:

  • M184V/I: This is often the first mutation to be selected under this compound pressure and confers a low to moderate level of resistance.[1][2] It is also the primary mutation associated with resistance to lamivudine (3TC) and emtricitabine (FTC).

  • K65R: This mutation is selected by several nucleoside reverse transcriptase inhibitors (NRTIs), including this compound, tenofovir, and didanosine.[3][4][5]

  • L74V: Frequently observed in patients receiving this compound, often in combination with M184V.[4]

  • Y115F: Another mutation that can be selected by this compound, contributing to reduced susceptibility.[4][6]

The development of high-level resistance to this compound typically requires the accumulation of multiple mutations. The presence of thymidine analogue mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, which are selected for by zidovudine (AZT) or stavudine (d4T), can also contribute to reduced this compound susceptibility, particularly when present with the M184V mutation.[6]

Quantitative Analysis of this compound Resistance

The level of resistance conferred by specific mutations is quantified as a fold-change (FC) in the 50% inhibitory concentration (IC50) compared to a wild-type reference virus. The following tables summarize the quantitative data from various studies.

Table 1: Fold-Change in this compound Susceptibility for Single and Double Mutations

Mutation(s)Fold-Change (FC) in this compound IC50Reference(s)
M184V2-4[1]
K65R~4-5[7]
L74V + M184V~5
K65R + M184VFurther decrease compared to K65R alone[3][7]

Table 2: Impact of Multiple Mutations on this compound Susceptibility

Mutation CombinationFold-Change (FC) in this compound IC50Reference(s)
M184V + ≥3 TAMsCan lead to >4-fold resistance
L74V or NRTI MDR patternsPredominantly found in highly resistant samples[6]
K65R + Y115F + M184VAccumulation observed in in vitro selection[1][4]

Note: Fold-change values can vary depending on the experimental system and viral backbone used.

Experimental Protocols

The characterization of this compound resistance mutations relies on a series of well-established molecular and virological techniques.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the HIV-1 reverse transcriptase gene within a laboratory clone of the virus, typically in a plasmid vector like pNL4-3.

Protocol Overview (adapted from QuikChange™ Site-Directed Mutagenesis):

  • Primer Design: Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) with the plasmid DNA template and the mutagenic primers. The reaction typically involves 12-18 cycles of denaturation, annealing, and extension.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and verify the presence of the desired mutation by DNA sequencing.

Generation of Viral Stocks

Once the mutated plasmid is generated, infectious virus stocks are produced for use in phenotypic assays.

Protocol Overview:

  • Transfection: Transfect a suitable cell line, such as HEK293T cells, with the mutated proviral DNA plasmid.

  • Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the infectious virus.

  • Virus Quantification: Quantify the virus stock by measuring the p24 capsid protein concentration using an enzyme-linked immunosorbent assay (ELISA) or by determining the tissue culture infectious dose (TCID50).

Phenotypic Susceptibility Assay

This assay measures the in vitro susceptibility of the generated mutant viruses to this compound.

Protocol Overview:

  • Cell Plating: Seed a susceptible T-cell line, such as MT-2 or peripheral blood mononuclear cells (PBMCs), into a 96-well plate.

  • Drug Dilution Series: Prepare a serial dilution of this compound in cell culture medium.

  • Infection: Add a standardized amount of the mutant or wild-type virus to the cells in the presence of the different drug concentrations. Include a no-drug control.

  • Incubation: Incubate the plate for 3-7 days to allow for viral replication.

  • Quantification of Viral Replication: Measure the extent of viral replication in each well. A common method is to quantify the amount of p24 antigen in the culture supernatant using a p24 ELISA.

  • IC50 Determination: Plot the percentage of inhibition of viral replication against the drug concentration and determine the IC50 value, which is the drug concentration that inhibits viral replication by 50%.

  • Fold-Change Calculation: Calculate the fold-change in resistance by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.[8][9]

p24 Antigen ELISA

This assay is a standard method for quantifying HIV-1 p24 capsid protein in culture supernatants.

Protocol Overview (General):

  • Coating: Coat a 96-well plate with a capture antibody specific for HIV-1 p24.

  • Sample Addition: Add cell culture supernatants (containing the virus) to the wells.

  • Detection Antibody: Add a biotinylated detector antibody that also binds to p24.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated antibody.

  • Substrate: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.

  • Stop Reaction: Stop the reaction with an acid solution.

  • Read Absorbance: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader. The absorbance is proportional to the amount of p24 antigen present.

Mandatory Visualizations

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_virus_production Virus Production cluster_phenotyping Phenotypic Susceptibility Assay pNL43 pNL4-3 Plasmid (WT RT) pcr PCR Amplification pNL43->pcr primers Mutagenic Primers primers->pcr dpni DpnI Digestion pcr->dpni transform E. coli Transformation dpni->transform sequence Sequence Verification transform->sequence mut_plasmid Mutant Plasmid sequence->mut_plasmid transfection Transfection mut_plasmid->transfection hek293t HEK293T Cells hek293t->transfection harvest Virus Harvest transfection->harvest quantify p24 ELISA Quantification harvest->quantify virus_stock Mutant Virus Stock quantify->virus_stock infection Infection virus_stock->infection mt2 MT-2 Cells mt2->infection abc This compound Dilution abc->infection incubation Incubation (3-7 days) infection->incubation p24_assay p24 ELISA incubation->p24_assay ic50 IC50 Calculation p24_assay->ic50 fc Fold-Change Calculation ic50->fc

Caption: Experimental workflow for characterizing this compound resistance mutations.

Abacavir_Resistance_Mechanism cluster_wt Wild-Type HIV Reverse Transcriptase cluster_mutant Mutant HIV Reverse Transcriptase (e.g., M184V, K65R) wt_rt Wild-Type RT incorporation_wt Efficient Incorporation of CBV-TP wt_rt->incorporation_wt dgtp dGTP (Natural Substrate) dgtp->wt_rt cbvtp Carbovir-TP (this compound) cbvtp->wt_rt cbvtp_mut Carbovir-TP termination_wt Chain Termination incorporation_wt->termination_wt mut_rt Mutant RT discrimination Mechanism 1: Enhanced Discrimination (Reduced affinity for CBV-TP) mut_rt->discrimination Steric hindrance/ conformational change excision Mechanism 2: ATP-Mediated Excision (Removal of incorporated CBV-MP) mut_rt->excision Enhanced pyrophosphorolysis dgtp_mut dGTP dgtp_mut->mut_rt cbvtp_mut->mut_rt resistance This compound Resistance discrimination->resistance excision->resistance

Caption: Molecular mechanisms of this compound resistance.

Molecular Mechanism of this compound Resistance

The primary mechanisms by which mutations in the HIV-1 reverse transcriptase confer resistance to this compound are:

  • Enhanced Drug Discrimination: Mutations such as M184V can alter the conformation of the dNTP-binding pocket of the reverse transcriptase. This change can lead to steric hindrance, reducing the enzyme's affinity for carbovir triphosphate and favoring the binding of the natural substrate, dGTP.[10] This results in a decreased efficiency of CBV-TP incorporation into the viral DNA.

  • ATP-Mediated Excision (Primer Unblocking): Some mutations, particularly TAMs, enhance the pyrophosphorolytic activity of the reverse transcriptase. This process, which utilizes ATP as the pyrophosphate donor, allows the enzyme to remove the chain-terminating carbovir monophosphate from the 3' end of the nascent DNA strand.[3] Once the chain terminator is removed, DNA synthesis can resume, leading to viral replication in the presence of the drug. The K65R mutation has also been implicated in contributing to resistance through this excision mechanism.[3]

Conclusion

The emergence of resistance is a significant challenge in the long-term management of HIV-1 infection. The initial reports on this compound resistance identified key mutations in the reverse transcriptase that reduce the drug's efficacy. A thorough understanding of these mutations, their quantitative impact, the methods used for their detection, and their mechanisms of action is crucial for the development of new antiretroviral agents and for optimizing treatment strategies for individuals with HIV. The experimental protocols and data presented in this guide provide a foundational resource for researchers and clinicians working to combat HIV drug resistance.

References

Abacavir Transport Across the Blood-Brain Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus (HIV) infection. The central nervous system (CNS) can serve as a viral sanctuary, making the effective penetration of antiretroviral drugs across the blood-brain barrier (BBB) critical for managing HIV-associated neurocognitive disorders. This technical guide provides an in-depth overview of the mechanisms governing this compound's transport across the BBB, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways.

The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The transport of drugs like this compound across this barrier is a complex process involving passive diffusion and the interplay of various influx and efflux transporters.

Mechanisms of this compound Transport

The movement of this compound into the CNS is primarily restricted by active efflux transporters located on the luminal membrane of the brain capillary endothelial cells.

Efflux Transport: The Role of P-glycoprotein (P-gp)

A significant body of evidence points to P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, as the dominant efflux transporter limiting the CNS penetration of this compound[1][2][3][4]. P-gp is an ATP-dependent efflux pump that actively transports a wide variety of substrates out of the brain endothelial cells and back into the bloodstream[5].

  • In vitro evidence: Studies using Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCKII-MDR1) have demonstrated that this compound is a P-gp substrate. The cellular accumulation of this compound was significantly lower (by approximately 70%) in MDCKII-MDR1 cells compared to wild-type cells[3][4]. This reduced accumulation was reversed by the addition of P-gp inhibitors such as LY335979 and GF120918[3][4].

  • In vivo evidence: In vivo studies using P-gp-deficient (mdr1a-/-) mice have shown a remarkable increase in this compound brain distribution. The area under the curve (AUC) for this compound in the brain of mutant mice was 20-fold higher than in wild-type mice, while the plasma AUC was only about 2-fold greater[3][4]. This results in a CNS drug targeting index (ratio of AUC brain-to-plasma for mutant over wild type) of over 10, strongly suggesting a significant role for P-gp in restricting this compound's entry into the CNS[3][4].

Other Potential Transporters

While P-gp is the primary efflux transporter identified for this compound, other transporters may also play a role.

  • Breast Cancer Resistance Protein (BCRP/ABCG2): Some in vitro studies have suggested that this compound may be a substrate for BCRP[2]. However, in vivo studies in Bcrp1-deficient mice showed only a moderate effect on this compound's brain penetration, indicating that P-gp is the more dominant transporter[2].

  • Influx Transporters: Early studies investigating the uptake of this compound into the brain suggested a non-saturable mechanism, as its entry was not affected by the presence of a nucleoside transport inhibitor or a nucleobase transporter substrate[1][6]. However, other sources suggest that organic cation transporters such as SLC22A1, SLC22A2, and SLC22A3 may mediate a facilitated diffusion of this compound into cells[7]. The precise role of these influx transporters at the BBB for this compound remains to be fully elucidated.

Quantitative Data on this compound BBB Penetration

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound transport across the blood-brain barrier.

Parameter Value Model System Reference
Permeability (Papp)
Basolateral to Apical (B-A)1.58 x 10⁻⁵ cm/sMDCKII-MDR1 cells[3]
Apical to Basolateral (A-B)3.44 x 10⁻⁶ cm/sMDCKII-MDR1 cells[3]
Brain Uptake (Rcerebrum) 10.1 ± 0.6%In situ brain perfusion (guinea pig)[6]
CSF/Plasma Ratio
Mean Ratio36% (0.36)Human clinical study (n=54)[1][8][9]
Median Ratio (once-daily)0.80Human clinical study (n=61)[10]
Median Ratio (twice-daily)0.50Human clinical study (n=9)[10]
Brain Concentration
Cmax in Brain831.2 ng/mLSprague-Dawley rats (50 mg/kg i.p.)[11]
Median Concentration25.0 ng/mLHuman brain tissue (decedents)[12]
In Vivo P-gp Efflux
AUCbrain (mdr1a-/- mice)20-fold higher than wild-typeMouse model[3][4]
CNS Targeting Index>10Mouse model[3][4]

Table 1: Quantitative Parameters of this compound BBB Transport

Study Type Model Key Findings Reference
In situ perfusionAnesthetized guinea pigThis compound crosses the BBB via a non-saturable mechanism.[6]
In vitro cell cultureMDCKII-MDR1 cellsThis compound is a substrate of P-gp; efflux can be inhibited.[3][4]
In vivo animalP-gp deficient mice (mdr1a-/-)P-gp is the dominant transporter limiting this compound's CNS penetration.[3][4]
Human clinical studyHIV-positive patientsThis compound penetrates the CSF to concentrations considered adequate to inhibit HIV replication.[1][8][9]

Table 2: Summary of Key Experimental Findings

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to study this compound transport across the BBB.

In Situ Brain Perfusion (Guinea Pig Model)

This technique allows for the direct measurement of drug uptake into the brain from a controlled perfusate.

  • Animal Preparation: Anesthetized guinea pigs are used. The common carotid arteries are bilaterally cannulated.

  • Perfusion: A physiological buffer containing radiolabeled [¹⁴C]this compound and other test compounds is perfused through the carotid arteries for a defined period (e.g., 10 minutes).

  • Sample Collection: After perfusion, the brain is removed, and samples from different regions (e.g., cerebrum) and cisternal cerebrospinal fluid (CSF) are collected.

  • Analysis: The concentration of [¹⁴C]this compound in the brain tissue and CSF is determined using high-performance liquid chromatography (HPLC) and liquid scintillation counting.

  • Calculation: The brain uptake is expressed as the percentage of the drug that has crossed the BBB relative to a reference compound that does not cross the barrier.

Reference:[6]

In Vitro Transport Assays (MDCKII-MDR1 Cells)

This model utilizes a polarized monolayer of epithelial cells expressing the human P-glycoprotein to assess directional drug transport.

  • Cell Culture: Madin-Darby canine kidney II cells transfected with the human MDR1 gene (MDCKII-MDR1) and wild-type MDCKII cells are cultured on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed.

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport: this compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time.

    • Basolateral to Apical (B-A) Transport: this compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.

  • Inhibition Studies: The transport experiments are repeated in the presence of known P-gp inhibitors (e.g., LY335979, GF120918) to confirm P-gp-mediated efflux.

  • Sample Analysis: this compound concentrations in the donor and receiver chambers are quantified by HPLC or liquid chromatography-mass spectrometry (LC-MS/MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. A B-A/A-B ratio greater than 2 is indicative of active efflux.

Reference:[3]

In Vivo Brain Distribution Studies (P-gp Deficient Mice)

This model compares the brain accumulation of a drug in normal (wild-type) mice versus mice lacking the P-gp transporter.

  • Animal Models: Wild-type and P-gp deficient (mdr1a-/-) mice are used.

  • Drug Administration: this compound is administered to both groups of mice (e.g., via intravenous injection).

  • Sample Collection: At various time points after administration, blood and brain tissue are collected.

  • Sample Processing: Plasma is separated from the blood. Brain tissue is homogenized.

  • Concentration Analysis: The concentration of this compound in plasma and brain homogenates is determined using LC-MS/MS.

  • Pharmacokinetic Analysis: The area under the concentration-time curve (AUC) is calculated for both plasma and brain in both wild-type and mutant mice. The brain-to-plasma concentration ratio is also determined.

Reference:[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key processes involved in this compound's transport across the blood-brain barrier and the experimental workflows used to study them.

Abacavir_BBB_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma Abacavir_Blood This compound Influx Influx Transporters (e.g., SLC22A1-3) Abacavir_Blood->Influx Potential Influx Abacavir_Brain This compound Influx->Abacavir_Brain Pgp P-glycoprotein (P-gp / ABCB1) Pgp->Abacavir_Blood BCRP BCRP (ABCG2) BCRP->Abacavir_Blood Abacavir_Brain->Pgp Efflux Abacavir_Brain->BCRP Minor Efflux

Caption: this compound transport across the blood-brain barrier.

InVitro_Transport_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Cells Culture MDCKII-MDR1 cells on permeable supports Add_this compound Add this compound to Apical or Basolateral side Culture_Cells->Add_this compound Incubate Incubate over time Add_this compound->Incubate Collect_Samples Collect samples from opposite chamber Incubate->Collect_Samples Quantify Quantify this compound (HPLC or LC-MS/MS) Collect_Samples->Quantify Calculate_Papp Calculate Papp (A-B and B-A) Quantify->Calculate_Papp Determine_Ratio Determine B-A / A-B Ratio Calculate_Papp->Determine_Ratio

Caption: Workflow for in vitro BBB transport studies.

InVivo_Distribution_Workflow cluster_model Animal Model cluster_procedure Procedure cluster_analysis Analysis Select_Mice Select Wild-Type and P-gp Deficient (mdr1a-/-) Mice Administer_Drug Administer this compound Select_Mice->Administer_Drug Collect_Tissues Collect Blood and Brain at time points Administer_Drug->Collect_Tissues Process_Samples Process Plasma and Brain Homogenates Collect_Tissues->Process_Samples Quantify Quantify this compound (LC-MS/MS) Process_Samples->Quantify Calculate_AUC Calculate AUC (Brain and Plasma) Quantify->Calculate_AUC Compare_Groups Compare Wild-Type vs. Mutant Calculate_AUC->Compare_Groups

Caption: Workflow for in vivo brain distribution studies.

Conclusion and Future Directions

The transport of this compound across the blood-brain barrier is a multifaceted process significantly limited by the P-glycoprotein efflux pump. While this compound does penetrate the CNS to levels that can be effective against HIV replication, its concentration is substantially lower than in the plasma. This understanding is critical for the development of strategies to enhance CNS drug delivery.

Future research in this area could focus on:

  • P-gp Inhibition: The development of specific, non-toxic P-gp inhibitors to be co-administered with this compound could significantly increase its brain concentrations[13][14][15]. Prodrug approaches, where this compound is chemically modified to bypass or inhibit P-gp, also show promise[13][16].

  • Targeting Influx Transporters: A more comprehensive characterization of the influx transporters involved in this compound uptake at the BBB could open new avenues for enhancing its delivery into the brain.

  • Advanced In Vitro Models: The use of more sophisticated in vitro BBB models, such as those incorporating co-cultures with astrocytes and pericytes or microfluidic "chip" devices, could provide more physiologically relevant data on this compound transport[17][18][19].

By continuing to unravel the complex interactions between antiretroviral drugs and the blood-brain barrier, the scientific community can work towards optimizing therapies for the effective management and eventual eradication of HIV from the central nervous system.

References

Methodological & Application

Application Notes: Protocol for In Vitro Abacavir Susceptibility Testing in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Assessing the susceptibility of clinical and laboratory HIV-1 isolates to this compound is crucial for guiding therapeutic strategies and monitoring the emergence of drug resistance. This document provides a detailed protocol for determining the in vitro susceptibility of HIV-1 to this compound using a peripheral blood mononuclear cell (PBMC)-based phenotypic assay.

The protocol involves infecting phytohemagglutinin (PHA)-stimulated PBMCs from healthy donors with a standardized amount of HIV-1 in the presence of serial dilutions of this compound. The drug's inhibitory activity is quantified by measuring the reduction in HIV-1 p24 antigen production in culture supernatants. This method is a reliable and reproducible means to determine the 50% inhibitory concentration (IC50), a key parameter for evaluating drug efficacy.[1]

It is important to distinguish this susceptibility assay from testing for this compound hypersensitivity, which is strongly associated with the presence of the HLA-B*57:01 allele.[2][3][4] This protocol specifically measures the direct antiviral activity of this compound on HIV-1 replication.

Experimental Workflow Overview

The overall workflow consists of isolating and preparing target cells, titrating the virus stock, performing the infection and drug treatment in a 96-well format, and finally, quantifying the viral output to determine drug susceptibility.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Analysis pbmc_iso PBMC Isolation (Ficoll Gradient) pbmc_stim PBMC Stimulation (PHA + IL-2) pbmc_iso->pbmc_stim plate_setup Plate Setup (96-well) pbmc_stim->plate_setup Target Cells virus_prep Virus Stock Preparation & Titration (TCID50) infection Infection of Stimulated PBMCs with HIV-1 virus_prep->infection Virus Inoculum drug_prep This compound Serial Dilution treatment Addition of this compound Dilutions drug_prep->treatment Drug Concentrations plate_setup->infection infection->treatment incubation Incubation (7 Days at 37°C) treatment->incubation supernatant Supernatant Harvest incubation->supernatant p24_elisa p24 Antigen Quantification (ELISA) supernatant->p24_elisa data_analysis Data Analysis (IC50 Calculation) p24_elisa->data_analysis

Caption: Experimental workflow for this compound susceptibility testing in PBMCs.

Materials and Reagents

Item Supplier (Example)
Cells & Virus
Buffy coats or whole blood from healthy, HIV-seronegative donorsLocal blood bank
Laboratory-adapted or clinical isolates of HIV-1NIH AIDS Reagent Program
Reagents for Cell Culture
Ficoll-Paque PLUSGE Healthcare
RPMI 1640 medium with L-glutamine and HEPESGibco
Fetal Bovine Serum (FBS), heat-inactivatedHyclone
Penicillin-Streptomycin solution (10,000 U/mL)Gibco
Phytohemagglutinin-P (PHA-P)Sigma-Aldrich
Recombinant human Interleukin-2 (IL-2)Roche or ABI
Phosphate-Buffered Saline (PBS), pH 7.4Gibco
Trypan Blue solution (0.4%)Invitrogen
Drug & Assay Components
This compound sulfateSigma-Aldrich or Toronto Research Chemicals
Dimethyl sulfoxide (DMSO)Sigma-Aldrich
HIV-1 p24 Antigen ELISA KitPerkinElmer, Abcam, or similar[5]
0.5% Triton X-100 solutionSigma-Aldrich
Equipment & Consumables
Biosafety cabinet (Class II)
Centrifuge with swinging-bucket rotor
CO2 Incubator (37°C, 5% CO2)
15 mL and 50 mL conical tubes
96-well flat-bottom cell culture plates
Serological pipettes and micropipettes
Inverted microscope
ELISA plate reader
Hemocytometer or automated cell counter

Detailed Experimental Protocol

Preparation of PBMCs
  • Isolation: Isolate PBMCs from fresh heparinized blood or buffy coats from HIV-seronegative donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.[6]

  • Washing: Wash the isolated PBMC layer twice with sterile PBS to remove platelets and Ficoll.

  • Cell Counting: Resuspend the cell pellet in complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin). Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.

  • Stimulation: Resuspend PBMCs at a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium containing 5 µg/mL PHA-P. Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Maintenance: After stimulation, wash the cells once and resuspend them at 1-2 x 10^6 cells/mL in complete RPMI medium supplemented with 20 U/mL of IL-2. These PHA-stimulated blasts are now ready for use in the assay.[7]

Preparation of Virus Stock and Drug Dilutions
  • Virus Titration: The infectivity of the HIV-1 stock must be determined to standardize the assay inoculum. Titrate the virus by making serial fourfold dilutions and infecting PHA-stimulated PBMCs in a 96-well plate.[8] After 7 days, determine the 50% tissue culture infective dose (TCID50) per mL by measuring p24 antigen production and using the Reed-Muench method.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Serial Dilutions: On the day of the assay, prepare serial dilutions of this compound in complete RPMI medium with IL-2. The final concentrations should typically range from 0.001 µM to 10 µM.[1] Prepare a drug-free medium control containing the same final concentration of DMSO as the highest drug concentration well.

Susceptibility Assay
  • Plate Setup: Add 100 µL of the appropriate this compound dilutions to triplicate wells of a 96-well flat-bottom plate. Include triplicate wells for "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug).

  • Infection: Adjust the concentration of PHA-stimulated PBMCs to 5 x 10^6 cells/mL in complete RPMI with IL-2. In a separate tube, infect the cells with the HIV-1 stock at a multiplicity of infection (MOI) that corresponds to a standardized inoculum (e.g., 1,000 TCID50 per 10^6 cells).[1] Incubate the virus-cell mixture for 1-2 hours at 37°C.

  • Cell Plating: After incubation, wash the cells to remove excess virus and resuspend them at a concentration of 2.5 x 10^6 cells/mL. Add 100 µL of the infected cell suspension to each well of the 96-well plate (final cell count of 250,000 cells/well).[7] The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate for 7 days at 37°C in a humidified, 5% CO2 atmosphere.

Endpoint Measurement: p24 Antigen ELISA
  • Supernatant Collection: On day 7, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.

  • Harvesting: Carefully collect 100-150 µL of the cell-free supernatant from each well without disturbing the cell pellet.

  • Virus Lysis: Add Triton X-100 to the collected supernatants to a final concentration of 0.5% to lyse the viral particles and release p24 antigen.[7]

  • ELISA: Quantify the p24 antigen concentration in the lysed supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer’s protocol.[5][9]

Data Analysis
  • Calculate Percent Inhibition: Determine the percentage of p24 inhibition for each drug concentration using the following formula: % Inhibition = 100 * [1 - (p24_drug - p24_cell_control) / (p24_virus_control - p24_cell_control)]

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits p24 production by 50%.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the protocol.

Parameter Value Reference
PBMC Stimulation
Cell Density1-2 x 10^6 cells/mL
PHA-P Concentration5 µg/mL
IL-2 Concentration20 U/mL[7]
Susceptibility Assay
Plate Format96-well flat-bottom[1]
Cells per well2.5 x 10^5 cells[7]
Final Volume per well200 µL[7]
Virus Inoculum1,000 TCID50 per 10^6 cells[1]
This compound Concentration Range0.001 µM to 10 µM (example)[1]
Incubation Period7 days[1]

Mechanism of Action

This compound is a prodrug that is intracellularly converted to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT) and is incorporated into the growing viral DNA chain, causing chain termination and halting the replication process.

G cluster_hiv HIV-1 Replication Cycle cluster_drug This compound Action viral_rna Viral RNA reverse_transcription Reverse Transcription (RT Enzyme) viral_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna integration Integration into Host Genome viral_dna->integration This compound This compound cbv_tp Carbovir Triphosphate (Active Form) This compound->cbv_tp Intracellular Conversion cbv_tp->reverse_transcription Inhibits RT & Causes Chain Termination

Caption: Simplified mechanism of this compound action on HIV-1 reverse transcription.

References

Application Note: Quantification of Abacavir in Human Plasma by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) crucial in the treatment of HIV and AIDS.[1] Monitoring its concentration in patient plasma is vital for ensuring therapeutic efficacy and minimizing potential toxicity. This application note details a simple, accurate, and reproducible reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in human plasma samples. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Principle

The method involves the separation of this compound from endogenous plasma components using a C18 stationary phase. Prior to chromatographic analysis, plasma proteins are precipitated using an organic solvent. The sample is then injected into the HPLC system. An internal standard (IS) is used to ensure accuracy and precision. The quantification is achieved by measuring the peak area response of this compound relative to the internal standard at a specific UV wavelength. The method has been validated according to the International Conference on Harmonization (ICH) guidelines.[2][3]

Experimental Protocols

1. Materials and Reagents

  • This compound Sulfate (Reference Standard)

  • Ketoprofen (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical Grade)

  • Ortho-phosphoric acid (OPA)

  • Sodium Hydroxide (NaOH)

  • Human Plasma (Drug-free, sourced from a certified blood bank)

  • High-purity water (Milli-Q or equivalent)

  • 0.45 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data Station (e.g., Empower, Chromeleon)

  • Analytical Balance

  • pH Meter

  • Vortex Mixer

  • Centrifuge

3. Preparation of Solutions

  • Mobile Phase (Phosphate Buffer:Acetonitrile, 70:30 v/v):

    • Prepare a 10 mM potassium dihydrogen phosphate buffer by dissolving 1.36 g of KH₂PO₄ in 1000 mL of high-purity water.

    • Adjust the pH of the buffer to 6.9 using 5N NaOH.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 700 mL of the phosphate buffer with 300 mL of acetonitrile.[4]

    • Degas the final mobile phase solution by sonication or helium sparging before use.

  • Standard Stock Solution (this compound - 100 µg/mL):

    • Accurately weigh 10 mg of this compound Sulfate reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and make up the volume with the mobile phase. This yields a 100 µg/mL stock solution.

  • Internal Standard Stock Solution (Ketoprofen - 100 µg/mL):

    • Accurately weigh 10 mg of Ketoprofen.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and make up the volume with the mobile phase to get a 100 µg/mL stock solution.[5][6]

  • Working Standard Solutions & Calibration Curve:

    • Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase.

    • To prepare plasma calibration standards, spike 900 µL of drug-free human plasma with 100 µL of the appropriate working standard solution to achieve final concentrations in the desired range (e.g., 50, 100, 250, 500, 1000, and 2500 ng/mL).[7]

  • Quality Control (QC) Samples:

    • Prepare QC samples in drug-free plasma at three concentration levels: Low, Medium, and High (e.g., 150, 750, and 2000 ng/mL). These should be prepared from a separate stock solution weighing.

4. Plasma Sample Preparation (Protein Precipitation)

  • Pipette 500 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 1 µg/mL Ketoprofen).[5][6]

  • Add 1 mL of a 1:1 v/v mixture of methanol and acetonitrile to precipitate the plasma proteins.[5][6]

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge the mixture at 10,000 g for 10 minutes.

  • Carefully transfer the clear supernatant to a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered sample into the HPLC system.[2]

HPLC Method and Validation

Chromatographic Conditions

The quantitative data for the HPLC method setup is summarized in the table below.

ParameterCondition
HPLC Column C18 Column (e.g., Waters Spherisorb, 250 x 4.6 mm, 5 µm)[5][6]
Mobile Phase 10 mM KH₂PO₄ Buffer (pH 6.9) : Acetonitrile (70:30 v/v)[4]
Flow Rate 1.0 mL/min[2][7]
Injection Volume 20 µL[2][5]
Column Temperature Ambient or 30°C[8]
Detection Wavelength 285 nm[7]
Internal Standard Ketoprofen
Run Time Approximately 10 minutes[7]

Under these conditions, the expected retention time for this compound is approximately 5.5 min and for Ketoprofen (IS) is approximately 9.2 min.[5][6]

Method Validation Summary

The developed method was validated according to ICH guidelines. The results are summarized below.

Validation ParameterResultAcceptance Criteria
Linearity Range 50 - 2500 ng/mL[7]Correlation Coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9993[7]-
Precision (%RSD) < 8.1%[7]%RSD ≤ 15%
Accuracy (% Recovery) 94.8% - 105.2%[7]85% - 115%
Extraction Recovery > 94%[7]Consistent and reproducible
Limit of Detection (LOD) ~15 ng/mL-
Limit of Quantification (LOQ) 50 ng/mL[7]Within acceptable accuracy & precision

Data Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of this compound in plasma samples.

Abacavir_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample (Unknown, Calibrator, or QC) mix1 Spike with IS plasma->mix1 is Internal Standard (Ketoprofen) is->mix1 pp_solvent Precipitation Solvent (Methanol:Acetonitrile) mix2 Add Solvent & Vortex pp_solvent->mix2 mix1->mix2 centrifuge Centrifuge (10,000g, 10 min) mix2->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.45 µm) supernatant->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial hplc_system Inject into HPLC System (C18 Column, UV @ 285nm) hplc_vial->hplc_system chromatogram Generate Chromatogram hplc_system->chromatogram integrate Integrate Peak Areas (this compound & IS) chromatogram->integrate calculate Calculate Concentration (Using Calibration Curve) integrate->calculate result Final Result (ng/mL) calculate->result

Caption: Workflow for this compound quantification in plasma.

References

Application Note: Quantitative Analysis of Intracellular Carbovir Triphosphate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir (ABC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination antiretroviral therapy for the treatment of HIV infection.[1] As a prodrug, this compound requires intracellular phosphorylation to its active metabolite, carbovir 5'-triphosphate (CBV-TP), to exert its antiviral effect.[2][3][4] CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase and terminates viral DNA chain elongation upon incorporation.[2][3] Therefore, quantifying the intracellular concentrations of CBV-TP is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, helping to understand drug efficacy, dose-response relationships, and potential drug-drug interactions.[4][5]

This application note provides a detailed protocol for the extraction and quantification of CBV-TP from peripheral blood mononuclear cells (PBMCs) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and reproducible for clinical and research applications.

Biological Pathway: Intracellular Activation of this compound

This compound is metabolized within the host cell through a series of enzymatic steps to form the pharmacologically active CBV-TP.[2][6] The process begins with phosphorylation to this compound 5'-monophosphate, followed by deamination to carbovir 5'-monophosphate. Subsequent phosphorylations yield carbovir 5'-diphosphate and finally the active carbovir 5'-triphosphate.[3][6]

G cluster_cell Host Cell Cytoplasm This compound This compound (ABC) AMP This compound 5'-Monophosphate This compound->AMP Adenosine Phosphotransferase CMP Carbovir 5'-Monophosphate (CBV-MP) AMP->CMP Cytosolic Deaminase CDP Carbovir 5'-Diphosphate (CBV-DP) CMP->CDP Guanylate Kinase CTP Carbovir 5'-Triphosphate (CBV-TP, Active) CDP->CTP Cellular Kinases G A 1. Whole Blood Collection (EDTA tubes) B 2. PBMC Isolation (Density Gradient Centrifugation) A->B C 3. Cell Pellet Wash (Cold PBS) & Counting B->C D 4. Cell Lysis (Cold 70% Methanol) C->D E 5. Protein Precipitation & Centrifugation D->E F 6. Supernatant Transfer & Evaporation E->F G 7. Reconstitution (Mobile Phase A) F->G H 8. LC-MS/MS Analysis G->H

References

Establishing a Hollow-Fiber Model for Abacavir Pharmacodynamics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and utilizing an in vitro hollow-fiber infection model (HFIM) to study the pharmacodynamics of Abacavir, a critical nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of Human Immunodeficiency Virus (HIV). This advanced methodology allows for the simulation of human-like pharmacokinetic profiles, enabling detailed investigation of antiviral efficacy, dose-response relationships, and the emergence of drug resistance.

Introduction to the Hollow-Fiber Infection Model (HFIM)

The HFIM is a dynamic, two-compartment cell culture system that overcomes the limitations of static flask-based assays.[1] It permits the long-term culture of high-density cell populations, mimicking in vivo conditions more closely. The model consists of a central reservoir connected to a hollow-fiber cartridge.[1] The intracapillary space (ICS) of the fibers is continuously perfused with fresh medium from the central reservoir, while cells and virus are contained in the extracapillary space (ECS). This setup allows for the precise control of drug concentrations over time, simulating human pharmacokinetic profiles of absorption, distribution, metabolism, and excretion.[1]

This compound's Mechanism of Action and Resistance

This compound is a potent carbocyclic synthetic nucleoside analog.[2][3] To exert its antiviral effect, it must be anabolized intracellularly by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP).[4][5] CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase and as a chain terminator when incorporated into viral DNA, thus halting viral replication.[4]

Resistance to this compound is primarily associated with the selection of specific mutations in the reverse transcriptase gene of HIV-1. Key resistance-associated mutations include K65R, L74V, Y115F, and M184V.[6][7] The HFIM provides an excellent platform to study the dynamics of the emergence of these mutations under different drug pressures.

Data Presentation

Pharmacokinetic and Pharmacodynamic Parameters of this compound
ParameterValueReference
EC50 (HIV-1 MN strain)Approx. 4x lower than inhibitory concentration[2][3]
Simulated Human Cmax (500 mg oral dose)3.75 µg/mL[2]
Simulated Human Half-life~1 hour[2]
Mean Concentration (continuous infusion)0.42 µg/mL[2]
Impact of Resistance Mutations on this compound Susceptibility
Mutation(s)Fold Change in EC50Reference
K65R~3-5[8]
L74VVariable, contributes to resistance[6]
M184V~3[8]
K65R + M184V~7-14[8]
Representative p24 Antigen Levels in HFIM
Time (Days)Untreated Control (pg/mL)This compound-Treated (pg/mL)
0BaselineBaseline
3Exponential IncreaseSlow Increase
6PeakPlateau
9PlateauPlateau
12PlateauPlateau
15PlateauPlateau

Note: This table presents a generalized trend based on published data. Actual values will vary depending on experimental conditions.[2]

Experimental Protocols

Preparation of this compound Stock Solutions
  • Reconstitution: Dissolve this compound sulfate powder in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Working Solutions: Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for the experiment. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Line Preparation and Culture
  • Cell Line Selection: Human T-lymphoblastoid cell lines such as CEM-SS or H9 are suitable for HIV-1 propagation in the HFIM. Peripheral blood mononuclear cells (PBMCs) can also be used for a more physiologically relevant model.

  • Cell Expansion: Culture the selected cell line in appropriate complete medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin) in standard tissue culture flasks.

  • Cell Viability: Ensure cell viability is >95% before initiating the HFIM experiment, as determined by trypan blue exclusion.

Hollow-Fiber Infection Model Setup and Operation
  • System Assembly: Assemble the HFIM circuit in a sterile biosafety cabinet. The system comprises a central medium reservoir, a hollow-fiber cartridge, a recirculation pump, and tubing.

  • Priming the System: Prime the entire system with sterile, complete cell culture medium to remove any air bubbles and to ensure the fibers are wetted.

  • Cell Inoculation: Inoculate the extracapillary space (ECS) of the hollow-fiber cartridge with a mixture of uninfected and HIV-1 infected cells (e.g., a 100:1 ratio) at a high density (e.g., 1 x 10^8 cells).

  • Recirculation: Start the recirculation pump to continuously perfuse the intracapillary space with fresh medium from the central reservoir. The flow rate should be optimized for the specific cell line and cartridge.

  • Incubation: Maintain the entire system in a humidified incubator at 37°C with 5% CO2.

Simulation of this compound Pharmacokinetics
  • Drug Administration: Introduce this compound into the central reservoir to simulate different dosing regimens.

    • Continuous Infusion: Add this compound to the central reservoir to maintain a constant concentration.[2]

    • Bolus Dosing: Inject a specific amount of this compound into the central reservoir to achieve a peak concentration (Cmax), followed by a gradual washout by adding fresh medium to simulate the drug's half-life.[2] Computer-controlled syringe pumps can be used for precise control of drug infusion and clearance rates.[2]

  • Sampling: Collect samples from the central reservoir at regular intervals to confirm drug concentrations using a validated analytical method (e.g., HPLC).

Quantification of Viral Replication
  • ECS Sampling: At predetermined time points, collect small volume samples from the ECS of the hollow-fiber cartridge.

  • p24 Antigen ELISA: Centrifuge the collected samples to pellet the cells. Use the supernatant to quantify the concentration of HIV-1 p24 antigen using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[2]

  • Data Analysis: Plot the p24 antigen concentration over time for both treated and untreated control groups to assess the antiviral activity of this compound.

Assessment of Viral Resistance
  • Viral RNA Extraction: At the end of the experiment, or at time points where viral breakthrough is observed, collect cells and supernatant from the ECS. Extract viral RNA from the supernatant.

  • Genotypic Analysis:

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the HIV-1 reverse transcriptase gene.

    • Sequence the amplified product to identify the presence of known this compound resistance mutations (e.g., K65R, L74V, Y115F, M184V).

  • Phenotypic Analysis:

    • Culture the virus collected from the HFIM in the presence of serial dilutions of this compound.

    • Determine the 50% effective concentration (EC50) and compare it to the EC50 of the wild-type virus.

    • Calculate the fold-change in EC50 to quantify the level of resistance.

Visualizations

Abacavir_Mechanism_of_Action This compound Intracellular Activation and Mechanism of Action cluster_cell Host Cell cluster_virus HIV-1 Replication This compound This compound (ABC) ABC_MP This compound Monophosphate (ABC-MP) This compound->ABC_MP Adenosine Phosphotransferase Carbovir_MP Carbovir Monophosphate (CBV-MP) ABC_MP->Carbovir_MP Cytosolic Deaminase Carbovir_DP Carbovir Diphosphate (CBV-DP) Carbovir_MP->Carbovir_DP Guanylate Kinase Carbovir_TP Carbovir Triphosphate (CBV-TP) (Active Metabolite) Carbovir_DP->Carbovir_TP Cellular Kinases HIV_RT HIV-1 Reverse Transcriptase Carbovir_TP->HIV_RT Competitive Inhibition Chain_Termination Chain Termination Carbovir_TP->Chain_Termination Incorporation dGTP deoxyguanosine-5'-triphosphate (dGTP) dGTP->HIV_RT Viral_DNA Viral DNA Elongation HIV_RT->Viral_DNA HIV_RT->Chain_Termination

Caption: Intracellular activation pathway of this compound.

HFIM_Workflow Hollow-Fiber Infection Model Experimental Workflow cluster_prep Preparation cluster_setup HFIM Setup and Infection cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis prep_cells Prepare HIV-permissive cell line inoculate_cells Inoculate ECS with cells and virus prep_cells->inoculate_cells prep_virus Prepare HIV-1 stock prep_virus->inoculate_cells prep_drug Prepare this compound stock solutions simulate_pk Simulate this compound PK in central reservoir prep_drug->simulate_pk setup_hfim Assemble and prime hollow-fiber system setup_hfim->inoculate_cells start_culture Start media recirculation and incubation inoculate_cells->start_culture start_culture->simulate_pk sample_ecs Sample ECS for viral load (p24) simulate_pk->sample_ecs sample_cr Sample central reservoir for drug concentration simulate_pk->sample_cr analyze_p24 Quantify p24 antigen (ELISA) sample_ecs->analyze_p24 analyze_resistance Assess viral resistance (Genotypic/Phenotypic) sample_ecs->analyze_resistance pd_modeling Pharmacodynamic modeling analyze_p24->pd_modeling analyze_resistance->pd_modeling

Caption: Experimental workflow for this compound PD in HFIM.

References

Application Notes and Protocols for Genotypic Resistance Testing of Abacavir-Associated Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir (ABC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] However, the efficacy of this compound can be compromised by the emergence of drug resistance mutations in the viral reverse transcriptase (RT) gene. Genotypic resistance testing is a critical tool for guiding therapeutic decisions, enabling the identification of specific mutations that confer resistance to this compound and other NRTIs. This document provides detailed application notes and protocols for the genotypic analysis of this compound-associated resistance mutations.

Principle of Genotypic Resistance Testing

Genotypic assays for HIV-1 drug resistance involve sequencing the viral pol gene, which encodes the protease, reverse transcriptase, and integrase enzymes.[2] By comparing the patient-derived viral sequence to a wild-type reference sequence, specific mutations associated with drug resistance can be identified. This information is then used to infer the susceptibility of the virus to various antiretroviral drugs. The primary methods for genotypic resistance testing are Sanger sequencing and Next-Generation Sequencing (NGS).

This compound Resistance Mutations

Resistance to this compound is complex and often involves the accumulation of multiple mutations in the reverse transcriptase gene. The key mutations associated with this compound resistance are:

  • Primary Mutations: K65R, L74V, and M184V are considered primary mutations selected by this compound.[3][4] The M184V mutation, while conferring high-level resistance to lamivudine (3TC) and emtricitabine (FTC), only confers low-level resistance to this compound on its own.[5]

  • Thymidine Analogue Mutations (TAMs): These mutations (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) are selected by zidovudine (AZT) and stavudine (d4T) but can also contribute to this compound resistance, particularly in the presence of M184V.[4][6] The accumulation of three or more TAMs can lead to significant resistance to this compound.[6]

  • Other Mutations: The Y115F mutation is also selected by this compound but is less common in clinical isolates.[4] The Q151M complex of mutations is associated with broad multi-NRTI resistance, including to this compound.[7]

Data Presentation: Quantitative Impact of Mutations on this compound Susceptibility

The following tables summarize the fold-change in this compound resistance conferred by specific mutations and their prevalence in clinical isolates.

Table 1: Fold Change in this compound IC50 for Key Resistance Mutations

Mutation(s)Fold Change in this compound IC50Reference
M184V~3.0[5]
L74V2-3[8]
K65RIntermediate[5]
2 TAMs + M184V~3.1[6]
3 TAMs + M184VCan exceed 4.0[6]
4 TAMs + M184VHigh-level[4]
Q151M complexHigh-level[7]
E44D + M184V3.1[9]
E44D + V118I + M184V3.1[9]

Table 2: Prevalence of Key this compound-Associated Mutations in Treatment-Experienced Patients

MutationPrevalencePatient Cohort/Reference
M184V/I28.8%Treatment-experienced patients in Nairobi, Kenya[10]
K65R/E/N8.9%Treatment-experienced patients in Nairobi, Kenya[10]
L74V/I31%Virologically failing children on ABC-containing regimens in Kenya[11]
M184V56.5%Patients receiving ABC/3TC[12]
L74V24.7%Patients receiving ABC/3TC[12]
K65R7.1%Patients receiving ABC/3TC[12]
Y115F18.8%Patients receiving ABC/3TC[12]

Experimental Protocols

The following sections provide detailed protocols for the two primary methods of genotypic resistance testing.

Protocol 1: HIV-1 Genotyping by Sanger Sequencing

Sanger sequencing has historically been the gold standard for HIV-1 drug resistance testing and can reliably detect mutations present in at least 20-30% of the viral population.[2][9]

1. Sample Collection and RNA Extraction:

  • Collect 5-10 mL of whole blood in EDTA-containing tubes.

  • Separate plasma by centrifugation at 1,000 x g for 10 minutes.

  • Extract viral RNA from 1 mL of plasma using a validated commercial kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.

  • Elute the RNA in 50-60 µL of nuclease-free water.

2. Reverse Transcription and Nested PCR of the pol Gene:

  • Reverse Transcription (RT) and First-Round PCR:

    • Prepare a master mix containing a one-step RT-PCR kit buffer, dNTPs, outer forward and reverse primers for the pol gene (targeting protease and reverse transcriptase regions), RNase inhibitor, and a reverse transcriptase/Taq polymerase enzyme mix.

    • Add 10 µL of extracted viral RNA to 40 µL of the master mix.

    • Perform RT-PCR with the following cycling conditions:

      • Reverse transcription: 50°C for 30 minutes

      • Initial denaturation: 94°C for 5 minutes

      • 45 cycles of:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 68°C for 1 minute

      • Final extension: 68°C for 10 minutes

  • Nested PCR (Second Round):

    • Prepare a PCR master mix containing a high-fidelity DNA polymerase, dNTPs, and inner forward and reverse primers specific to the pol gene region amplified in the first round.

    • Add 2 µL of the first-round PCR product to 48 µL of the nested PCR master mix.

    • Perform nested PCR with the following cycling conditions:

      • Initial denaturation: 94°C for 2 minutes

      • 35 cycles of:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 58°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 10 minutes

3. PCR Product Purification and Quantification:

  • Analyze 5 µL of the nested PCR product on a 1.5% agarose gel to verify the amplification of the correct-sized fragment.

  • Purify the remaining PCR product using a commercial PCR purification kit (e.g., QIAquick PCR Purification Kit) according to the manufacturer's instructions.

  • Quantify the purified DNA using a spectrophotometer (e.g., NanoDrop).

4. Cycle Sequencing:

  • Prepare separate cycle sequencing reactions for the forward and reverse strands using a commercial sequencing kit (e.g., BigDye Terminator v3.1 Cycle Sequencing Kit). Each reaction should contain:

    • Sequencing buffer

    • BigDye Terminator Ready Reaction Mix

    • Forward or reverse sequencing primer

    • Purified PCR product (5-20 ng)

    • Nuclease-free water to a final volume of 20 µL

  • Perform cycle sequencing with the following conditions:

    • Initial denaturation: 96°C for 1 minute

    • 25 cycles of:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50°C for 5 seconds

      • Extension: 60°C for 4 minutes

5. Sequencing Product Cleanup and Capillary Electrophoresis:

  • Purify the cycle sequencing products to remove unincorporated dye terminators using a method such as ethanol/EDTA precipitation or a commercial cleanup kit.

  • Resuspend the purified products in highly deionized formamide.

  • Denature the samples at 95°C for 5 minutes and then snap-cool on ice.

  • Perform capillary electrophoresis on an automated DNA sequencer (e.g., Applied Biosystems 3730xl DNA Analyzer).

6. Data Analysis and Interpretation:

  • Assemble the forward and reverse sequence reads to generate a consensus sequence for the patient's viral pol gene.

  • Align the consensus sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).

  • Identify amino acid mutations by comparing the patient's sequence to the reference sequence.

  • Interpret the identified mutations for drug resistance using a validated interpretation algorithm, such as the Stanford University HIV Drug Resistance Database.[13]

Protocol 2: HIV-1 Genotyping by Next-Generation Sequencing (NGS)

NGS offers higher sensitivity than Sanger sequencing, allowing for the detection of low-abundance drug-resistant variants (as low as 1-5% of the viral population).[14]

1. Sample Collection and RNA Extraction:

  • Follow the same procedure as for Sanger sequencing.

2. cDNA Synthesis and Target Amplification:

  • cDNA Synthesis:

    • Perform reverse transcription on the extracted viral RNA using a high-fidelity reverse transcriptase and random hexamer primers or gene-specific primers for the pol gene.

  • Targeted PCR Amplification:

    • Amplify the pol gene from the cDNA using a high-fidelity DNA polymerase and primers designed to generate amplicons covering the entire protease and reverse transcriptase regions. Often, a two-step nested PCR approach is used to increase sensitivity and specificity.

3. Library Preparation:

  • DNA Fragmentation: If the amplicons are large, fragment them to the desired size for the NGS platform using enzymatic or mechanical methods.

  • End Repair and A-tailing: Repair the ends of the DNA fragments to make them blunt and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate platform-specific adapters to both ends of the A-tailed DNA fragments. These adapters contain sequences for amplification and sequencing, as well as unique barcodes (indices) for multiplexing multiple samples in a single sequencing run.

  • Library Amplification: Perform a limited number of PCR cycles to amplify the adapter-ligated library.

4. Library Quantification and Quality Control:

  • Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

5. Sequencing:

  • Pool the indexed libraries from multiple samples.

  • Perform sequencing on an NGS platform (e.g., Illumina MiSeq or Ion Torrent S5) according to the manufacturer's protocols.

6. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads and trim low-quality bases and adapter sequences.

  • Alignment: Align the quality-filtered reads to a wild-type HIV-1 reference sequence.

  • Variant Calling: Identify single nucleotide variants (SNVs) and insertions/deletions (indels) compared to the reference sequence. Set a frequency threshold for calling minority variants (e.g., >1%).

  • Mutation Annotation and Resistance Interpretation: Annotate the identified variants to determine the resulting amino acid changes. Use a validated interpretation algorithm (e.g., Stanford HIVdb) to predict drug resistance based on the identified mutations and their frequencies.

Mandatory Visualizations

Experimental Workflow Diagrams

Sanger_Sequencing_Workflow Sample Plasma Sample RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction RT_PCR RT-PCR (1st Round) RNA_Extraction->RT_PCR Nested_PCR Nested PCR (2nd Round) RT_PCR->Nested_PCR Purification PCR Product Purification Nested_PCR->Purification Cycle_Seq Cycle Sequencing Purification->Cycle_Seq Cleanup Sequencing Product Cleanup Cycle_Seq->Cleanup Capillary_Electro Capillary Electrophoresis Cleanup->Capillary_Electro Data_Analysis Data Analysis & Interpretation Capillary_Electro->Data_Analysis Report Resistance Report Data_Analysis->Report

Caption: Workflow for HIV-1 Genotypic Resistance Testing by Sanger Sequencing.

NGS_Workflow Sample Plasma Sample RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction cDNA_Synth cDNA Synthesis RNA_Extraction->cDNA_Synth Target_Amp Target Amplification (PCR) cDNA_Synth->Target_Amp Lib_Prep Library Preparation (Fragmentation, End Repair, Adapter Ligation) Target_Amp->Lib_Prep Lib_QC Library QC & Quantification Lib_Prep->Lib_QC Sequencing Next-Generation Sequencing Lib_QC->Sequencing Bioinformatics Bioinformatic Analysis (QC, Alignment, Variant Calling) Sequencing->Bioinformatics Interpretation Resistance Interpretation Bioinformatics->Interpretation Report Resistance Report Interpretation->Report

Caption: Workflow for HIV-1 Genotypic Resistance Testing by Next-Generation Sequencing.

Conclusion

Genotypic resistance testing is an indispensable component of modern HIV-1 management. The choice between Sanger sequencing and NGS depends on the specific clinical or research question, with NGS providing greater sensitivity for the detection of minority drug-resistant variants. The protocols and data presented in these application notes provide a framework for the accurate and reliable detection of this compound-associated resistance mutations, thereby facilitating optimized treatment strategies for individuals living with HIV-1.

References

Application Notes and Protocols for Measuring Abacavir Adherence in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of current techniques for measuring adherence to Abacavir in the context of clinical trials. Accurate adherence data is critical for the correct interpretation of trial outcomes, including efficacy and safety. This document outlines several methodologies, from subjective self-reports to objective pharmacological assays, and includes detailed protocols for their implementation.

Introduction to this compound Adherence Monitoring

This compound is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral agents for the treatment of HIV-1 infection. The efficacy of this compound-containing regimens is highly dependent on patient adherence. Suboptimal adherence can lead to virologic failure, the development of drug resistance, and disease progression. Therefore, the accurate measurement of adherence is a crucial component of clinical trials evaluating this compound-containing regimens.

There is no single "gold standard" for measuring medication adherence; each method has its own advantages and limitations. A multi-method approach is often recommended to provide a more comprehensive and reliable assessment of adherence behavior. This document details the following key techniques:

  • Self-Report Questionnaires: Standardized surveys to capture patient-reported adherence.

  • Pill Counts: A straightforward method of counting returned medication to estimate consumption.

  • Electronic Monitoring: The use of devices to electronically record when a medication bottle is opened.

  • Pharmacological Measures: The quantification of this compound or its metabolites in biological samples.

Data Presentation: Adherence to this compound and Other Antiretrovirals

Direct comparative data from a single clinical trial evaluating multiple adherence measures for an this compound-containing regimen is limited in the published literature. The following tables summarize findings from various studies on antiretroviral therapy (ART) adherence, which can provide context for what might be expected in a trial of an this compound-containing regimen.

Table 1: Adherence Rates by Different Measurement Methods (General ART)

Measurement MethodAdherence Rate (%)Population/RegimenSource(s)
Self-Report (7-day recall)98.7HIV-infected adults on ART in Kenya[1]
Electronic Monitoring (MEMS)86.0HIV-infected adults on ART in Kenya[1]
Unannounced Pill Count92.0Children on ART with virologic failure[2]
Pharmacy Refill98.9HIV-infected adults in Oman[3]
Hair Concentration (>LLOQ)46.0PLHIV on TDF-based therapy in China[4]

Note: LLOQ = Lower Limit of Quantification. These data are from different studies and populations and are not a direct comparison.

Table 2: Comparison of Self-Reported Adherence and Electronic Monitoring in a Single Cohort

Adherence MetricMean Adherence (%)Source
7-Day Self-Reported Adherence98.7[1]
7-Day MEMS Adherence86.0[1]
Mean Difference 12.7 [1]

Table 3: Correlation of Adherence Measures with Virologic Failure in Pediatric Patients

Adherence ToolOdds Ratio for Virologic Failure (95% CI)Source
Poor Adherence by Announced Pill Count4.56 (1.78–11.69)[2]
Any Reported Barrier to Adherence (PACTG Questionnaire)7.08 (2.42–20.73)[2]
Missed Dose in Past 24 Weeks (Self-Report)8.64 (1.96–38.04)[2]

Experimental Protocols

Self-Report Questionnaires

Principle: Self-report questionnaires are a common, low-cost, and easy-to-implement method for assessing medication adherence. They rely on the patient's recall and willingness to report their medication-taking behavior.

Protocol: Administration of the AIDS Clinical Trials Group (ACTG) Adherence Questionnaire

  • Instrument: Utilize the ACTG Adherence Follow-up Questionnaire. This instrument has been widely used in HIV clinical trials.

  • Timing: Administer the questionnaire at each study visit.

  • Administration: The questionnaire should be administered by a trained interviewer in a private setting to encourage honest responses.

  • Key Questions:

    • Ask about the number of missed doses over specific recall periods (e.g., the last 4 days).

    • Inquire about the reasons for any missed doses, providing a list of common reasons (e.g., "simply forgot," "was busy," "was away from home").

    • Assess the patient's understanding of the dosing schedule and any special instructions.

  • Data Analysis: Calculate the percentage of adherence by dividing the number of doses taken by the number of doses prescribed over the recall period. Analyze the reasons for non-adherence to identify potential targets for intervention.

Pill Counts

Principle: Pill counts are an objective measure of the number of pills remaining in the medication bottle. This method is simple and inexpensive but can be subject to manipulation by the patient (e.g., "pill dumping").

Protocol: Unannounced Pill Counts

  • Procedure: At each study visit, instruct the participant to bring all medication bottles.

  • Counting: A trained study staff member should count the number of pills remaining in each bottle.

  • Calculation: The number of pills taken is calculated by subtracting the number of pills remaining from the number of pills dispensed at the previous visit.

  • Adherence Rate: The adherence rate is calculated as: (Number of pills taken / Number of pills prescribed) x 100%.

  • Unannounced Counts: To improve accuracy, unannounced pill counts can be conducted at the participant's home or via telephone, where the participant is asked to count their pills in the presence of the researcher. This reduces the likelihood of the participant altering the number of pills before a scheduled visit.

Electronic Monitoring

Principle: Electronic monitoring systems, such as the Medication Event Monitoring System (MEMS), use a microprocessor in the cap of the pill bottle to record the date and time of each opening. This provides a more objective measure of dosing patterns than self-report or pill counts.

Protocol: Using the Medication Event Monitoring System (MEMS)

  • Device Preparation: Dispense the study medication (this compound-containing regimen) in a bottle fitted with a MEMS cap.

  • Patient Training: At the time of dispensing, train the participant on how to use the MEMS bottle, emphasizing that they should open it only when they are taking their medication.

  • Data Retrieval: At each study visit, download the data from the MEMS cap to a computer using the appropriate software.

  • Data Analysis: The software will provide a detailed report of all bottle openings. Analyze this data to determine the number of doses taken on schedule, the number of missed doses, and the timing of doses. Calculate the percentage of adherence as (Number of openings / Number of prescribed doses) x 100%.

  • Interpretation: Be aware of potential inaccuracies, such as the participant removing multiple doses at once ("pocket dosing") or opening the bottle without taking the medication.

Pharmacological Measures

Principle: Pharmacological measures involve the quantification of the drug or its metabolites in a biological matrix. These methods provide an objective measure of drug ingestion.

Principle: Drugs are incorporated into growing hair from the bloodstream. Analysis of drug concentration in a segment of hair can provide a measure of cumulative drug exposure over a period of weeks to months.

Protocol: Hair Sample Collection and Analysis for this compound

  • Sample Collection:

    • Collect approximately 50 mg of hair (about the thickness of a pencil) from the posterior vertex of the scalp.

    • Cut the hair as close to the scalp as possible.

    • Note the scalp end of the hair sample.

    • Store the hair sample in a labeled envelope at room temperature.

  • Sample Preparation (Decontamination):

    • Wash the hair sample with an organic solvent (e.g., dichloromethane) to remove external contaminants.

  • Extraction:

    • Incubate the decontaminated hair sample in methanol to extract the this compound.

  • Analysis:

    • Quantify the concentration of this compound in the extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • An internal standard (e.g., this compound-d4) should be used for accurate quantification.

  • Interpretation: The concentration of this compound in the hair is a measure of cumulative exposure. A concentration below the lower limit of quantification (LLOQ) may indicate non-adherence.

Principle: A small amount of whole blood is spotted onto filter paper and dried. The drug can then be extracted from the dried spot and quantified. DBS is a minimally invasive method that is well-suited for resource-limited settings.

Protocol: Dried Blood Spot Collection and Analysis for this compound

  • Sample Collection:

    • Clean the finger with an alcohol wipe and allow it to air dry.

    • Prick the finger with a sterile lancet.

    • Spot the blood onto a Whatman 903 filter paper card, ensuring that the entire circle is filled.

    • Allow the DBS card to air dry for at least 3 hours in a horizontal position, away from direct sunlight.

  • Storage and Transport: Store the dried DBS cards in a low-gas-permeability plastic bag with a desiccant. They can be shipped at ambient temperature.

  • Extraction:

    • Punch out a small disc (e.g., 3 mm) from the center of the dried blood spot.

    • Extract the this compound from the disc using a solvent such as methanol.

  • Analysis:

    • Quantify the concentration of this compound in the extract using LC-MS/MS.

  • Interpretation: The concentration of this compound in the DBS reflects recent drug exposure.

Visualizations

This compound Metabolic Pathway

Abacavir_Metabolism cluster_liver Liver Metabolism cluster_intracellular Intracellular Activation (in HIV-infected cells) This compound This compound ADH Alcohol Dehydrogenase (ADH) This compound->ADH UGT UDP-glucuronosyltransferase (UGT) This compound->UGT Abacavir_MP This compound Monophosphate This compound->Abacavir_MP Adenosine phosphotransferase Carboxylate_Metabolite Carboxylate Metabolite (Inactive) Glucuronide_Metabolite Glucuronide Metabolite (Inactive) ADH->Carboxylate_Metabolite UGT->Glucuronide_Metabolite Carbovir_MP Carbovir Monophosphate Abacavir_MP->Carbovir_MP Cytosolic deaminase Carbovir_TP Carbovir Triphosphate (Active) Carbovir_MP->Carbovir_TP Cellular kinases HIV_RT HIV Reverse Transcriptase Carbovir_TP->HIV_RT Inhibits

Caption: Metabolic and activation pathways of this compound.

Experimental Workflow for Measuring this compound Adherence

Adherence_Workflow Self_Report Self-Report (Questionnaires) Patient_Interview Patient Interview Self_Report->Patient_Interview Pill_Count Pill Count Medication_Bottles Returned Medication Bottles Pill_Count->Medication_Bottles Electronic_Monitoring Electronic Monitoring (MEMS) MEMS_Cap_Data MEMS Cap Data Download Electronic_Monitoring->MEMS_Cap_Data Pharmacological Pharmacological Measures Hair_Sample Hair Sample Pharmacological->Hair_Sample DBS_Sample Dried Blood Spot Pharmacological->DBS_Sample Qualitative_Analysis Qualitative Analysis (Reasons for non-adherence) Patient_Interview->Qualitative_Analysis Quantitative_Adherence Quantitative Adherence Rate (%) Patient_Interview->Quantitative_Adherence Medication_Bottles->Quantitative_Adherence MEMS_Cap_Data->Quantitative_Adherence Drug_Concentration Drug Concentration (ng/mg or ng/mL) Hair_Sample->Drug_Concentration DBS_Sample->Drug_Concentration

Caption: Workflow of different this compound adherence measurement techniques.

Conclusion

The accurate measurement of adherence to this compound in clinical trials is essential for the valid interpretation of study results. This document provides an overview and detailed protocols for several commonly used adherence monitoring techniques. While no single method is perfect, a combination of subjective and objective measures can provide a robust assessment of adherence. The choice of methods will depend on the specific aims of the clinical trial, the study population, and available resources. Researchers should carefully consider the strengths and limitations of each technique when designing and implementing an adherence monitoring strategy.

References

Application Notes and Protocols for Studying Abacavir Resistance using Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir (ABC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that plays a crucial role in combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As with other antiretroviral agents, the emergence of drug resistance is a significant challenge to the long-term efficacy of this compound. Understanding the genetic basis of this resistance is paramount for the development of new therapeutic strategies and for optimizing patient treatment regimens.

HIV-1 develops resistance to this compound through the accumulation of specific mutations in the viral reverse transcriptase (RT) enzyme.[3][4][5] These mutations reduce the binding affinity of the active form of this compound, carbovir triphosphate, to the RT, thereby diminishing its inhibitory effect on viral replication.[1][6][7] Site-directed mutagenesis is a powerful molecular biology technique that allows for the precise introduction of desired mutations into a DNA sequence. This enables researchers to create recombinant HIV-1 clones with specific resistance mutations and to quantitatively assess their impact on this compound susceptibility in a controlled laboratory setting.

These application notes provide a comprehensive overview and detailed protocols for utilizing site-directed mutagenesis to investigate this compound resistance. The included methodologies cover the introduction of resistance mutations into an HIV-1 proviral clone, the generation of infectious recombinant virus, and the phenotypic analysis of drug susceptibility.

Mechanism of this compound Action and Resistance

This compound is a guanosine analogue that, once inside the host cell, is phosphorylated to its active triphosphate form, carbovir triphosphate (CBV-TP).[1][8] CBV-TP competitively inhibits the HIV-1 reverse transcriptase and can also be incorporated into the growing viral DNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group.[1] Resistance to this compound is primarily associated with the selection of a specific set of mutations within the RT-coding region of the pol gene. The key mutations include K65R, L74V, Y115F, and M184V.[3][4] The presence of one or more of these mutations can significantly reduce the susceptibility of the virus to this compound.

Abacavir_Mechanism_of_Action_and_Resistance cluster_cell Host Cell This compound This compound CBV_TP Carbovir Triphosphate (CBV-TP) This compound->CBV_TP Phosphorylation RT Wild-Type Reverse Transcriptase CBV_TP->RT Competitive Inhibition Mutated_RT Mutated Reverse Transcriptase (e.g., K65R, L74V, M184V) CBV_TP->Mutated_RT Reduced Inhibition Chain_Termination DNA Chain Termination CBV_TP->Chain_Termination Incorporation HIV_RNA HIV-1 RNA HIV_RNA->RT HIV_RNA->Mutated_RT Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription RT->Chain_Termination Mutated_RT->Viral_DNA Continued_Elongation Continued DNA Elongation Mutated_RT->Continued_Elongation

Caption: Mechanism of this compound and resistance.

Quantitative Analysis of this compound Resistance Mutations

The following table summarizes the fold-change in this compound resistance conferred by specific single and combination mutations in the HIV-1 reverse transcriptase. The fold-change is a measure of the reduction in susceptibility of the mutant virus compared to a wild-type reference strain.

Mutation(s) in Reverse TranscriptaseFold-Change in this compound IC₅₀ (Approximate Range)Reference(s)
Wild-Type1.0-
K65R2.0 - 4.0[3][9]
L74V2.0 - 3.0[9]
Y115F~3.0[10]
M184V2.0 - 4.0[6][9]
K65R + M184VHigh-level resistance[9]
L74V + M184V4.0 - 8.0[11]
K65R + Y115F + M184V>10-fold[3]
M41L + L210W + T215Y (TAMs)Low-level resistance[2]
M41L + L210W + T215Y + M184VIncreased resistance over TAMs alone[2]

IC₅₀: The concentration of a drug that inhibits 50% of viral replication. TAMs: Thymidine Analogue Mutations.

Experimental Workflow for Studying this compound Resistance

The overall experimental workflow involves the introduction of specific mutations into an HIV-1 proviral DNA clone, generation of infectious virus particles, and subsequent testing of these viruses for their susceptibility to this compound.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: HIV-1 Proviral DNA (e.g., pNL4-3) SDM Site-Directed Mutagenesis (Introduce K65R, L74V, etc.) Start->SDM Verification Sequence Verification of Mutation SDM->Verification Proviral_DNA Mutated Proviral DNA Verification->Proviral_DNA Transfection Co-transfection of HEK293T cells Virus_Production Recombinant Virus Production Transfection->Virus_Production Proviral_DNA->Transfection Packaging_Plasmid Packaging Plasmid (if using pseudovirus) Packaging_Plasmid->Transfection Env_Plasmid Env Plasmid (e.g., VSV-G) Env_Plasmid->Transfection Harvest Virus Harvest and Titration Virus_Production->Harvest Infection Infection of Target Cells (e.g., TZM-bl) Harvest->Infection Drug_Treatment Treatment with Serial Dilutions of this compound Infection->Drug_Treatment Assay Phenotypic Assay (e.g., Luciferase Assay) Drug_Treatment->Assay Analysis Data Analysis: Calculate IC₅₀ and Fold-Change Assay->Analysis

Caption: Site-directed mutagenesis workflow.

Detailed Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of HIV-1 Proviral DNA

This protocol describes the introduction of specific mutations into an HIV-1 proviral DNA clone (e.g., pNL4-3) using a PCR-based site-directed mutagenesis method.

Materials:

  • HIV-1 proviral DNA (e.g., pNL4-3)

  • Custom-designed mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., PfuUltra, KOD)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up the PCR reaction with the high-fidelity DNA polymerase, dNTPs, mutagenic primers, and the proviral DNA template.

    • A typical thermal cycling program is:

      • Initial denaturation: 95°C for 1 minute

      • 18 cycles of:

        • Denaturation: 95°C for 50 seconds

        • Annealing: 60°C for 50 seconds

        • Extension: 68°C for 1 minute per kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. This will digest the parental, methylated DNA template, leaving the newly synthesized, mutated plasmid.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells via heat shock.

  • Plating and Incubation: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Colony Selection and Plasmid Purification: Select several colonies, grow them in liquid culture, and purify the plasmid DNA using a miniprep kit.

  • Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations by Sanger sequencing of the purified plasmid DNA.

Protocol 2: Generation of Infectious Recombinant HIV-1

This protocol describes the production of infectious HIV-1 particles by transfecting HEK293T cells with the mutated proviral DNA.

Materials:

  • Mutated HIV-1 proviral DNA

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Transfection reagent (e.g., FuGENE, Lipofectamine)

  • 0.45 µm syringe filters

Procedure:

  • Cell Seeding: Seed HEK293T cells in a T-75 flask or 10 cm dish such that they are 70-80% confluent on the day of transfection.

  • Transfection:

    • Prepare the DNA-transfection reagent complex according to the manufacturer's instructions. For a 10 cm dish, typically 10-15 µg of proviral DNA is used.

    • Add the complex dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator.

  • Medium Change: After 16-24 hours, replace the medium with fresh DMEM containing 10% FBS.

  • Virus Harvest: At 48-72 hours post-transfection, harvest the cell culture supernatant containing the viral particles.

  • Clarification and Storage: Clarify the supernatant by centrifugation at a low speed to remove cell debris. Filter the supernatant through a 0.45 µm filter. The viral stock can be used immediately or stored at -80°C.

  • Virus Titration: Determine the viral titer (e.g., by p24 ELISA or by infecting TZM-bl reporter cells and measuring luciferase activity).

Protocol 3: Phenotypic Drug Susceptibility Assay

This protocol describes a luciferase-based assay to determine the susceptibility of the recombinant HIV-1 clones to this compound.

Materials:

  • Recombinant HIV-1 stocks (wild-type and mutants)

  • TZM-bl reporter cells

  • This compound

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Drug Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment:

    • Add the serially diluted this compound to the wells containing the TZM-bl cells.

    • Infect the cells with a standardized amount of each recombinant virus (wild-type and mutants). Include wells with no virus (cell control) and wells with virus but no drug (virus control).

  • Incubation: Incubate the plate at 37°C for 48 hours.

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Lyse the cells and add the luciferase assay substrate according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

    • Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the IC₅₀ value for each virus.

    • Calculate the fold-change in resistance by dividing the IC₅₀ of the mutant virus by the IC₅₀ of the wild-type virus.

Conclusion

Site-directed mutagenesis is an indispensable tool for elucidating the molecular mechanisms of HIV-1 drug resistance. The protocols outlined in these application notes provide a robust framework for researchers to systematically investigate the impact of specific mutations in the reverse transcriptase on this compound susceptibility. The data generated from these studies can contribute to a deeper understanding of resistance pathways, aid in the interpretation of clinical genotypic resistance tests, and guide the development of next-generation antiretroviral therapies.

References

Application Notes and Protocols for Abacavir Susceptibility Testing Using Recombinant Virus Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abacavir (ABC) is a potent carbocyclic synthetic nucleoside analog that acts as a reverse transcriptase inhibitor (NRTI) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] It is a critical component of many combination antiretroviral therapy regimens.[2] However, the efficacy of this compound can be compromised by the emergence of drug-resistant viral strains. Monitoring for the development of resistance is crucial for effective patient management and for the development of new antiretroviral agents.[3]

Phenotypic assays are essential tools that directly measure the ability of a virus to replicate in the presence of a drug.[4] Recombinant virus assays (RVAs) represent a significant advancement over first-generation phenotypic assays, which often required lengthy and potentially biased virus cultivation.[5][6] RVAs involve generating chimeric viruses by inserting specific gene regions from a patient's virus (e.g., the reverse transcriptase gene) into a replication-competent, but partially deleted, laboratory-adapted HIV-1 proviral DNA clone.[5][7] This allows for a rapid and reproducible assessment of the drug susceptibility of the patient's viral enzymes in a standardized genetic background.[3][8]

These application notes provide a detailed overview and protocol for using a recombinant virus assay to determine the phenotypic susceptibility of HIV-1 to this compound.

This compound: Mechanism of Action and Resistance

This compound is a prodrug that requires intracellular phosphorylation to become active.[9] Cellular enzymes convert it to its active metabolite, carbovir triphosphate (CBV-TP).[1][9] As a guanosine analog, CBV-TP competitively inhibits the HIV-1 reverse transcriptase (RT) enzyme by competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[1][9] Its incorporation into the growing viral DNA chain results in chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[1]

Resistance to this compound is primarily associated with the selection of specific amino acid mutations in the RT-coding region of the pol gene.[9][10] Key mutations include K65R, L74V, Y115F, and M184V.[11] The accumulation of these mutations can lead to reduced susceptibility to this compound and other NRTIs.[10]

Abacavir_Activation_Pathway cluster_cell Host Cell cluster_hiv HIV Reverse Transcription ABC This compound (ABC) ABC_MP This compound 5'-monophosphate ABC->ABC_MP Adenosine Phosphotransferase CBV_MP (–)-Carbovir 5'-monophosphate ABC_MP->CBV_MP Cytosolic Deaminase CBV_DP (–)-Carbovir 5'-diphosphate CBV_MP->CBV_DP Guanylate Kinase CBV_TP Carbovir Triphosphate (CBV-TP, Active) CBV_DP->CBV_TP Other Kinases RT HIV Reverse Transcriptase CBV_TP->RT Inhibition DNA Viral DNA Elongation RT->DNA Termination Chain Termination RT->Termination

Diagram 1. Intracellular activation pathway of this compound.

Experimental Protocol: Recombinant Virus Assay

This protocol outlines the key steps for assessing this compound susceptibility using a recombinant virus assay.

Materials and Reagents
  • Patient plasma or serum samples

  • Viral RNA extraction kit

  • Reverse transcriptase and PCR reagents (for nested PCR)

  • Primers specific for the HIV-1 RT gene

  • RT-deleted HIV-1 proviral clone (e.g., pHIVΔBstEII)[5]

  • Competent E. coli for plasmid amplification

  • Plasmid purification kit

  • Mammalian cell line susceptible to HIV-1 infection (e.g., C8166, MT-4)[7]

  • Cell culture medium and supplements

  • Transfection reagent

  • This compound (analytical grade)

  • Assay plates (96-well)

  • Virus titration and infection detection reagents (e.g., p24 ELISA kit, MTT reagent for cell viability, or reporter gene system)[6][8]

Experimental Workflow

RVA_Workflow start 1. Sample Collection (Patient Plasma) rna_extraction 2. Viral RNA Extraction start->rna_extraction rt_pcr 3. RT-PCR Amplification of RT Gene rna_extraction->rt_pcr purification 4. Purify PCR Product rt_pcr->purification cotransfection 5. Co-transfection into Host Cells purification->cotransfection proviral_clone RT-Deleted Proviral Clone (Plasmid) proviral_clone->cotransfection recombination 6. Homologous Recombination (in vivo) cotransfection->recombination virus_production 7. Recombinant Virus Production & Harvest recombination->virus_production susceptibility_assay 8. Drug Susceptibility Assay (Infect cells in presence of this compound) virus_production->susceptibility_assay drug_prep This compound Serial Dilutions drug_prep->susceptibility_assay readout 9. Assay Readout (e.g., p24, MTT, Luciferase) susceptibility_assay->readout data_analysis 10. Data Analysis (Calculate IC50 & Fold-Change) readout->data_analysis end Report Phenotypic Susceptibility data_analysis->end

Diagram 2. General workflow of the Recombinant Virus Assay.
Step-by-Step Methodology

  • Viral RNA Extraction : Extract viral RNA from 100-200 µL of patient plasma using a commercial kit according to the manufacturer's instructions.

  • RT Gene Amplification : Synthesize cDNA from the extracted RNA. Subsequently, amplify the full-length or a relevant portion of the reverse transcriptase gene using a nested PCR approach to ensure high specificity and yield.[5][7]

  • Purification of PCR Product : Purify the amplified RT gene fragment from the PCR reaction mix using a spin column-based purification kit.

  • Co-transfection : Co-transfect a suitable mammalian cell line (e.g., C8166) with the purified patient-derived RT PCR product and the linearized RT-deleted proviral clone.[7] The ratio of insert to vector should be optimized.

  • Recombinant Virus Generation : Inside the transfected cells, homologous recombination occurs between the overlapping sequences of the PCR product and the proviral clone, generating a replication-competent recombinant virus that incorporates the patient's RT sequence.[5]

  • Virus Harvest and Titration : Culture the transfected cells for 7-14 days, monitoring for signs of virus production (e.g., syncytia formation or p24 antigen in the supernatant). Harvest the cell culture supernatant containing the recombinant virus stock. Determine the virus titer (e.g., TCID50) to normalize the input for the susceptibility assay.

  • This compound Susceptibility Testing :

    • Prepare serial dilutions of this compound in cell culture medium in a 96-well plate.

    • Add susceptible target cells (e.g., MT-4) to each well.

    • Infect the cells with a standardized amount of the patient-derived recombinant virus stock. Include a drug-sensitive reference virus (e.g., NL4-3-based recombinant) and no-drug/no-virus controls.[6]

    • Incubate the plates for 4-7 days.

  • Assay Readout : Quantify the extent of viral replication in the presence of the drug. The method depends on the assay format:

    • MTT Assay : Measures cell viability, as HIV-1 infection is cytopathic to MT-4 cells.[8]

    • p24 Antigen ELISA : Measures the amount of p24 capsid protein in the culture supernatant.

    • Reporter Gene Assay : If using a vector with a reporter gene (e.g., luciferase or EGFP), measure the reporter activity.[6][12][13]

Data Presentation and Interpretation

Calculating Susceptibility

The raw data (e.g., absorbance, luminescence) is plotted against the log of the drug concentration. A sigmoidal dose-response curve is fitted to the data to determine the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%.

The level of resistance is expressed as the "fold-change" (FC) in susceptibility, calculated as: Fold-Change (FC) = (IC50 of Patient Recombinant Virus) / (IC50 of Reference Wild-Type Virus)

Quantitative Data Summary

The following tables summarize typical this compound susceptibility data and the impact of common resistance mutations.

Table 1: this compound In Vitro Activity

HIV-1 Strain / Cell Type IC50 (µM) Reference
Wild-Type (MT-4 cells) 4.0 [14]
Clinical Isolates (average) 0.26 ± 0.18 [1]

| Reference Strain NL4-3 | 4.58 ± 2.03 |[10] |

Table 2: Genotype-Phenotype Correlation for this compound Resistance

RT Mutations Fold-Change in IC50 Resistance Level Reference
Single mutations (e.g., M184V) 1 (no change) - 4 Susceptible to Low [11][14]
L74V + M184V Intermediate (4-8) Intermediate [11]
K65R + L74V + M184V > 8 High [11]
T215Y/F + M41L + L210W* > 5.5 High [10]

*Associated with multi-NRTI resistance.

Genotype_Phenotype cluster_genotype Genotype (RT Mutations) cluster_phenotype Phenotype (Fold-Change in IC50) wild_type Wild-Type (No key mutations) susceptible Susceptible (<2.5-fold) wild_type->susceptible Baseline Susceptibility single_mut Single Mutation (e.g., M184V) single_mut->susceptible Often remains susceptible double_mut Double Mutation (L74V + M184V) intermediate Intermediate Resistance (2.5 to 8-fold) double_mut->intermediate Significant shift in IC50 triple_mut Triple/Multiple Mutations (K65R+L74V+M184V) high High-Level Resistance (>8-fold) triple_mut->high Major reduction in susceptibility

Diagram 3. Relationship between Genotype and Phenotypic Resistance.

Summary and Applications

Recombinant virus assays provide a robust, rapid, and reliable method for determining the phenotypic susceptibility of HIV-1 to this compound.[3][5] By isolating the genetic region of interest (the RT gene) from the patient and testing it in a standardized viral backbone, these assays eliminate confounding factors from other parts of the viral genome and avoid the selection bias inherent in older co-cultivation methods.[5][8]

Key Applications:

  • Clinical Resistance Monitoring : Guiding therapeutic choices for patients failing their current antiretroviral regimen.[3]

  • Drug Development : Evaluating the activity of new NRTIs against known resistant variants and understanding cross-resistance profiles.[12]

  • Research : Investigating the complex interplay between different mutations and their impact on enzyme function and drug susceptibility.[10]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Intracellular Carbovir Triphosphate Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with low intracellular carbovir triphosphate (CBV-TP) yield in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your research, providing potential causes and actionable solutions.

Problem Potential Causes Suggested Solutions
Low or undetectable CBV-TP levels despite adequate carbovir (abacavir) administration. Inefficient initial phosphorylation: The first phosphorylation step to carbovir monophosphate (CBV-MP), catalyzed by 5'-nucleotidase, may be inefficient in the cell line being used.[1]- Cell Line Selection: Use cell lines known to have high 5'-nucleotidase activity. - Optimize Incubation Time: Ensure sufficient incubation time for carbovir uptake and metabolism. - Prodrug Strategy: Consider using a monophosphate prodrug of carbovir to bypass the initial phosphorylation step.[2][3]
Suboptimal GMP kinase activity: The conversion of CBV-MP to carbovir diphosphate (CBV-DP) is a critical and highly selective step catalyzed by GMP kinase. Low activity of this enzyme will significantly limit CBV-TP production.[1]- Cellular ATP Levels: Ensure cells are healthy and have sufficient ATP, as it is a co-substrate for kinases. - Co-factor Availability: Check for the presence of necessary co-factors for GMP kinase activity.
Cellular efflux of carbovir: The parent drug may be actively transported out of the cell, reducing the intracellular concentration available for phosphorylation.- Efflux Pump Inhibitors: If known efflux pumps are responsible, consider co-administration of a specific inhibitor in your experimental setup.
Degradation of carbovir: Although carbovir is not a substrate for purine nucleoside phosphorylase, other degradation pathways may exist in certain cell types.[4][5]- Metabolite Profiling: Analyze cell lysates for potential degradation products of carbovir.
Inconsistent CBV-TP yields between experiments. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular metabolism and kinase activity.- Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density, passage number, and media formulation. - Cell Viability Check: Always assess cell viability before and after treatment to ensure cellular health.
Assay variability: The method used for CBV-TP quantification can have inherent variability. Differences in cell processing and assay methodology can lead to different results.[6]- Consistent Sample Handling: Process all samples uniformly, from cell lysis to final analysis. - Use of Internal Standards: Incorporate a stable, labeled internal standard in your LC/MS/MS analysis to account for sample loss and matrix effects.
Observed CBV-TP levels are lower than expected based on published data. Differences in dosing and timing: The concentration of carbovir used and the time point of cell harvesting will significantly impact the measured CBV-TP levels.- Dose-Response and Time-Course: Perform dose-response and time-course experiments to determine the optimal carbovir concentration and incubation time for your specific cell system.
Competition from other nucleosides: If other nucleoside analogs are present in the culture medium or co-administered, they may compete for the same activating kinases.[7]- Review Experimental Design: Ensure that the experimental design accounts for potential competitive inhibition of the phosphorylation pathway.

Frequently Asked Questions (FAQs)

What is the metabolic pathway for carbovir activation?

Carbovir (CBV), the parent drug of this compound, is a nucleoside reverse transcriptase inhibitor that requires intracellular phosphorylation to its active triphosphate form, carbovir triphosphate (CBV-TP). This is a three-step process:

  • Carbovir → Carbovir Monophosphate (CBV-MP): This initial step is catalyzed by cellular 5'-nucleotidase.[1]

  • CBV-MP → Carbovir Diphosphate (CBV-DP): GMP kinase is responsible for this phosphorylation step. This step is highly stereoselective for the biologically active (-)-enantiomer of carbovir.[1]

  • CBV-DP → Carbovir Triphosphate (CBV-TP): Nucleoside-diphosphate kinase catalyzes the final phosphorylation to the active CBV-TP.[1][8]

What are the key enzymes involved in carbovir phosphorylation?

The key enzymes are 5'-nucleotidase, GMP kinase, and nucleoside-diphosphate kinase.[1] The activity of these enzymes, particularly GMP kinase, can be a rate-limiting factor in the production of CBV-TP.

What is the typical intracellular half-life of CBV-TP?

The intracellular half-life of CBV-TP can vary. In vitro studies using CEM cells have reported a half-life of approximately 2.5 to 3.3 hours.[4][5][6] However, in vivo studies in HIV-infected patients have shown a much longer half-life, exceeding 15 hours.[6]

What are the common methods for quantifying intracellular CBV-TP?

The most common and sensitive method is liquid chromatography-tandem mass spectrometry (LC/MS/MS).[6][9] This method often involves anion exchange solid-phase extraction to isolate the triphosphate from the cell lysate. Enzymatic assays that measure the inhibition of HIV reverse transcriptase have also been developed.[10]

How do different dosing regimens affect intracellular CBV-TP levels?

Studies have shown that different dosing regimens of this compound (e.g., 600 mg once daily vs. 300 mg twice daily) can result in comparable trough concentrations of intracellular CBV-TP, supporting the clinical interchangeability of these regimens.[11][12] However, peak concentrations and the area under the curve (AUC) can differ.

Experimental Protocols

Protocol 1: Quantification of Intracellular CBV-TP by LC/MS/MS

This protocol outlines a general procedure for the extraction and analysis of CBV-TP from peripheral blood mononuclear cells (PBMCs).

1. Cell Isolation and Counting:

  • Isolate PBMCs from whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
  • Wash the isolated cells with phosphate-buffered saline (PBS).
  • Count the cells using a hemocytometer or automated cell counter to determine the exact cell number.

2. Cell Lysis and Extraction:

  • Pellet a known number of cells (e.g., 10 x 10^6) by centrifugation.
  • Lyse the cells with a cold extraction solution (e.g., 60% methanol).
  • Vortex the mixture vigorously and incubate on ice to precipitate proteins.
  • Centrifuge at high speed to pellet the cellular debris.
  • Collect the supernatant containing the intracellular metabolites.

3. Anion Exchange Solid-Phase Extraction (SPE):

  • Condition an anion exchange SPE cartridge according to the manufacturer's instructions.
  • Load the supernatant from the previous step onto the cartridge.
  • Wash the cartridge to remove interfering substances.
  • Elute the triphosphate nucleotides using a high-salt buffer.

4. Enzymatic Hydrolysis (Optional but recommended for specificity):

  • Treat the eluate with alkaline phosphatase to hydrolyze CBV-TP to carbovir.[6] This step can improve chromatographic performance and sensitivity.

5. LC/MS/MS Analysis:

  • Analyze the processed sample using a validated LC/MS/MS method with a suitable internal standard.
  • Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for carbovir.

Visualizations

Carbovir_Activation_Pathway cluster_cell Intracellular Space Carbovir Carbovir (this compound) CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP 5'-Nucleotidase CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP GMP Kinase CBV_TP Carbovir Triphosphate (CBV-TP) CBV_DP->CBV_TP Nucleoside- Diphosphate Kinase HIV_RT Inhibition of HIV Reverse Transcriptase CBV_TP->HIV_RT Extracellular Extracellular Carbovir Extracellular->Carbovir Uptake

Caption: Metabolic activation pathway of carbovir to its active triphosphate form.

Troubleshooting_Workflow Start Low CBV-TP Yield Check_Cells Verify Cell Health and Culture Conditions Start->Check_Cells Check_Assay Review Assay Protocol and Sample Processing Check_Cells->Check_Assay Cells Healthy Solution_Cells Standardize cell culture protocols. Check for contamination. Check_Cells->Solution_Cells Inconsistent Conditions Check_Metabolism Investigate Metabolic Bottlenecks Check_Assay->Check_Metabolism Assay Validated Solution_Assay Use internal standards. Ensure consistent sample handling. Check_Assay->Solution_Assay Protocol Variability Solution_Metabolism Optimize drug concentration and incubation time. Consider alternative cell lines or prodrugs. Check_Metabolism->Solution_Metabolism

Caption: A workflow for troubleshooting low intracellular CBV-TP yield.

References

Troubleshooting Abacavir instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abacavir in solution.

Frequently Asked Questions (FAQs)

1. My this compound solution has turned yellow. What could be the cause?

A yellowish discoloration of an this compound solution can be an indicator of degradation, particularly under oxidative or acidic conditions. This compound sulfate is known to be susceptible to degradation under such stress, leading to the formation of various degradation products.[1][2][3] It is recommended to verify the pH of your solution and ensure it has not been exposed to oxidizing agents. For optimal stability, commercial oral solutions of this compound are described as clear to opalescent and yellowish, suggesting a slight inherent color, but a noticeable change to yellow in a prepared solution warrants investigation.[4]

2. I am observing precipitation in my aqueous this compound solution. What should I do?

Precipitation may occur if the concentration of this compound exceeds its solubility in the chosen solvent system. The solubility of this compound sulfate in distilled water at 25°C is approximately 77 mg/mL.[4] If your solution concentration is approaching this limit, consider diluting the solution or gently warming it to aid dissolution. Ensure the pH of the solution is within a range that favors solubility. If precipitation persists, it could be due to the formation of insoluble degradation products.

3. I suspect my this compound solution has degraded. How can I confirm this?

To confirm degradation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is required.[1][3][5] These techniques can separate this compound from its degradation products, allowing for their identification and quantification. Forced degradation studies have shown that this compound degrades significantly under acidic and oxidative conditions.[1][2][3]

4. What are the primary degradation pathways for this compound in solution?

Forced degradation studies have identified two main pathways for this compound degradation in solution:

  • Acidic Hydrolysis: In the presence of acid, this compound can undergo hydrolysis, leading to the formation of specific degradation products.[1][2]

  • Oxidation: this compound is susceptible to oxidative stress, which can result in the formation of several degradation impurities.[1][2]

This compound has been found to be relatively stable under basic hydrolysis, thermal stress, and photolytic stress.[1][2][3]

5. What are the recommended storage conditions for this compound solutions?

Commercial this compound oral solutions are recommended to be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[4][6][7] Refrigeration is permissible, but freezing should be avoided.[4][7] For laboratory-prepared solutions, it is advisable to store them protected from light and at a cool, controlled temperature to minimize degradation. Solution stability studies have shown that sample solutions can be stable for up to 48 hours at room temperature (25 ± 2°C).[1]

Quantitative Data Summary

Table 1: Summary of this compound Sulfate Forced Degradation Studies

Stress ConditionReagent/DetailsDurationTemperatureObservation
Acid Hydrolysis1 N HCl42 hoursAmbient (25 ± 2°C)Significant degradation observed.[1]
Base Hydrolysis1 N NaOH42 hoursAmbient (25 ± 2°C)No significant degradation observed.[1]
Oxidative Stress3% H₂O₂7 daysAmbient (25 ± 2°C)Significant degradation observed.[1]
Thermal Stress-10 days105°CNo significant degradation observed.[1]
Photolytic Stress1.2 million lux hours (visible) & 200 W h/m² (UV)11 days-No significant degradation observed.[1]

Experimental Protocols

Protocol 1: Stability-Indicating UHPLC Method for this compound

This protocol is based on a validated UHPLC method for the determination of this compound and its degradation products.[1][3]

1. Chromatographic Conditions:

  • Column: Waters Acquity BEH C8 (50 mm × 2.1 mm, 1.7 μm particle size)

  • Mobile Phase A: 0.10% v/v o-phosphoric acid in water

  • Mobile Phase B: 0.10% v/v o-phosphoric acid in methanol

  • Gradient Program:

    • 0 min: 8% B

    • 5 min: 40% B

    • 6 min: 40% B

    • 6.01 min: 8% B

  • Flow Rate: 0.40 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 1 µL

  • Run Time: 6.0 min

2. Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of this compound sulfate at a concentration of 0.10 mg/mL in water.

  • Sample Solution: Prepare the this compound test sample at a concentration of 0.10 mg/mL in water.

  • Impurity Stock Solutions: Prepare stock solutions of each impurity at a concentration of 0.10 mg/mL in a 1:1 (v/v) mixture of water and acetonitrile.

3. Procedure:

  • Equilibrate the UHPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response of this compound.

  • Inject the sample solution to analyze for the presence of this compound and any degradation products.

  • The method should be able to resolve this compound from its known impurities and degradation products.

Visualizations

Abacavir_Degradation_Pathway This compound This compound Acid Acidic Hydrolysis This compound->Acid Susceptible Oxidation Oxidative Stress This compound->Oxidation Susceptible Stable_Conditions Stable Conditions (Base, Thermal, Photolytic) This compound->Stable_Conditions Resistant Degradation_Products_Acid Degradation Products (e.g., Imp-A1, Imp-B) Acid->Degradation_Products_Acid Degradation_Products_Oxidative Degradation Products (e.g., Imp-O1, Imp-O2, Imp-O3) Oxidation->Degradation_Products_Oxidative

Caption: this compound Degradation Pathways

Troubleshooting_Workflow Start This compound Solution Instability Observed Issue Identify Issue: Precipitation, Color Change, Loss of Potency Start->Issue Precipitation Check Concentration vs. Solubility (77 mg/mL) Issue->Precipitation Precipitation Color_Change Suspect Degradation (Oxidative/Acidic) Issue->Color_Change Color Change Loss_of_Potency Confirm with Stability-Indicating Assay Issue->Loss_of_Potency Loss of Potency Solubility_OK Consider Degradation Product Precipitation Precipitation->Solubility_OK Analyze Perform UHPLC/HPLC Analysis Color_Change->Analyze Loss_of_Potency->Analyze Dilute Dilute or Gently Warm Solubility_OK->Dilute Concentration > Solubility Solubility_OK->Analyze Solubility OK End Resolution Dilute->End Identify_Degradants Identify and Quantify Degradation Products Analyze->Identify_Degradants Optimize Optimize Storage Conditions: Control Temp, Protect from Light Identify_Degradants->Optimize Optimize->End

Caption: Troubleshooting Workflow for this compound Instability

References

Technical Support Center: Optimizing Mobile Phase for Abacavir HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Abacavir.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting mobile phases for this compound analysis on a C18 column?

A common starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mixture of an aqueous buffer and an organic modifier. Methanol and acetonitrile are the most frequently used organic modifiers. The aqueous phase often consists of a phosphate buffer to control the pH and improve peak shape.[1][2] For example, a mixture of 10mM potassium dihydrogen phosphate buffer and acetonitrile (in a 70:30 v/v ratio) has been successfully used.[2] Another reported mobile phase is methanol and water (containing 0.05% OPA) in an 83:17 v/v ratio.[3]

Q2: What is the importance of pH in the mobile phase for this compound analysis?

The pH of the mobile phase is a critical parameter in the HPLC analysis of ionizable compounds like this compound. This compound has a pKa value, and operating the mobile phase pH well below or above this pKa can ensure consistent retention and good peak shape by keeping the analyte in a single ionic form. For instance, a mobile phase with a pH of 4.0 has been utilized.[1] Adjusting the pH can also be a powerful tool to improve the resolution between this compound and its impurities or co-administered drugs.[4]

Q3: What detection wavelength is most appropriate for this compound?

This compound exhibits maximum UV absorbance at several wavelengths, and the choice of detection wavelength can impact sensitivity. Commonly reported wavelengths for the detection of this compound are around 285 nm to 287 nm.[1][5][6] Other methods have also utilized wavelengths such as 220 nm, 245 nm, and 257 nm, depending on the specific requirements of the analysis and the presence of other compounds.[3][7][8][9]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Q: My this compound peak is showing significant tailing. How can I improve the peak shape by modifying the mobile phase?

A: Peak tailing for basic compounds like this compound on silica-based columns can be a common issue. Here are several mobile phase optimization strategies to address this:

  • Adjust Mobile Phase pH: Tailing can occur due to interactions between the basic analyte and acidic silanol groups on the stationary phase. Lowering the pH of the mobile phase (e.g., to pH 3.0) can protonate the silanol groups and reduce these secondary interactions.[9]

  • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.

  • Optimize Organic Modifier: The choice and concentration of the organic modifier can influence peak shape. Experiment with different ratios of methanol or acetonitrile in the mobile phase. Sometimes, one organic modifier will provide better peak shape than the other.

  • Consider Buffer Concentration: Ensure the buffer concentration is adequate (typically 10-50 mM) to provide sufficient buffering capacity and maintain a stable pH on the column.[1]

Issue 2: Inadequate Resolution Between this compound and Other Components

Q: I am unable to resolve the this compound peak from an impurity or another active pharmaceutical ingredient (API). What mobile phase adjustments can I make?

A: Achieving adequate resolution is crucial for accurate quantification. Consider the following mobile phase modifications:

  • Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation. Acetonitrile generally has a weaker solvent strength than methanol in reversed-phase chromatography and can sometimes provide different elution patterns.

  • Modify the Mobile Phase pH: Altering the pH can change the ionization state of this compound and other ionizable compounds in the sample, which can significantly impact their retention and, therefore, the resolution between them.[4]

  • Adjust the Aqueous-to-Organic Ratio: Decreasing the percentage of the organic modifier in the mobile phase will generally increase the retention time of all components, which may lead to better resolution between closely eluting peaks.

  • Employ a Gradient Elution: If isocratic elution does not provide sufficient resolution, a gradient program, where the mobile phase composition is changed over time, can be employed. A shallow gradient around the elution time of this compound can effectively separate closely related compounds.[4]

Issue 3: Unstable or Drifting Retention Times for this compound

Q: The retention time for my this compound peak is shifting between injections. What could be the cause related to the mobile phase?

A: Fluctuating retention times can compromise the reliability of your analytical method. Here are some mobile phase-related factors to investigate:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to a gradual shift in retention times.[10]

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to variability in retention. Always prepare fresh mobile phase and ensure accurate measurements of all components. Degassing the mobile phase is also crucial to prevent bubble formation in the pump and detector, which can cause flow rate fluctuations.[11]

  • Buffer Precipitation: If using a high concentration of buffer with a high percentage of organic modifier, the buffer may precipitate out of solution, leading to pressure fluctuations and retention time shifts. Ensure the buffer is soluble in the entire mobile phase composition range.

  • Ambient Temperature Fluctuation: Significant changes in the laboratory temperature can affect the viscosity of the mobile phase and the performance of the column, leading to retention time drift. Using a column oven can help maintain a stable temperature.[10]

Data Presentation: Comparison of HPLC Methods for this compound Analysis

ParameterMethod 1Method 2[1]Method 3[2]Method 4[7]
Column C18 (250 mm x 4.6 mm, 5 µm)[3]INERTSIL ODS 3V, C18 (250 x 4.6 mm)Grace C18 (150 x 4.6 mm)Acquity BEH C8 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Methanol: Water (0.05% OPA) (83:17)[3]10mM Phosphate Buffer: ACN (60:40 v/v), pH 4.0Potassium dihydrogen phosphate buffer: Acetonitrile (70:30 v/v)0.10% v/v o-phosphoric acid in water (A) and 0.10% v/v o-phosphoric acid in methanol (B)
Flow Rate 1.0 mL/min[3]1.0 mL/minNot Specified0.40 mL/min
Detection Wavelength 245 nm[3]287 nm286 nm220 nm
Retention Time (min) 3.5[3]2.4304.507 ± 0.02Not specified for this compound alone

Experimental Protocols

Representative Experimental Protocol for this compound HPLC Analysis

This protocol is a representative example based on published methods.[1][2]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][3]

  • Mobile Phase: 10mM Potassium Dihydrogen Phosphate Buffer: Acetonitrile (60:40 v/v). The pH of the buffer is adjusted to 4.0 with orthophosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient (or controlled at 25°C).

  • Detection Wavelength: 287 nm.[1]

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Buffer Preparation (10mM): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 10mM solution. Adjust the pH to 4.0 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared 10mM phosphate buffer and acetonitrile in a 60:40 v/v ratio. Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., for linearity studies).

4. System Suitability: Before sample analysis, inject a standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of retention time and peak area. The tailing factor should ideally be less than 2.0.[2]

5. Analysis Procedure: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. The amount of this compound in the sample can be calculated from the peak area using a calibration curve generated from the standard solutions.

Mandatory Visualization

Mobile_Phase_Troubleshooting cluster_start Start: Chromatographic Issue Identified cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues cluster_end End Goal start Identify Problem peak_tailing Peak Tailing / Fronting start->peak_tailing Issue Type poor_resolution Poor Resolution start->poor_resolution Issue Type rt_shift Retention Time Shift start->rt_shift Issue Type adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Try First add_additive Add Competing Base (e.g., TEA) adjust_ph->add_additive If tailing persists optimize_organic Optimize Organic Modifier Ratio add_additive->optimize_organic Fine-tuning end_node Optimized Method optimize_organic->end_node change_organic Change Organic Modifier (MeOH <-> ACN) poor_resolution->change_organic Significant change adjust_ratio Adjust Aqueous/Organic Ratio change_organic->adjust_ratio Minor adjustment use_gradient Implement Gradient Elution adjust_ratio->use_gradient For complex samples use_gradient->end_node check_equilibration Ensure Proper Column Equilibration rt_shift->check_equilibration Initial check check_preparation Verify Mobile Phase Preparation & Degassing check_equilibration->check_preparation Systematic check control_temp Use Column Oven for Temperature Control check_preparation->control_temp Environmental factor control_temp->end_node

References

Technical Support Center: Abacavir Plasma Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of Abacavir in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound plasma quantification?

The most common methods for the quantification of this compound in plasma are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, allowing for lower limits of quantification.[2][4]

Q2: What are the potential sources of interference in this compound plasma assays?

Potential sources of interference can be broadly categorized as:

  • Endogenous Plasma Components: Components naturally present in plasma, such as phospholipids, proteins, and other small molecules, can potentially interfere with the assay. However, validated methods typically demonstrate a lack of interference from these components.[1]

  • Metabolites of this compound: this compound is primarily metabolized in the liver to an inactive carboxylate and a glucuronide metabolite.[5][6] It is crucial that the analytical method can distinguish this compound from these metabolites to ensure accurate quantification.

  • Co-administered Drugs: Patients on this compound are often on combination antiretroviral therapy. Therefore, other drugs administered concomitantly have the potential to interfere with the assay.[7] It's important to verify that the chosen analytical method is selective for this compound in the presence of other medications the patient may be taking.

  • Contamination: Contamination from lab equipment, reagents, or during sample handling can also lead to inaccurate results.

Q3: Can co-administered antiretroviral drugs interfere with this compound quantification?

While many validated methods report no interference from commonly co-administered drugs, the potential for interaction always exists, especially with newer drug combinations.[1] For instance, some studies have investigated the pharmacokinetic interactions between this compound and other drugs like Tenofovir, but this does not necessarily imply analytical interference.[8] It is best practice to perform a selectivity test with all co-administered drugs to rule out any potential for analytical interference.

Q4: How do the main metabolites of this compound affect its quantification?

This compound is metabolized by alcohol dehydrogenase and glucuronosyltransferase into a carboxylate and a glucuronide metabolite, respectively.[5][6] A robust analytical method should be able to chromatographically separate this compound from these metabolites or use a detection method specific to the parent drug (like MS/MS) to prevent overestimation of the this compound concentration.

Q5: What is a typical Lower Limit of Quantification (LLOQ) for this compound in plasma?

The LLOQ for this compound in plasma can vary depending on the analytical method used. For LC-MS/MS methods, LLOQs are typically in the range of 1 to 30 ng/mL.[2][9] HPLC-UV methods may have slightly higher LLOQs.

Troubleshooting Guide

Issue 1: Poor peak shape or resolution
Potential Cause Troubleshooting Step
Column Degradation Replace the analytical column with a new one of the same type.
Inappropriate Mobile Phase Ensure the mobile phase composition and pH are prepared correctly as per the validated method.
Sample Matrix Effects Optimize the sample preparation method (e.g., try a different extraction solvent or use solid-phase extraction) to remove interfering endogenous components.
Injector Issues Clean or replace the injector port and syringe.
Issue 2: Inaccurate or imprecise results
Potential Cause Troubleshooting Step
Calibration Curve Issues Prepare fresh calibration standards and quality control samples. Ensure the calibration range covers the expected sample concentrations.
Internal Standard Problems Verify the concentration and purity of the internal standard. Ensure consistent addition of the internal standard to all samples.
Sample Degradation Ensure proper sample handling and storage conditions are maintained to prevent degradation of this compound.
Interference Re-evaluate the selectivity of the method. If a new co-administered drug is present, test for its potential interference.
Issue 3: Low signal or no peak for this compound
Potential Cause Troubleshooting Step
Instrument Sensitivity Check the instrument parameters, such as detector settings or mass spectrometer tuning, to ensure optimal sensitivity.
Sample Preparation Inefficiency Evaluate the recovery of the extraction method. Optimize the extraction procedure to improve recovery.
Incorrect Sample Dilution Verify all dilution steps during sample preparation.
This compound Concentration Below LLOQ If the concentration is expected to be very low, a more sensitive method may be required.

Quantitative Data Summary

The following table summarizes typical validation parameters for this compound quantification methods found in the literature.

ParameterHPLC-UVLC-MS/MSReference
Linearity Range 25 - 2500 ng/mL1 - 10000 ng/mL[1][3]
Lower Limit of Quantification (LLOQ) ~25 ng/mL1 - 29.8 ng/mL[2][3]
Intra-day Precision (%CV) < 15%< 10%[2][3]
Inter-day Precision (%CV) < 15%< 10%[2][3]
Accuracy (% Bias) Within ±15%Within ±15%[2][3]

Experimental Protocols & Visualizations

Experimental Protocol: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard solution (e.g., a stable isotope-labeled this compound).

  • Vortex briefly to mix.

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

Below is a diagram illustrating the general workflow for this compound plasma quantification.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plasma Plasma Sample Collection add_is Addition of Internal Standard plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection quantification Data Processing & Quantification detection->quantification

Workflow for this compound quantification in plasma.

This compound Metabolic Pathway

Understanding the metabolic pathway of this compound is crucial for identifying potential metabolite interferences.

cluster_metabolism Hepatic Metabolism This compound This compound ADH Alcohol Dehydrogenase This compound->ADH UGT Glucuronosyltransferase This compound->UGT Carboxylate Carboxylate Metabolite (Inactive) ADH->Carboxylate Glucuronide Glucuronide Metabolite (Inactive) UGT->Glucuronide

Metabolic pathway of this compound.

References

Addressing high background in Abacavir ELISA kits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing high background issues with Abacavir ELISA kits. The following information is structured to help you identify and resolve common problems encountered during your experiments.

Understanding High Background in a Competitive this compound ELISA

This compound is a small molecule, and ELISA kits designed to measure it typically employ a competitive assay format. In this format, the signal generated is inversely proportional to the concentration of this compound in the sample.

  • Low this compound Concentration: More enzyme-conjugated this compound binds to the capture antibody, resulting in a strong signal (high Optical Density - OD).

  • High this compound Concentration: this compound from the sample outcompetes the enzyme-conjugated this compound for antibody binding sites, resulting in a weak signal (low Optical Density - OD).

Therefore, "high background" in a competitive ELISA manifests as unexpectedly low OD readings across the entire plate, especially in the zero-analyte (B₀) wells . This low signal reduces the dynamic range of the assay, making it difficult to distinguish between different concentrations of this compound.[1][2][3]

Troubleshooting Guide: High Background (Low Signal)

This guide addresses the common causes of unexpectedly low signal or a poor dynamic range in your this compound competitive ELISA.

Question: Why are the OD readings for my zero-analyte standard (B₀) and samples unexpectedly low?

This is the primary indicator of a high background issue. The problem can be traced to several sources, categorized below.

Category 1: Reagent and Buffer Issues
Potential Cause Recommended Solution
Contaminated Reagents Use fresh, sterile reagents for each assay.[2][4] Ensure buffers were not accidentally contaminated with this compound or the enzyme conjugate.[1] Prepare fresh wash and blocking buffers for each experiment.[4]
Improper Reagent Concentration The concentration of the enzyme-labeled this compound or the detection antibody may be too high, leading to excessive non-specific binding.[5] Perform a titration experiment to determine the optimal concentration.
Deteriorated Substrate The TMB substrate is light-sensitive and can degrade over time.[6] Ensure the substrate solution is colorless before adding it to the plate.[7] If it has a blue or gray tint, discard it and use a fresh solution.
Poor Water Quality Water used to prepare buffers may be contaminated.[8] Use distilled or deionized water of high purity to prepare all buffers and reagent solutions.[7]
Category 2: Procedural and Incubation Errors
Potential Cause Recommended Solution
Inadequate Plate Washing Insufficient washing is a major cause of high background.[1][9] Increase the number of wash cycles (e.g., from 3 to 5).[5] Increase the volume of wash buffer to at least 400 μL per well.[7] Introduce a 30-second soak time between aspiration and dispensing of wash buffer.[1][6] Ensure the plate washer is functioning correctly, with all ports dispensing and aspirating properly.[7]
Insufficient Blocking Non-specific binding sites on the plate may not be fully blocked. Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).[5] Consider increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA).[1]
Cross-Contamination Splashing between wells during reagent addition or washing can cause inaccurate results.[10] Use careful pipetting techniques and change pipette tips for each standard and sample.[3] Ensure plate sealers are applied firmly and correctly.[7]
Incorrect Incubation Times/Temperatures Deviating from the protocol's recommended incubation parameters can increase non-specific binding.[2] Maintain a consistent room temperature between 18–25°C and avoid placing plates near heat sources or in direct sunlight.[6][7]
Category 3: Sample and Matrix Effects
Potential Cause Recommended Solution
Sample Matrix Interference Components in the sample matrix (e.g., plasma, serum) can interfere with the assay.[4][8] Consult the kit manufacturer to ensure it is validated for your sample type.[1] If developing your own assay, you may need to optimize it for the specific sample matrix.
Heterophilic Antibodies The presence of heterophilic antibodies (like HAMA) in samples can cross-link the assay antibodies, causing non-specific signals.[8] Using a specialized blocking buffer or sample diluent designed to minimize these effects can be beneficial.

Visualizing the Workflow and Troubleshooting Logic

This compound Competitive ELISA Workflow

The following diagram illustrates the key steps in a typical this compound competitive ELISA. Understanding this process can help pinpoint where errors may occur.

G cluster_plate Microplate Well cluster_procedure Procedure Steps p1 1. Coat Plate Anti-Abacavir antibody is immobilized on the well surface. p2 2. Block Plate Add blocking buffer to prevent non-specific binding. p1->p2 p3 3. Add Sample & Conjugate Add standards/samples (containing this compound) and enzyme-labeled this compound. p2->p3 p4 4. Incubate (Competition) Free this compound and enzyme-labeled this compound compete for antibody binding sites. p3->p4 w1 Wash Plate p4->w1 p5 5. Add Substrate Add TMB substrate. Enzyme converts it to a colored product. w1->p5 p6 6. Stop Reaction Add stop solution to halt the color development. p5->p6 p7 7. Read Plate Measure Optical Density (OD) at the appropriate wavelength. p6->p7

Caption: Workflow diagram for a competitive this compound ELISA.

Troubleshooting Logic for High Background

If you encounter low OD readings, follow this logical progression to diagnose the issue.

G start Start: Low OD / Poor Dynamic Range check_reagents Check Reagents: 1. Substrate colorless? 2. Buffers freshly made? 3. Reagents expired? start->check_reagents review_procedure Review Procedure: 1. Incubation times/temps correct? 2. Pipetting technique correct? check_reagents->review_procedure Yes resolved Issue Resolved check_reagents->resolved No (Fix Reagents) optimize_wash Optimize Wash Steps: Increase number of washes and/or add soak step. review_procedure->optimize_wash Yes review_procedure->resolved No (Correct Procedure) optimize_blocking Optimize Blocking: Increase blocking time or change blocking agent. optimize_wash->optimize_blocking titrate_conjugate Titrate Enzyme Conjugate: Is the concentration too high? optimize_blocking->titrate_conjugate titrate_conjugate->resolved

Caption: A logical flowchart for troubleshooting high background.

Key Experimental Protocols

Protocol 1: Optimizing Plate Washing

This protocol helps determine if insufficient washing is the cause of high background.

  • Setup: Prepare a 96-well plate coated with capture antibody and blocked according to the kit protocol.

  • Groups: Divide the plate into sections to test different washing protocols. Run each condition in triplicate with only the zero-analyte standard (B₀).

    • Group A (Control): Follow the kit's standard washing protocol (e.g., 3 washes).

    • Group B: Increase the number of washes (e.g., 5 washes).

    • Group C: Increase wash volume to 400 µL and use 5 washes.

    • Group D: Use 5 washes and add a 30-second soak time for each wash.

  • Procedure: Proceed with the addition of enzyme conjugate, substrate, and stop solution as per the kit manual.

  • Analysis: Read the OD values. Compare the average OD of each group. An effective washing protocol will result in a higher OD for the B₀ wells.

Illustrative Data:

Wash ProtocolAverage OD at 450nm
Group A: Standard 3 Washes0.85
Group B: 5 Washes1.25
Group C: 5 Washes, High Volume1.40
Group D: 5 Washes + Soak 1.75
Protocol 2: Optimizing Blocking Buffer

This experiment identifies the most effective blocking conditions to reduce non-specific binding.

  • Setup: Coat a 96-well plate with the capture antibody.

  • Blocking Conditions: Test different blocking buffers or incubation times.

    • Rows A-B: Kit's standard blocking buffer, 1-hour incubation.

    • Rows C-D: Kit's standard blocking buffer, 2-hour incubation.

    • Rows E-F: Alternative blocking buffer (e.g., 2% BSA in PBS-T), 1-hour incubation.

    • Rows G-H: Alternative blocking buffer, 2-hour incubation.

  • Procedure: After blocking, wash the plate and proceed with the assay using only the zero-analyte standard (B₀).

  • Analysis: Compare the OD values. The condition that yields the highest, most consistent OD reading is optimal.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an this compound ELISA? An this compound ELISA is typically a competitive immunoassay.[11] In the wells of a microplate coated with an anti-Abacavir antibody, the this compound in your sample competes with a known amount of enzyme-labeled this compound for a limited number of antibody binding sites. The amount of enzyme that gets bound (and thus the strength of the subsequent colorimetric signal) is inversely related to the amount of this compound in your sample.[11]

Q2: How does high background affect my standard curve and results? High background leads to a low signal in your zero-analyte wells, which effectively compresses the dynamic range of your assay. This results in a flattened standard curve with a poor distinction between concentration points, reducing the sensitivity and accuracy of the measurements for your unknown samples.[1]

Q3: Could the issue be with the microplate itself? Yes, although less common with commercial kits. Poor or variable adsorption of the capture antibody to the plate can be a problem.[3] Using a different brand of microplate or ensuring the recommended plate type is used could be a solution if you are developing your own assay.

Q4: Can the laboratory environment affect my ELISA results? Absolutely. High ambient temperature can speed up enzymatic reactions, potentially increasing background.[6] Ensure the assay is performed within the recommended temperature range (usually 18-25°C).[7] Also, protect the substrate from direct light to prevent degradation.[6]

Q5: My duplicate wells show high variability. Is this related to high background? Poor duplicates (high coefficient of variation, or CV) can be caused by many of the same issues that cause high background, such as insufficient washing, pipetting errors, or cross-contamination.[6] Addressing the root causes of high background will often improve the precision of your replicates.

References

Technical Support Center: Mitigating Abacavir-Induced Mitochondrial Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mitochondrial toxicity of Abacavir in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced mitochondrial toxicity?

A1: While the primary mechanism for many nucleoside reverse transcriptase inhibitors (NRTIs) is the inhibition of mitochondrial DNA polymerase-γ (Pol-γ), leading to mitochondrial DNA (mtDNA) depletion, this compound's effect is more complex. Some studies indicate that this compound has a relatively low inhibitory effect on Pol-γ.[1] Instead, its toxicity may be more related to the direct inhibition of the mitochondrial respiratory chain, specifically complexes I and III. This inhibition can lead to a cascade of downstream effects, including increased production of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential (ΔΨm), and reduced intracellular ATP levels.[2]

Q2: Which cell lines are suitable for studying this compound's mitochondrial toxicity?

A2: Several cell lines can be used, with the choice often depending on the specific research question. Human hepatoma HepG2 cells are a commonly used model as the liver is a primary site of this compound metabolism.[2][3] Other relevant cell types include skeletal muscle cells and renal proximal tubule epithelial cells, as myopathy and nephrotoxicity can be associated with NRTI treatment.[4]

Q3: What are the key indicators of mitochondrial dysfunction to measure in response to this compound treatment?

A3: Key parameters to assess include:

  • Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early indicator of mitochondrial dysfunction.

  • Reactive Oxygen Species (ROS) Production: Increased mitochondrial ROS is a common consequence of respiratory chain inhibition.

  • Intracellular ATP Levels: A reduction in ATP levels reflects impaired oxidative phosphorylation.

  • Mitochondrial DNA (mtDNA) Content: While this compound's effect on mtDNA can be less pronounced than other NRTIs, it is still a valuable parameter to measure.[3][4]

  • Oxygen Consumption Rate (OCR): Direct measurement of cellular respiration provides a comprehensive view of mitochondrial function.

Q4: Are there any known strategies to mitigate this compound-induced mitochondrial toxicity in vitro?

A4: Yes, uridine supplementation has shown promise in mitigating the mitochondrial toxicity of some NRTIs in cell culture.[5][6][7] Uridine is thought to work by replenishing the pyrimidine pool, which can be depleted by certain NRTIs, thereby supporting mtDNA replication and mitochondrial function.[8][9]

Troubleshooting Guides

Assay: Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

Q: I am not observing a significant decrease in the red/green fluorescence ratio in my JC-1 assay after this compound treatment. What could be the issue?

A:

  • Inappropriate this compound Concentration or Incubation Time: The toxic effects of this compound may be concentration- and time-dependent. Consider performing a dose-response and time-course experiment to determine the optimal conditions for your cell line.

  • Cell Health: Ensure your control cells have a high red/green fluorescence ratio, indicating healthy, polarized mitochondria. If the control signal is low, there may be issues with your cell culture conditions.[10]

  • JC-1 Staining Protocol:

    • Dye Concentration: The optimal JC-1 concentration can vary between cell types. Titrate the dye concentration to find the best signal-to-noise ratio.[11]

    • Staining Time and Temperature: Incubate with JC-1 for 15-30 minutes at 37°C. Insufficient or excessive incubation can lead to suboptimal staining.[10]

    • Light Exposure: JC-1 is light-sensitive. Protect the staining solution and stained cells from light to prevent photobleaching.[11]

  • Data Analysis: When analyzing flow cytometry data, ensure proper compensation between the green (FL1) and red (FL2) channels. For microscopy, analyze the ratio of red to green fluorescence intensity rather than just the red signal.[12]

Assay: Mitochondrial ROS Production using MitoSOX Red

Q: I am seeing high background fluorescence or inconsistent results in my MitoSOX Red assay.

A:

  • MitoSOX Red Concentration: While 5 µM is commonly used, lower concentrations (e.g., 1 µM) may provide more reliable detection of mitochondrial superoxide and reduce cytosolic background.[13]

  • Probe Specificity: Be aware that at higher concentrations, MitoSOX Red may not be exclusively localized to the mitochondria.[13] Also, changes in mitochondrial membrane potential can affect probe uptake.[2][14]

  • Light Sensitivity: Protect cells from light after staining to avoid photo-oxidation of the probe.

  • Controls: Include a positive control (e.g., Antimycin A) to ensure the assay is working correctly and an unstained control to assess background autofluorescence.

  • Alternative Probes: Consider using other ROS-sensitive probes, such as DCFDA, to measure total cellular ROS as a complementary approach.

Assay: Mitochondrial DNA (mtDNA) Content by qPCR

Q: My qPCR results show no significant change in mtDNA content after this compound treatment, even though I observe other signs of mitochondrial dysfunction.

A:

  • Mechanism of Toxicity: this compound's primary mitochondrial toxicity may not be through mtDNA depletion in your specific cell model and experimental conditions.[3] Focus on other endpoints like OCR, ΔΨm, and ROS production.

  • Primer/Probe Design: Ensure your qPCR primers and probes for both mitochondrial and nuclear DNA are specific and efficient. Validate primer pairs to avoid the amplification of pseudogenes.

  • DNA Quality: Use high-quality, intact genomic DNA. Degradation can lead to inaccurate quantification.

  • Normalization: Normalize the mtDNA copy number to a stable, single-copy nuclear gene to account for variations in cell number and DNA extraction efficiency.

  • Assay Variability: High Cq values or significant variability between technical replicates can indicate issues with primer efficiency, template concentration, or pipetting accuracy.[15]

Assay: Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

Q: I am observing low basal OCR in my this compound-treated cells, and they are not responding to the injection of mitochondrial inhibitors/uncouplers.

A:

  • Cell Seeding Density: An insufficient number of cells per well will result in a low OCR that is difficult to distinguish from background. Optimize the cell density for your specific cell type.[16][17]

  • Cell Adherence and Monolayer Formation: Ensure cells are evenly seeded and form a confluent monolayer. Poor adherence can lead to cell loss during the assay and variable results.

  • Substrate Availability: Ensure the assay medium contains appropriate substrates for mitochondrial respiration (e.g., pyruvate, glutamine, glucose).

  • pH of Assay Medium: The pH of the assay medium is critical for cell health and mitochondrial function. Ensure it is at the physiological pH recommended for your cells.[18]

  • Instrument and Cartridge Hydration: Properly hydrate the sensor cartridge overnight according to the manufacturer's protocol to ensure accurate oxygen and pH measurements.[18]

Data Presentation

Table 1: Effects of this compound on Mitochondrial Parameters in HepG2 Cells

ParameterThis compound ConcentrationExposure TimeObserved EffectReference
mtDNA Content Up to 300 µM9 daysNo significant change[4]
Lactate Production 300 µMNot specified<20% increase[4]
Oxygen Consumption 5-25 µMAcuteSignificant, concentration-dependent reduction[19]
Mitochondrial Membrane Potential (ΔΨm) 10 µM (with 1.25 mM acetaminophen)24 hoursSignificant reduction[19]
Mitochondrial Superoxide Production 10 µM (with 1.25 mM acetaminophen)24 hoursSignificant increase[19]
ATP Levels 7.1 µM (as AZT, for comparison)120 hours38% reduction[20]

Experimental Protocols

Protocol 1: Uridine Supplementation to Mitigate Mitochondrial Toxicity

This protocol is a general guideline for uridine supplementation in cell culture to potentially mitigate NRTI-induced mitochondrial toxicity.

  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the duration of the experiment.

  • Drug Treatment: Treat cells with the desired concentration of this compound.

  • Uridine Co-treatment: In parallel, treat cells with this compound in the presence of uridine. A final concentration range of 50-200 µM uridine has been shown to be effective in vitro.[5][6][8]

    • Prepare a stock solution of uridine in sterile water or PBS.

    • Add the appropriate volume of the uridine stock solution to the cell culture medium along with the this compound treatment.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours, or longer for chronic toxicity studies).

  • Assessment of Mitochondrial Function: At the end of the incubation period, assess mitochondrial function using the assays described in this guide (e.g., JC-1, MitoSOX Red, qPCR for mtDNA, Seahorse XF Analyzer).

  • Controls:

    • Vehicle Control: Cells treated with the vehicle used to dissolve this compound and uridine.

    • This compound Only: Cells treated with this compound alone.

    • Uridine Only: Cells treated with uridine alone to assess any intrinsic effects of uridine on mitochondrial function.

Visualizations

Abacavir_Mitochondrial_Toxicity_Pathway cluster_cell Hepatocyte cluster_mito Mitochondrion This compound This compound (extracellular) Abacavir_intra This compound (intracellular) This compound->Abacavir_intra Transport This compound->Abacavir_intra Carbovir_TP Carbovir Triphosphate (Active Metabolite) Abacavir_intra->Carbovir_TP Intracellular Phosphorylation Abacavir_intra->Carbovir_TP ETC Electron Transport Chain (Complex I & III) Abacavir_intra->ETC Inhibition Abacavir_intra->ETC HIV_RT HIV Reverse Transcriptase Carbovir_TP->HIV_RT Inhibition Carbovir_TP->HIV_RT PolG DNA Polymerase γ Carbovir_TP->PolG Weak Inhibition Carbovir_TP->PolG Viral_DNA Viral DNA Synthesis HIV_RT->Viral_DNA Inhibited ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production ETC->ROS MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Decreased ETC->MMP ATP ATP Production MMP->ATP Decreased MMP->ATP mtDNA mtDNA Replication PolG->mtDNA Mitigation_Workflow cluster_assays Assess Mitochondrial Function start Start: Culture Cells (e.g., HepG2) treatment Treatment Groups: 1. Vehicle Control 2. This compound 3. This compound + Uridine start->treatment incubation Incubate for Desired Time Period treatment->incubation assay_mmp Mitochondrial Membrane Potential (JC-1) incubation->assay_mmp assay_ros Mitochondrial ROS (MitoSOX Red) incubation->assay_ros assay_mtdna mtDNA Content (qPCR) incubation->assay_mtdna assay_ocr Oxygen Consumption (Seahorse XF) incubation->assay_ocr analysis Data Analysis: Compare this compound vs. This compound + Uridine assay_mmp->analysis assay_ros->analysis assay_mtdna->analysis assay_ocr->analysis conclusion Conclusion: Determine if Uridine Mitigates Toxicity analysis->conclusion

References

Preventing cross-contamination in Abacavir resistance genotyping

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing cross-contamination during Abacavir resistance genotyping, primarily through the detection of the HLA-B*57:01 allele.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cross-contamination in this compound resistance genotyping?

A1: The most significant source of cross-contamination in Polymerase Chain Reaction (PCR)-based assays, such as those for HLA-B*57:01 genotyping, is the carryover of amplicons (amplified DNA) from previous reactions.[1][2] DNA can easily become aerosolized, contaminating laboratory surfaces, equipment like pipettes, reagents, and subsequently, new samples.[2]

Q2: Why is preventing cross-contamination so critical for this specific test?

A2: The presence of the HLA-B*57:01 allele is strongly associated with a risk of severe and potentially fatal hypersensitivity reactions to this compound.[3][4] A false-positive result due to cross-contamination could lead to a patient being wrongly denied a potentially effective HIV treatment.[5] Conversely, a false-negative result, while less likely from contamination, could have severe clinical consequences.

Q3: What are the essential laboratory setup requirements to minimize contamination?

A3: To minimize contamination risk, laboratory workflow should be unidirectional, with physically separate areas for:

  • Reagent Preparation (Pre-PCR): A "clean" area, ideally within a laminar flow cabinet equipped with a UV lamp, for preparing PCR master mixes.[1]

  • Sample Preparation (DNA Extraction): A dedicated area for extracting DNA from patient samples.[1]

  • Amplification (PCR): The area where the thermal cycler is located.[1]

  • Post-PCR Analysis: A separate area for analyzing PCR products (e.g., gel electrophoresis, capillary electrophoresis).[1] Personnel and equipment should not move from a post-PCR area to a pre-PCR area without appropriate cleaning and decontamination.

Q4: What routine controls are mandatory for monitoring contamination?

A4: Every PCR run must include a No-Template Control (NTC), where sterile, nuclease-free water replaces the DNA sample.[2][6] This control is essential for detecting contamination in reagents or the environment.[2] Additionally, including known positive and negative DNA controls in each assay is recommended to validate the run's accuracy.[6]

Troubleshooting Guide

Issue 1: The No-Template Control (NTC) shows amplification.

This is a clear sign of contamination. The entire run should be considered invalid.[6]

Potential Cause Troubleshooting Steps
Contaminated Reagents Discard all current working solutions of primers, probes, polymerase, dNTPs, and water.[2] Prepare fresh aliquots from stock solutions that have not been exposed to the main lab environment.
Contaminated Equipment Thoroughly decontaminate pipettes, tube racks, and centrifuges with a 10% bleach solution followed by a 70% ethanol rinse.[2] Consider dedicated pipettes for pre- and post-PCR work.[2]
Environmental Contamination Decontaminate work surfaces, including the inside of the laminar flow hood, with a DNA-destroying solution (e.g., 10% bleach) and UV irradiation.[1]
Carryover Contamination Review laboratory practices to ensure strict adherence to a unidirectional workflow. Ensure aerosol-resistant filter tips are always used.[1]

Issue 2: A known HLA-B*57:01 negative control sample yields a positive result.

This indicates contamination of that specific sample or cross-contamination from an adjacent positive sample during setup.

Potential Cause Troubleshooting Steps
Sample-to-Sample Contamination Review pipetting technique to avoid splashing or aerosol generation. Always change pipette tips between samples.[1] Spin down plates or tubes before opening.[6]
Contaminated DNA Extraction Re-extract DNA from the original patient sample, ensuring a clean workspace and fresh reagents.
Labelling Error Verify sample tube and plate well identification to rule out a simple mix-up.

Issue 3: All samples, including controls, show weak or unexpected amplification bands.

This could be a sign of a more subtle contamination issue or a problem with the PCR assay itself.

Potential Cause Troubleshooting Steps
Primer-Dimer Formation Optimize the PCR protocol (e.g., annealing temperature) to reduce non-specific amplification. This is generally distinct from contamination but can obscure results.
Low-Level Reagent Contamination Prepare fresh reagents and repeat the assay. Even low levels of amplicon contamination can cause unexpected results.[2]
Contaminated Water Source Ensure the nuclease-free water used for reagents and controls is from a certified, contamination-free source.[1]

Quantitative Data Summary

Effective contamination monitoring relies on clear criteria for control sample validation. The following table summarizes typical acceptance criteria for controls in a real-time PCR (qPCR) based HLA-B*57:01 genotyping assay.

Control TypeExpected Result (HLA-B57:01 channel)Expected Result (Internal Control e.g., β-globin)Acceptance Criteria
No-Template Control (NTC) NegativeNegativeCp value >35 or no amplification detected.[6] A result of Cp <35 indicates contamination, and the run is invalid.[6]
Positive Control (HLA-B57:01 Positive DNA) PositivePositiveClear amplification signal for both targets (Cp <35).[6]
Negative Control (HLA-B57:01 Negative DNA) NegativePositiveNo amplification for HLA-B57:01 (Cp >35), but positive amplification for the internal control (Cp <35).[6]

Cp (Cycle threshold) value indicates the cycle number at which the fluorescence signal crosses the background threshold. A lower Cp indicates a higher starting amount of target DNA.

Experimental Protocols

Protocol: Real-Time PCR for HLA-B*57:01 Genotyping with Contamination Controls

This protocol provides a general methodology for the detection of the HLA-B*57:01 allele, emphasizing critical steps for preventing cross-contamination.

1. Pre-PCR: Reagent Preparation

  • Location: Dedicated clean room or a laminar flow cabinet. No amplified DNA or patient samples should ever enter this area.

  • Attire: Wear a clean lab coat and fresh gloves that have not been worn in other lab areas.[1]

  • Procedure:

    • Decontaminate the cabinet surface and pipettes with a DNA-destroying solution, followed by 70% ethanol, and enable the UV lamp for at least 15 minutes before use.

    • Thaw all reagents (primer/probe mix, master mix, water) on ice.

    • Prepare a master mix for n+1 samples to ensure sufficient volume.

    • Aliquot the master mix into PCR tubes or plate wells.

    • Cap the tubes/seal the plate before moving them out of the clean area.

2. DNA Template Addition

  • Location: Separate bench area, away from the reagent preparation area.

  • Procedure:

    • Change gloves.

    • Briefly centrifuge patient DNA samples, positive controls, and negative controls.

    • Carefully add the specified volume (e.g., 1-2 µL) of DNA, NTC water, or control DNA to the corresponding master mix aliquots.[6] Use aerosol-resistant pipette tips and change the tip for every sample.[1]

    • Seal the plate or cap the tubes securely.

3. PCR Amplification

  • Location: Designated PCR/thermal cycler area.

  • Procedure:

    • Briefly centrifuge the sealed plate or tubes to collect the contents at the bottom.[6]

    • Place the samples in the thermal cycler and run the appropriate program.

4. Post-PCR: Data Analysis

  • Location: Dedicated area for data analysis.

  • Procedure:

    • Never take amplified products back into the pre-PCR area.

    • Analyze the results, paying close attention to the control wells first.

    • Validate the run based on the criteria in the Quantitative Data Summary table before interpreting patient sample results.

Visualizations

Contamination_Prevention_Workflow cluster_PrePCR Area 1: Pre-PCR (Clean Room) cluster_SamplePrep Area 2: Sample Addition cluster_PCR Area 3: Amplification cluster_PostPCR Area 4: Post-PCR Analysis ReagentPrep 1. Prepare Master Mix in UV/Bleach Clean Hood Aliquoting 2. Aliquot Master Mix into PCR Plate/Tubes ReagentPrep->Aliquoting Use filtered tips DNA_Addition 3. Add DNA Samples & Controls (NTC, Pos, Neg) Aliquoting->DNA_Addition Unidirectional Flow Seal_Plate 4. Securely Seal Plate DNA_Addition->Seal_Plate Change tips for each sample Centrifuge 5. Centrifuge Plate Seal_Plate->Centrifuge Unidirectional Flow Thermal_Cycling 6. Run PCR Protocol Centrifuge->Thermal_Cycling Data_Analysis 7. Analyze Results Thermal_Cycling->Data_Analysis Unidirectional Flow Data_Analysis->ReagentPrep NEVER RETURN Validate_Controls 8. Validate Controls (NTC must be negative) Data_Analysis->Validate_Controls Interpret_Results 9. Interpret Patient Results Validate_Controls->Interpret_Results If valid Contamination_Sources cluster_sources Potential Sources of Cross-Contamination cluster_vectors Contamination Vectors cluster_targets Contaminated Items Contamination False Positive Result Amplicons Previous PCR Products (Amplicons) Aerosols Aerosols (Pipetting, opening tubes) Amplicons->Aerosols PositiveControls High-Titer Positive Controls PositiveControls->Aerosols PatientSamples Patient Samples (High Viral Load) PatientSamples->Aerosols Gloves Contaminated Gloves/ Lab Coats Aerosols->Gloves Equipment Pipettes & Equipment Aerosols->Equipment Surfaces Benchtops & Handles Aerosols->Surfaces Reagents PCR Master Mix / Water Gloves->Reagents Patient_Samples_New New Patient Samples Gloves->Patient_Samples_New Equipment->Reagents Equipment->Patient_Samples_New Surfaces->Reagents Reagents->Contamination Neg_Controls Negative Controls Neg_Controls->Contamination Patient_Samples_New->Contamination

References

Technical Support Center: Enhancing Chromatographic Resolution of Abacavir and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the chromatographic analysis of Abacavir and its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Peak Tailing and Asymmetry

Question: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing for basic compounds like this compound is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the amine groups on this compound and ionized silanol groups on the silica-based column packing material.[1][2] Here’s a step-by-step troubleshooting guide:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is critical. This compound has basic properties, and working at a low pH (e.g., pH 3) can help to protonate the silanol groups on the stationary phase, minimizing unwanted interactions. Using a buffer, such as a phosphate or formate buffer, is essential to maintain a consistent pH.[1][2]

  • Column Selection: If pH adjustment is insufficient, consider using a column with a different stationary phase. A C8 column can sometimes provide better peak shape for basic compounds compared to a C18 column.[3] End-capped columns are also designed to minimize silanol interactions.

  • Mobile Phase Composition: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can impact peak shape. Experiment with different ratios of your organic and aqueous phases. Sometimes, increasing the buffer concentration in the mobile phase can also help to reduce peak tailing.[1]

  • Column Overload: Injecting too much sample can lead to peak tailing.[1] Try diluting your sample to see if the peak shape improves.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[4] If you suspect this, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]

Co-elution and Poor Resolution

Question: I am observing co-elution of this compound with one of its degradation products/metabolites. How can I improve the resolution between these peaks?

Answer:

Achieving adequate resolution between this compound and its closely related metabolites or degradation products is crucial for accurate quantification. Here are several strategies to improve separation:

  • Gradient Optimization: A gradient elution program is often necessary to separate complex mixtures.[3][6] If you are already using a gradient, try making it shallower (i.e., a slower increase in the organic solvent concentration) around the elution time of the co-eluting peaks. This will increase the retention time and provide more opportunity for separation.

  • Column Chemistry: The choice of stationary phase is a key factor. A UHPLC column with smaller particle sizes (e.g., 1.7 µm) can provide significantly higher resolution than a standard HPLC column.[3][7] Different stationary phases, such as C8 or phenyl columns, can offer different selectivities and may resolve the critical pair.[6]

  • Mobile Phase Additives: The use of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and influence selectivity.[3][6] Experiment with different additives and concentrations to see how they affect the resolution.

  • Temperature Control: Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer. However, be aware that it can also affect the stability of your analytes.

Chiral Separation

Question: How can I separate the enantiomers of this compound?

Answer:

The separation of this compound enantiomers requires a chiral stationary phase (CSP) or a chiral mobile phase additive. Normal phase chromatography has been traditionally used, but reversed-phase methods are also available.[8]

  • Chiral Stationary Phases: Columns with polysaccharide-based selectors, such as amylose or cellulose derivatives (e.g., Chiralpak AD-H), have been shown to be effective for resolving this compound enantiomers.[8]

  • Mobile Phase Optimization: For chiral separations, the mobile phase composition is critical. In normal phase, mixtures of hexane and ethanol with an additive like trifluoroacetic acid are often used.[8] In reversed-phase, mixtures of water, methanol, and acetonitrile with an additive like triethylamine may be employed.[8] The resolution can be highly sensitive to the mobile phase composition, so careful optimization is necessary.

Data Presentation

Table 1: Comparison of Chromatographic Methods for this compound Analysis

ParameterMethod 1 (UHPLC)[3]Method 2 (HPLC)Method 3 (Chiral HPLC)[8]
Column Waters Acquity BEH C8 (50 mm × 2.1 mm, 1.7 µm)Agilent C18 (150 mm x 4.6 mm, 5µm)Chiralpak AD‐H
Mobile Phase A: 0.1% o-phosphoric acid in waterB: 0.1% o-phosphoric acid in methanolWater: Acetonitrile (60:40 v/v)Water, Methanol, and Acetonitrile with 0.1% triethylamine
Elution Mode GradientIsocraticIsocratic
Flow Rate 0.40 mL/min0.8 mL/minNot Specified
Detection 220 nm284 nmNot Specified
Run Time 6.0 minNot SpecifiedNot Specified
Resolution >3.0 for all impuritiesNot SpecifiedNot less than 3.5 between enantiomers

Experimental Protocols

Protocol 1: Stability-Indicating UHPLC Method for this compound and its Related Substances[4]

This method is suitable for the quantitative determination of this compound, its related substances, and forced degradation impurities.

  • Chromatographic System: A UHPLC system equipped with a photodiode array detector.

  • Column: Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.10% v/v o-phosphoric acid in water.

    • Mobile Phase B: 0.10% v/v o-phosphoric acid in methanol.

  • Gradient Program:

    • 0 min: 8% B

    • 5 min: 40% B

    • 6 min: 40% B

    • 6.01 min: 8% B

  • Flow Rate: 0.40 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a 0.10 mg/mL solution of this compound sulfate in water.

    • Impurity Stock Solutions: Prepare 0.10 mg/mL solutions of each impurity in a water:acetonitrile (1:1 v/v) mixture.

    • Test Sample: Prepare a 0.10 mg/mL solution of the this compound test sample in water.

Protocol 2: Reversed-Phase Chiral HPLC Method for this compound Enantiomers[9]

This method is designed for the separation of this compound's undesired enantiomer.

  • Chromatographic System: An HPLC system with a UV detector.

  • Column: Chiralpak AD-H (amylose derivative chiral column).

  • Mobile Phase: A mixture of water, methanol, and acetonitrile containing 0.1% triethylamine. The exact ratio should be optimized for best resolution.

  • Elution Mode: Isocratic.

  • Flow Rate: To be optimized for the specific column dimensions and particle size.

  • Detection Wavelength: To be optimized based on the UV absorbance spectrum of this compound.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

Visualizations

Abacavir_Metabolism This compound This compound Carbovir_TP Carbovir Triphosphate (Active Metabolite) This compound->Carbovir_TP Cellular Enzymes Carboxylate_Metabolite 5'-Carboxylate Metabolite (Inactive) This compound->Carboxylate_Metabolite Alcohol Dehydrogenase Glucuronide_Metabolite 5'-Glucuronide Metabolite (Inactive) This compound->Glucuronide_Metabolite Glucuronyl Transferase

Caption: Metabolic pathways of this compound.

Troubleshooting_Workflow start Chromatographic Issue Identified (e.g., Peak Tailing, Co-elution) check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase adjust_gradient Adjust Gradient Profile check_mobile_phase->adjust_gradient check_column Evaluate Column (Age, Contamination, Chemistry) adjust_gradient->check_column optimize_temp Optimize Column Temperature check_column->optimize_temp resolution_ok Resolution Acceptable? optimize_temp->resolution_ok resolution_ok->check_mobile_phase No, Re-evaluate end Problem Resolved resolution_ok->end Yes escalate Consult Senior Scientist or Manufacturer's Support resolution_ok->escalate Persistent Issue

Caption: A logical workflow for troubleshooting common chromatographic issues.

References

Dealing with ambiguous results in HLA-B*57:01 screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous results during HLA-B*57:01 screening.

FAQs and Troubleshooting Guides

This section addresses specific issues that may arise during HLA-B*57:01 screening experiments.

1. What are the common causes of ambiguous HLA-B*57:01 results?

Ambiguous results in HLA-B*57:01 screening can arise from several factors:

  • Cross-reactivity with other HLA-B alleles: The most common source of ambiguity is cross-reactivity with other closely related HLA-B alleles, particularly other members of the B17 serogroup like HLA-B57:03.[1][2][3] Some assays may detect a broader group of HLA-B57 alleles, requiring a secondary, higher-resolution method to specifically identify HLA-B*57:01.[2][4]

  • Presence of rare or novel alleles: The high polymorphism of the HLA-B gene means that rare or previously uncharacterized alleles can lead to unexpected reaction patterns in sequence-specific oligonucleotide (SSO) or sequence-specific primer (SSP) assays.[5][6]

  • Technical issues: Suboptimal DNA quality, incorrect DNA concentration, PCR inhibition, or issues with primers and probes can all contribute to ambiguous or failed results.[7][8]

  • Limitations of the chosen method: Low-resolution methods may not be able to distinguish between HLA-B*57:01 and other closely related alleles.[9]

2. My initial screening result is positive for HLA-B*57:01, but the confirmatory test is negative. How should I interpret this?

This scenario often points to a false-positive result in the initial screening. This is more common with methods that have lower specificity, such as flow cytometry with anti-HLA-B17 monoclonal antibodies, which can cross-react with other B17 antigens.[1][2] It is also possible with some real-time PCR (qPCR) assays that may show cross-reactivity with alleles like HLA-B*57:03.[3] The result from the higher-resolution confirmatory method, such as sequence-based typing (SBT) or a validated high-resolution SSP-PCR, should be considered the definitive result.[4][10]

3. How can I differentiate HLA-B57:01 from other HLA-B57 alleles, such as HLA-B*57:03?

Differentiating HLA-B57:01 from other B57 alleles requires high-resolution typing methods. While some screening assays are designed to be specific for HLA-B*57:01, ambiguous or positive results should be confirmed.[3]

  • Sequence-Based Typing (SBT): This is considered a gold standard method and can definitively distinguish between different HLA-B*57 alleles by sequencing exons 2 and 3 of the HLA-B gene.[4]

  • High-Resolution SSP-PCR: Utilizing primers that specifically target unique sequences within the HLA-B57:01 allele can effectively discriminate it from other B57 alleles.[11][12]

  • Next-Generation Sequencing (NGS): NGS provides high-resolution typing and can resolve ambiguities that may be present with other methods.[13]

4. What should I do if my PCR-based assay fails (e.g., no amplification of the internal control)?

Failure of the internal control in a PCR assay indicates a problem with the reaction itself. Here are some troubleshooting steps:

  • Check DNA Quality and Quantity: Ensure the DNA is of high purity and the concentration is within the recommended range for the assay.[6][11]

  • Investigate PCR Inhibition: Substances carried over from the DNA extraction process can inhibit PCR. Consider re-purifying the DNA or using a PCR master mix that is more resistant to inhibitors.

  • Verify Reagent Integrity: Ensure that all PCR reagents, including primers, probes, and polymerase, have been stored correctly and have not expired.[7][8]

  • Assess Equipment Functionality: Confirm that the thermocycler is functioning correctly and the cycling parameters are programmed as per the protocol.

5. I have a weak positive result in my assay. How should I proceed?

A weak positive result can be challenging to interpret and may be due to:

  • Low DNA concentration: Insufficient template DNA can lead to a weak signal.

  • Poor DNA quality: Degraded DNA may not amplify efficiently.

  • Suboptimal assay conditions: Incorrect annealing temperature or reagent concentrations can reduce reaction efficiency.

  • Cross-reactivity: A weak signal might indicate cross-reactivity with a related but non-target allele.

It is recommended to repeat the assay with optimized conditions. If the weak positive result persists, a confirmatory test using a different, higher-resolution method is warranted.

Data Presentation

Table 1: Comparison of Common HLA-B*57:01 Screening Methods

MethodSensitivitySpecificityAdvantagesDisadvantages
Flow Cytometry (anti-HLA-B17) >99%[1][2]84.3%[1][2]Rapid turnaround time.[1][2]Low specificity, requires confirmation of positive results.[1][2]
Real-Time PCR (qPCR) >99%[1][2]97.2%[1][2]Rapid, high-throughput.[6]Can show cross-reactivity with other B*57 alleles.[3]
PCR-SSP >99%[1][2]>99%[1][2]High sensitivity and specificity.[4]Can be lower throughput than qPCR.
PCR-SSO (Luminex) HighHighHigh throughput, can test for multiple alleles simultaneously.[13]Ambiguous results may require resolution with other methods.[4]
Sequence-Based Typing (SBT) Gold StandardGold StandardHigh resolution, can identify rare and novel alleles.[13]More laborious and expensive than screening methods.[4]
Next-Generation Sequencing (NGS) Gold StandardGold StandardVery high resolution, can resolve complex ambiguities.[13]Higher cost and more complex data analysis.[13]

Experimental Protocols

1. DNA Extraction

Genomic DNA can be extracted from whole blood (collected in EDTA or ACD tubes) or buccal swabs using commercially available kits according to the manufacturer's instructions.[11][14][15] A minimum of 3 mL of whole blood or four buccal swabs is typically required.[15] DNA quality and concentration should be assessed prior to use in downstream applications.

2. PCR with Sequence-Specific Primers (PCR-SSP) for HLA-B*57:01

This protocol is adapted from a validated in-house 2-step PCR-SSP assay.[11][12][16]

  • Primer Design: Primers are designed to specifically amplify regions of the HLA-B*57:01 allele, often spanning exons 2 and 3.[11][12] An internal control (e.g., targeting the human growth hormone gene) is included in the reaction to verify successful amplification.[11][17]

  • PCR Reaction Mix (12.5 µL total volume):

    • 2x Quick Tag HS Dye Mix: 6.25 µL

    • 10 µM Specific Forward and Reverse Primers: 2.0 µL

    • 10 µM Internal Control Forward and Reverse Primers: 1.0 µL

    • Sterilized Distilled Water: 1.25 µL

    • Genomic DNA (25 ng/µL): 2.0 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 94°C for 2 minutes

    • 30 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing/Extension: 68°C for 1 minute

    • Final Hold: 4°C

  • Analysis: PCR products are visualized by agarose gel electrophoresis (2% agarose gel). The presence of specific bands for HLA-B*57:01 (e.g., 108 bp and 226 bp) along with the internal control band (e.g., 429 bp) indicates a positive result.[11][12]

3. Sequence-Based Typing (SBT) for HLA-B*57:01 Confirmation

SBT is used for high-resolution typing and to resolve ambiguities.[10][13]

  • PCR Amplification: Exons 2 and 3 of the HLA-B gene are amplified using specific primers.

  • Sequencing: The PCR products are then sequenced using Sanger sequencing or next-generation sequencing platforms.

  • Data Analysis: The resulting sequences are compared to a database of known HLA alleles (e.g., the IMGT/HLA database) to determine the specific HLA-B allele present.[11][12]

Mandatory Visualization

experimental_workflow cluster_screening Initial Screening cluster_result Result Interpretation cluster_confirmation Confirmation/Resolution screening_method Screening Assay (e.g., qPCR, PCR-SSP, Flow Cytometry) result Screening Result screening_method->result confirmation_test High-Resolution Test (SBT or NGS) result->confirmation_test Positive or Ambiguous final_result_neg HLA-B57:01 Negative result->final_result_neg Negative final_result_pos HLA-B57:01 Positive confirmation_test->final_result_pos Positive confirmation_test->final_result_neg Negative start Sample Collection (Whole Blood/Buccal Swab) dna_extraction DNA Extraction start->dna_extraction dna_extraction->screening_method

Caption: Workflow for HLA-B*57:01 screening and confirmation.

troubleshooting_logic cluster_checks Initial Checks cluster_resolution Resolution start Ambiguous/Failed Result check_dna Check DNA Quality and Quantity start->check_dna check_reagents Verify Reagent Integrity start->check_reagents check_protocol Review Protocol and Equipment start->check_protocol repeat_assay Repeat Assay check_dna->repeat_assay check_reagents->repeat_assay check_protocol->repeat_assay result_ok Result Resolved repeat_assay->result_ok Clear Result confirmatory_test Perform Confirmatory Test (e.g., SBT/NGS) repeat_assay->confirmatory_test Still Ambiguous confirmatory_test->result_ok

Caption: Troubleshooting logic for ambiguous HLA-B*57:01 results.

References

Minimizing lot-to-lot variability in in vitro Abacavir assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize lot-to-lot variability in in vitro Abacavir assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hypersensitivity, and how is it modeled in vitro?

This compound hypersensitivity is a severe adverse drug reaction strongly associated with the presence of the HLA-B57:01 allele.[1][2] this compound binds non-covalently to the peptide-binding groove of the HLA-B57:01 protein, altering its shape and the repertoire of self-peptides it presents to T-cells.[3][4][5] This leads to the activation of drug-specific CD8+ T-cells, triggering an immune response that manifests as a hypersensitivity reaction.[6][7]

In vitro models simulate this response by co-culturing peripheral blood mononuclear cells (PBMCs) from HLA-B*57:01 positive individuals with this compound. The primary readouts are T-cell activation and cytokine release, most notably Interferon-gamma (IFN-γ).[8][9][10]

Q2: What are the most common in vitro assays used to assess this compound-induced immune responses?

The most common in vitro assays are the Lymphocyte Transformation Test (LTT) and cytokine release assays. The LTT measures the proliferation of lymphocytes in response to this compound, while cytokine release assays quantify the amount of pro-inflammatory cytokines, such as IFN-γ and TNF-α, secreted by activated T-cells.[8][9][11]

Q3: What are the key sources of lot-to-lot variability in these assays?

Lot-to-lot variability in in vitro this compound assays can arise from several sources:

  • Reagents: Inconsistencies in the formulation, purity, and concentration of critical reagents such as cell culture media, serum, cytokines, and the this compound compound itself can significantly impact results.[12][13]

  • Biological Materials: Variability in donor PBMCs, including genetic background, cell viability, and composition, can lead to inconsistent responses.

  • Assay Protocol: Deviations in incubation times, cell densities, and washing steps can introduce variability.[13]

  • Operator Technique: Differences in pipetting, cell handling, and data analysis can contribute to inconsistent outcomes.[14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background signal in negative controls - Contamination of cell culture or reagents.- Non-specific activation of cells by components in the media or serum.- Reagent lot variability.[12]- Use fresh, sterile reagents and practice aseptic technique.- Screen new lots of serum and media for their potential to cause non-specific cell activation.- Test a new lot of reagents in parallel with the old lot to ensure consistency.[15]
Low or no signal in positive controls - Poor cell viability or functionality.- Sub-optimal concentration of this compound or other stimuli.- Inactive or degraded reagents.- Check cell viability using a method like Trypan Blue exclusion before starting the assay.- Titrate the concentration of this compound and other stimuli to determine the optimal dose.- Ensure all reagents are stored correctly and are within their expiration dates.
High variability between replicate wells - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the culture plate.- Ensure cells are well-mixed before plating to achieve a uniform cell suspension.- Use calibrated pipettes and practice proper pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile media to minimize evaporation.
Inconsistent results between different lots of PBMCs - Donor-to-donor variability in immune response.- Differences in cell handling and cryopreservation between lots.- Qualify each new donor lot by testing its response to a reference this compound lot.- Standardize protocols for PBMC isolation, cryopreservation, and thawing.
Assay failure after switching to a new reagent lot - Significant chemical or biological differences in the new reagent lot.[12][16]- Perform a lot-to-lot comparison by running the old and new reagent lots in parallel with the same set of samples and controls.[15]- If the new lot fails validation, contact the manufacturer and request a replacement lot.[12]

Quantitative Data Summary

The following table summarizes expected quantitative results from in vitro this compound assays based on published literature. These values can serve as a benchmark for researchers to assess the performance of their own assays.

ParameterAssay TypeCell SourceConditionExpected ValueReference
IFN-γ Production ELISAPBMCs from HLA-B5701+ hypersensitive patientsThis compound treatmentMedian: 123.86 pg/mL[8][9][10]
IFN-γ Production ELISAPBMCs from HLA-B5701+ tolerant controlsThis compound treatmentMedian: -30.83 pg/mL[8][9][10]
This compound IC50 Phenotypic Resistance AssayNL4-3 reference virus-4.58 ± 2.03 μM[17]

Experimental Protocols

Detailed Methodology: In Vitro Cytokine Release Assay for this compound Hypersensitivity

This protocol describes a method to assess the in vitro immune response to this compound by measuring IFN-γ release from PBMCs.

1. Materials:

  • Cryopreserved PBMCs from HLA-B*57:01 positive, this compound-naive donors.

  • RPMI-1640 cell culture medium.

  • Fetal Bovine Serum (FBS), heat-inactivated.

  • Penicillin-Streptomycin solution.

  • This compound sulfate solution (10 mg/mL stock).

  • Phytohemagglutinin (PHA) as a positive control.

  • Human IFN-γ ELISA kit.

  • 96-well cell culture plates.

2. Cell Preparation:

  • Thaw cryopreserved PBMCs rapidly in a 37°C water bath.

  • Transfer cells to a sterile conical tube and slowly add pre-warmed RPMI-1640 medium.

  • Centrifuge at 300 x g for 10 minutes.

  • Resuspend the cell pellet in complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Determine cell viability and concentration using a hemocytometer and Trypan Blue. Adjust cell density to 2 x 10^6 cells/mL.

3. Assay Procedure:

  • Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

  • Prepare working solutions of this compound (final concentration 10 µg/mL) and PHA (final concentration 5 µg/mL) in complete RPMI medium.

  • Add 100 µL of the appropriate solution to the wells:

    • Negative Control: Complete RPMI medium only.

    • Test Condition: this compound solution.

    • Positive Control: PHA solution.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • After incubation, centrifuge the plate at 500 x g for 5 minutes.

  • Carefully collect the supernatant from each well for cytokine analysis.

4. Cytokine Measurement:

  • Quantify the concentration of IFN-γ in the collected supernatants using a human IFN-γ ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the mean and standard deviation of IFN-γ concentrations for each condition.

  • Compare the IFN-γ levels in the this compound-treated wells to the negative control wells. A significant increase in IFN-γ production in the presence of this compound indicates a positive response.

Visualizations

Abacavir_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell HLA-B*57:01 HLA-B*57:01 Altered Self-Peptide Altered Self-Peptide HLA-B*57:01->Altered Self-Peptide Presents Self-Peptide Self-Peptide HLA-B57:01 HLA-B57:01 Self-Peptide->HLA-B57:01 Alters binding TCR T-Cell Receptor Altered Self-Peptide->TCR Recognized by Activation Activation TCR->Activation Triggers Cytokine Release\n(IFN-γ, TNF-α) Cytokine Release (IFN-γ, TNF-α) Activation->Cytokine Release\n(IFN-γ, TNF-α) This compound This compound This compound->HLA-B57:01 Binds to peptide-binding groove Hypersensitivity Reaction Hypersensitivity Reaction Cytokine Release\n(IFN-γ, TNF-α)->Hypersensitivity Reaction

Caption: this compound hypersensitivity signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from HLA-B*57:01+ Donor Culture_Cells Co-culture PBMCs with This compound/Controls Isolate_PBMCs->Culture_Cells Prepare_Reagents Prepare this compound and Control Solutions Prepare_Reagents->Culture_Cells Incubate Incubate for 24-48h Culture_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Cytokine_Assay Perform IFN-γ ELISA Collect_Supernatant->Cytokine_Assay Data_Analysis Analyze and Interpret Results Cytokine_Assay->Data_Analysis

Caption: In vitro this compound cytokine release assay workflow.

Lot_Variability_Troubleshooting Start Inconsistent Assay Results Check_Reagents Are you using a new reagent lot? Start->Check_Reagents Check_Cells Are you using a new PBMC lot? Check_Reagents->Check_Cells No Perform_Lot_Comparison Perform parallel testing of old and new reagent lots Check_Reagents->Perform_Lot_Comparison Yes Qualify_PBMC_Lot Qualify new PBMC lot with reference this compound Check_Cells->Qualify_PBMC_Lot Yes Investigate_Other Investigate other sources: protocol, operator, etc. Check_Cells->Investigate_Other No Reagent_Issue Reagent lot variability is the likely cause Perform_Lot_Comparison->Reagent_Issue Cell_Issue PBMC lot variability is the likely cause Qualify_PBMC_Lot->Cell_Issue

Caption: Troubleshooting logic for lot-to-lot variability.

References

Validation & Comparative

Validating a Novel HPLC Method for Abacavir with Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Abacavir, a key antiretroviral medication, utilizing various internal standards. The data presented is based on published experimental findings and adheres to the International Council for Harmonisation (ICH) guidelines.

The Importance of Internal Standards in HPLC Analysis

An internal standard (IS) in HPLC is a compound with similar physicochemical properties to the analyte of interest, in this case, this compound. It is added in a known concentration to both the sample and calibration standards. The use of an internal standard is crucial for improving the precision and accuracy of the quantitative analysis by correcting for potential variations in sample preparation, injection volume, and instrument response. The ideal internal standard should be well-resolved from the analyte and other components in the sample matrix.

Comparative Analysis of Validated HPLC Methods for this compound

Several compounds have been successfully employed as internal standards for the HPLC analysis of this compound. This guide compares three such methods, utilizing Emtricitabine, Stavudine, and Tenofovir as internal standards. The following tables summarize the chromatographic conditions and validation parameters for each method, allowing for an objective comparison of their performance.

Chromatographic Conditions
ParameterMethod 1 (IS: Emtricitabine)Method 2 (IS: Stavudine)Method 3 (IS: Tenofovir)
Column Azilent C18 (250 x 4.6 mm, 5 µm)HiQ Sil C18 VThermo C18 (50 x 4.6 mm, 5 µm)
Mobile Phase 0.01N Potassium di-hydrogen phosphate (pH 3.5) : Acetonitrile (70:30 v/v)[1]0.01 M Potassium dihydrogen ortho-phosphate (pH 3.0) and Methanol (55:45 v/v)[2]Ammonium acetate (pH 5) : Acetonitrile (20:80 v/v)[3]
Flow Rate 1.0 mL/min[1]0.8 mL/min[2]Not Specified
Detection Wavelength 250 nm[1]272 nm[2]Not Specified (MS/MS detection)
Retention Time (this compound) 3.594 min[1]6.3 min[2]~1.4 min[3]
Retention Time (IS) 3.225 min (Emtricitabine)[1]Not Specified (Stavudine)~1.4 min (Tenofovir)[3]
Validation Parameters: A Quantitative Comparison

The following table summarizes the key validation parameters for each HPLC method, as stipulated by ICH guidelines.

Validation ParameterMethod 1 (IS: Emtricitabine)Method 2 (IS: Stavudine)Method 3 (IS: Tenofovir)
Linearity Range 220 - 8800 ng/mL[1]5 - 250 µg/mL[2][4]20 - 10000 ng/mL[3]
Correlation Coefficient (r²) 0.999[1]Not SpecifiedNot Specified
Accuracy (% Recovery) 98.23%[1]95.2 - 106.2%[4]90.3 - 104.8%[3]
Precision (% RSD) 0.33%[1]Not Specified2.1 - 4.3%[3]

Experimental Protocols

A detailed methodology is crucial for the reproducibility of any analytical method. Below are the generalized experimental protocols for the validation of an HPLC method for this compound with an internal standard, based on the reviewed literature.

Preparation of Standard Solutions
  • Stock Solution of this compound: Accurately weigh and dissolve a specific amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Stock Solution of Internal Standard: Similarly, prepare a stock solution of the chosen internal standard (Emtricitabine, Stavudine, or Tenofovir) in a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions of this compound and the internal standard with the mobile phase to achieve a range of concentrations for calibration. The concentration of the internal standard is kept constant in all working standards.

Sample Preparation

For the analysis of pharmaceutical dosage forms, a representative number of tablets are crushed to a fine powder. A portion of the powder equivalent to a specific amount of this compound is accurately weighed and dissolved in a suitable solvent, often with the aid of sonication. The solution is then filtered and diluted with the mobile phase to the desired concentration, and a fixed amount of the internal standard is added.

For the analysis of biological matrices like human plasma, a protein precipitation step is typically employed. This involves adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample containing the analyte and the internal standard. After centrifugation, the clear supernatant is collected and injected into the HPLC system.

Validation Experiments

The validation of the HPLC method is performed according to ICH guidelines, encompassing the following key parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. This is evaluated by analyzing blank samples, placebo samples, and samples spiked with known impurities.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of at least five concentrations of the analyte and plotting the peak area ratio (analyte/internal standard) against the concentration. The correlation coefficient (r²) of the calibration curve should be close to 1.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix at different concentration levels (typically 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Visualizing the Workflow and Relationships

To better understand the process of HPLC method validation and the interplay between its various components, the following diagrams have been generated using Graphviz.

HPLC_Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Solution Preparation Chromatography HPLC Analysis Standard_Prep->Chromatography Sample_Prep Sample Preparation Sample_Prep->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness

HPLC Method Validation Workflow

Validation_Parameter_Relationships cluster_attributes Core Attributes cluster_limits Performance Limits Method Validated HPLC Method Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Linearity Linearity (r²) Method->Linearity Specificity Specificity Method->Specificity LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

References

A Head-to-Head Comparison: Cross-Validation of Genotypic and Phenotypic Abacavir Resistance Tests

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of HIV-1 drug resistance, the choice between genotypic and phenotypic assays for assessing abacavir susceptibility is a critical one. This guide provides an objective comparison of these two testing methodologies, supported by experimental data, to aid in the selection of the most appropriate test for clinical and research applications.

This compound, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a key component of many antiretroviral therapy (ART) regimens. However, the emergence of drug-resistant HIV-1 strains can compromise its efficacy. Accurate detection of this compound resistance is therefore paramount for effective patient management and the development of new antiretroviral agents. This guide delves into the cross-validation of the two primary methods used to detect this resistance: genotypic and phenotypic assays.

Performance Metrics: A Quantitative Look

The performance of a diagnostic test is best understood through its quantitative metrics. The following tables summarize the performance of genotypic assays in predicting phenotypic this compound resistance, based on published research. It is important to note that the performance of genotypic tests is highly dependent on the algorithm used to interpret the mutational patterns.

Performance MetricStudy 1: Simple Algorithm[1]Study 2: Optimized Algorithm[1]
Sensitivity 65.9%91.9%
Specificity 86.5%72.9%
Positive Predictive Value (PPV) Not ReportedNot Reported
Negative Predictive Value (NPV) Not ReportedNot Reported

Table 1: Performance of Genotypic Prediction of Low-Level this compound Resistance (Resistance Factor > 2.5). A simple algorithm based on the presence of key this compound-associated mutations (K65R, L74V, Y115F, M184V, or NRTI MDR) was compared to a more optimized algorithm that also considered combinations of zidovudine-associated mutations.

Antiretroviral AgentConcordance with Phenotype
This compound74% (21/80 discordant)
Didanosine74% (21/80 discordant)
Stavudine66% (27/80 discordant)
Lamivudine96% (3/79 discordant)
Emtricitabine96% (3/80 discordant)

Table 2: Concordance between Genotypic and Phenotypic Resistance Interpretations for Various NRTIs. This table highlights the percentage of agreement between genotypic predictions and phenotypic results for several NRTIs, including this compound.

The Genetic Basis of this compound Resistance

Understanding the genetic mutations that confer this compound resistance is fundamental to interpreting genotypic test results. The presence of specific mutations in the reverse transcriptase (RT) gene of HIV-1 can reduce the susceptibility of the virus to this compound.

Mutation(s)Fold Change in this compound IC50Resistance Level
M184V~2-4[2]Low
K65RVariable, contributes to resistanceLow to Intermediate
L74VVariable, contributes to resistanceLow to Intermediate
Y115FVariable, contributes to resistanceLow to Intermediate
M184V + ≥2 Thymidine Analogue Mutations (TAMs)>4.5[3]Clinically Significant
Multiple NRTI Resistance MutationsCan be >8[2]High

Table 3: Key this compound Resistance Mutations and their Impact on Phenotypic Susceptibility. The "fold change" indicates how many times more drug is required to inhibit the mutant virus by 50% compared to the wild-type virus. A higher fold change signifies greater resistance.

Experimental Protocols: A Look Under the Hood

To fully appreciate the data, it is essential to understand the methodologies employed in both genotypic and phenotypic testing.

Genotypic Resistance Testing

Genotypic assays identify resistance-associated mutations in the viral genome.

Methodology:

  • Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample.

  • Reverse Transcription and PCR Amplification: The viral RNA is converted to DNA (cDNA) through reverse transcription. The region of the pol gene encoding the reverse transcriptase is then amplified using the polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified DNA is sequenced, most commonly using the Sanger sequencing method.

  • Sequence Analysis: The resulting nucleotide sequence is compared to a wild-type reference sequence to identify mutations.

  • Interpretation: The identified mutations are interpreted using a rules-based algorithm to predict the level of resistance to various antiretroviral drugs, including this compound.

Phenotypic Resistance Testing

Phenotypic assays directly measure the susceptibility of the virus to a drug.

Methodology:

  • Viral RNA Extraction and Amplification: Similar to genotypic testing, viral RNA is extracted from the patient's plasma and the relevant gene region is amplified.

  • Recombinant Virus Construction: The amplified patient-derived reverse transcriptase gene is inserted into a laboratory-derived, replication-competent HIV-1 vector that lacks its own reverse transcriptase gene.

  • Viral Culture: The resulting recombinant viruses are cultured in the presence of serial dilutions of this compound.

  • Susceptibility Measurement: The concentration of this compound required to inhibit viral replication by 50% (IC50) is determined.

  • Fold Change Calculation: The IC50 value of the patient's virus is compared to the IC50 of a wild-type reference virus. The ratio of these two values represents the fold change in susceptibility.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the process of cross-validating genotypic and phenotypic this compound resistance tests.

CrossValidationWorkflow cluster_patient Patient Sample cluster_testing Resistance Testing cluster_analysis Data Analysis & Interpretation cluster_validation Cross-Validation Patient Patient Plasma Sample Genotypic Genotypic Testing (Sequencing) Patient->Genotypic Viral RNA Phenotypic Phenotypic Testing (Recombinant Virus Assay) Patient->Phenotypic Viral RNA Geno_Result Genotypic Result (Mutation Profile) Genotypic->Geno_Result Pheno_Result Phenotypic Result (Fold Change in IC50) Phenotypic->Pheno_Result Interpretation Genotypic Interpretation (Resistance Prediction) Geno_Result->Interpretation Comparison Comparison of Results Pheno_Result->Comparison Interpretation->Comparison Performance Performance Metrics (Sensitivity, Specificity, etc.) Comparison->Performance

Caption: Workflow for cross-validating genotypic and phenotypic this compound resistance tests.

Signaling Pathway of this compound Action and Resistance

The following diagram illustrates the mechanism of action of this compound and how resistance mutations in the HIV-1 reverse transcriptase can impede its function.

Abacavir_Mechanism cluster_activation Intracellular Activation cluster_rt HIV-1 Reverse Transcriptase (RT) Action cluster_inhibition Inhibition and Resistance This compound This compound (ABC) Carbovir_TP Carbovir Triphosphate (CBV-TP) (Active Form) This compound->Carbovir_TP Cellular Kinases RT_WT Wild-Type RT Carbovir_TP->RT_WT Competitive Inhibition with dGTP RT_Mutant Mutant RT (e.g., M184V, K65R) Carbovir_TP->RT_Mutant Reduced Affinity Proviral_DNA Proviral DNA Synthesis RT_WT->Proviral_DNA Reverse Transcription Inhibition Chain Termination RT_WT->Inhibition Incorporation of CBV-TP RT_Mutant->Proviral_DNA Continued Reverse Transcription Resistance Reduced Incorporation of CBV-TP Increased Excision of CBV-MP RT_Mutant->Resistance Viral_RNA Viral RNA Template Viral_RNA->RT_WT Viral_RNA->RT_Mutant

References

Abacavir vs. Tenofovir: A Comparative Analysis of Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of two cornerstone antiretroviral agents, Abacavir and Tenofovir, reveals distinct profiles in terms of virologic efficacy, resistance, and safety. While both are potent nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs) integral to HIV-1 treatment, clinical data underscores key differences that guide therapeutic choices for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the antiviral performance of this compound and Tenofovir, supported by experimental data from pivotal clinical trials.

Mechanism of Action: A Shared Pathway to Viral Suppression

Both this compound and Tenofovir function as chain terminators of viral DNA synthesis, a critical step in the HIV replication cycle. Upon entering a host cell, these drugs are phosphorylated by cellular enzymes into their active triphosphate forms. This compound is converted to carbovir triphosphate (CBV-TP), a guanosine analogue, while Tenofovir is converted to tenofovir diphosphate (TFV-DP), an adenosine analogue.[1][2][3]

These active metabolites compete with their natural counterparts, deoxyguanosine-5'-triphosphate (dGTP) and deoxyadenosine triphosphate (dATP) respectively, for incorporation into the growing viral DNA chain by HIV reverse transcriptase.[1][3][4] Once incorporated, the absence of a 3'-hydroxyl group on the drug molecule prevents the formation of the next phosphodiester bond, thereby terminating DNA elongation and halting viral replication.[1][3][5]

Below is a diagram illustrating the intracellular activation and mechanism of action for both drugs.

NRTI_Mechanism_of_Action cluster_this compound This compound Pathway cluster_tenofovir Tenofovir Pathway cluster_hiv_rt HIV Reverse Transcription This compound This compound Abacavir_MP This compound Monophosphate This compound->Abacavir_MP Cellular Kinases Abacavir_DP This compound Diphosphate Abacavir_MP->Abacavir_DP CBV_TP Carbovir Triphosphate (Active) Abacavir_DP->CBV_TP HIV_RT HIV Reverse Transcriptase CBV_TP->HIV_RT Inhibits (competes with dGTP) Tenofovir Tenofovir Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (Active) Tenofovir_MP->TFV_DP TFV_DP->HIV_RT Inhibits (competes with dATP) Viral_RNA Viral RNA Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA Transcription dGTP dGTP dGTP->Viral_DNA dATP dATP dATP->Viral_DNA HIV_RT->Viral_DNA Catalyzes

Figure 1: Intracellular activation and inhibition of HIV reverse transcriptase by this compound and Tenofovir.

Head-to-Head Clinical Efficacy

Direct comparisons in clinical trials have provided valuable insights into the relative efficacy of this compound and Tenofovir, typically co-administered with lamivudine (3TC) or emtricitabine (FTC), respectively, as a dual NRTI backbone.

Virologic Suppression

Several large-scale, randomized clinical trials have demonstrated that for treatment-naïve patients with a baseline HIV-1 RNA level below 100,000 copies/mL, regimens containing this compound/lamivudine (ABC/3TC) and Tenofovir disoproxil fumarate/emtricitabine (TDF/FTC) exhibit comparable virologic efficacy.[6][7][8]

However, in patients with a high baseline viral load (≥100,000 copies/mL), multiple studies have shown a significantly higher rate of virologic failure in those receiving this compound-based regimens compared to Tenofovir-based regimens.[6][9][10] The ACTG A5202 study, for instance, reported a hazard ratio for virologic failure of 2.33 for the this compound-lamivudine group versus the Tenofovir DF-emtricitabine group in patients with high baseline viral loads.[9]

Clinical Trial Patient Population Regimen Comparison Primary Efficacy Outcome Key Finding
ACTG A5202 Treatment-naïve adultsABC/3TC vs. TDF/FTC (with efavirenz or atazanavir/ritonavir)Time to virologic failureIn patients with baseline HIV-1 RNA ≥100,000 copies/mL, ABC/3TC had a significantly shorter time to virologic failure.[6][9][10]
ASSERT Treatment-naïve, HLA-B*5701-negative adultsABC/3TC + efavirenz vs. TDF/FTC + efavirenzProportion with HIV-1 RNA <50 copies/mL at 48 weeksA lower proportion of patients in the ABC/3TC arm achieved virologic suppression compared to the TDF/FTC arm (59% vs. 71%).[11][12]
934 Study Treatment-naïve adultsEfavirenz + (ABC+3TC) vs. Efavirenz + (TDF+FTC)Proportion with HIV-1 RNA <400 copies/mL and <50 copies/mL at 48 weeksTDF/FTC was non-inferior to ABC/3TC.
Resistance Profile

Resistance to this compound is primarily associated with the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, and the K65R, L74V, and Y115F mutations in the reverse transcriptase enzyme.[4] Tenofovir resistance is most commonly associated with the K65R mutation. The presence of certain thymidine analogue mutations (TAMs) can also reduce susceptibility to both drugs.

Experimental Protocols for Antiviral Activity Assessment

The in vitro antiviral activity of NRTIs like this compound and Tenofovir is typically determined through cell-based assays that measure the drug's ability to inhibit HIV replication in susceptible cell lines or primary human cells.

A generalized workflow for such an experiment is as follows:

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection and Incubation cluster_analysis Data Analysis Cell_Culture 1. Culture susceptible cells (e.g., MT-4, PMBCs) Drug_Dilution 2. Prepare serial dilutions of this compound and Tenofovir Cell_Culture->Drug_Dilution Cell_Plating 3. Plate cells in microtiter plates Drug_Dilution->Cell_Plating Add_Drug 4. Add drug dilutions to cells Cell_Plating->Add_Drug Viral_Infection 5. Infect cells with a known quantity of HIV-1 Add_Drug->Viral_Infection Incubation 6. Incubate for a defined period (e.g., 3-7 days) Viral_Infection->Incubation Measure_Replication 7. Measure viral replication (e.g., p24 antigen ELISA, RT activity assay) Incubation->Measure_Replication Calculate_IC50 8. Calculate IC50 values (50% inhibitory concentration) Measure_Replication->Calculate_IC50

Figure 2: Generalized workflow for in vitro antiviral efficacy testing.

Key Methodological Components:

  • Cell Lines: Commonly used cell lines include MT-2, MT-4, and CEM, which are transformed lymphocytic cell lines.[13] For a more clinically relevant model, primary human peripheral blood mononuclear cells (PBMCs) are often used.[13]

  • Viral Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) or clinical isolates can be used.

  • Assay Endpoints: Viral replication is quantified by measuring markers such as p24 antigen levels in the cell culture supernatant using an ELISA, or by assessing reverse transcriptase activity.

  • Data Analysis: The concentration of the drug that inhibits viral replication by 50% (IC50) is calculated to determine its potency.

The concentration of this compound necessary to inhibit viral replication by 50% (EC50) has been reported to range from 3.7 to 5.8 μM for HIV-1IIIB and 0.07 to 1.0 μM for HIV-1BaL.[1]

Safety and Tolerability

A significant differentiating factor between this compound and Tenofovir lies in their safety profiles.

  • This compound: The primary concern with this compound is a hypersensitivity reaction (HSR), which can be severe and life-threatening. This reaction is strongly associated with the presence of the HLA-B*5701 allele.[2] Genetic screening for this allele is now standard practice before initiating this compound, which has dramatically reduced the incidence of HSR.

  • Tenofovir (TDF formulation): Tenofovir disoproxil fumarate has been associated with renal toxicity and decreases in bone mineral density.[14] These side effects are thought to be related to high plasma concentrations of tenofovir. A newer prodrug, tenofovir alafenamide (TAF), delivers the active drug more efficiently to target cells, resulting in lower plasma concentrations and an improved renal and bone safety profile.[15]

Conclusion

Both this compound and Tenofovir are effective antiviral agents that form the backbone of many HIV-1 treatment regimens. The choice between them is often dictated by the patient's baseline viral load and HLA-B5701 status. For patients with a low baseline viral load and who are HLA-B5701 negative, this compound-containing regimens are a viable option. However, in patients with a high baseline viral load, Tenofovir-based regimens have demonstrated superior virologic efficacy. The development of the newer TAF formulation of Tenofovir has further improved its safety profile, making it a preferred option in many clinical guidelines. Ongoing research and clinical experience continue to refine the optimal use of these important antiretroviral drugs.

References

Head-to-Head Clinical Trial of Abacavir and Zidovudine Regimens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral therapy, the selection of nucleoside reverse transcriptase inhibitors (NRTIs) forms a critical backbone of combination regimens for the management of Human Immunodeficiency Virus (HIV) infection. This guide provides a detailed comparison of two key NRTIs, Abacavir (ABC) and Zidovudine (ZDV), based on head-to-head clinical trial data. The focus is on the pivotal CNA30024 study, a multicenter, randomized, double-blind, non-inferiority clinical trial that directly compared the efficacy and safety of this compound to Zidovudine in antiretroviral-naive HIV-1 infected adults.

Efficacy Comparison

The primary measure of efficacy in the CNA30024 trial was the proportion of patients achieving a plasma HIV-1 RNA level of less than or equal to 50 copies/mL through 48 weeks of treatment. Both this compound and Zidovudine were administered in combination with Lamivudine (3TC) and Efavirenz (EFV).

Table 1: Virologic and Immunologic Outcomes at Week 48

Outcome MeasureThis compound + 3TC + EFVZidovudine + 3TC + EFV
Patients with HIV-1 RNA ≤50 copies/mL70%69%
Virologic Failure6%4%
Median CD4+ Cell Count Increase from Baseline209 cells/mm³155 cells/mm³

The results demonstrated that the this compound-containing regimen was non-inferior to the Zidovudine-containing regimen in achieving virologic suppression at 48 weeks.[1][2][3][4][5] Notably, the increase in CD4+ cell count was significantly greater in the this compound group.[1][2][4][5]

Safety and Tolerability Profile

The safety profiles of the two regimens were consistent with the known adverse effects of the individual drugs.

Table 2: Key Safety Findings

Adverse Event ProfileThis compound + 3TC + EFVZidovudine + 3TC + EFV
Discontinuation due to Adverse EventsInformation not detailed in snippetsInformation not detailed in snippets
Specific Adverse EventsExpected safety profileExpected safety profile

Experimental Protocols

The CNA30024 study was a robustly designed clinical trial to ensure an unbiased comparison of the two treatment regimens.

Study Design: A phase III, multicenter, randomized, double-blind, non-inferiority trial.[2][3][4][5]

Participant Population: 649 antiretroviral-naive HIV-infected adults.[3][4][5]

Inclusion Criteria:

  • Antiretroviral-naive

  • HIV-1 infection

Exclusion Criteria: [2]

  • Clinical diagnosis of AIDS (per 1993 CDC definition, excluding CD4+ count <200 cells/mm³)

  • Malabsorption syndrome or other gastrointestinal dysfunction

  • Enrollment in other investigational drug protocols

  • Clinically relevant pancreatitis or hepatitis

  • Receipt of an HIV vaccine within 3 months of study entry

  • Hemoglobin <10 g/dL (men) or <9 g/dL (women)

  • Neutrophil count <1000 cells/mm³

  • Platelet count <75,000 platelets/mm³

  • Aspartate or alanine transaminase levels >5 times the upper limit of normal

  • Serum pancreatic amylase level >1.5 times the upper limit of normal

  • Estimated creatinine clearance <40 mL/min

Treatment Regimens: [1]

  • Group 1: this compound (300 mg twice daily) + Lamivudine (150 mg twice daily) + Efavirenz (600 mg once daily) + Zidovudine placebo

  • Group 2: Zidovudine (300 mg twice daily) + Lamivudine (150 mg twice daily) + Efavirenz (600 mg once daily) + this compound placebo

Primary Efficacy Endpoint: Proportion of patients with plasma HIV-1 RNA levels ≤50 copies/mL through week 48.[1][3][4][5]

Assessments: Efficacy and safety were assessed at regular intervals throughout the 48-week study period.

Mechanism of Action: Signaling Pathways

Both this compound and Zidovudine are nucleoside analogues that must be intracellularly phosphorylated to their active triphosphate forms to exert their antiviral effect. They then compete with natural deoxynucleotides for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme. This incorporation leads to chain termination, thus inhibiting viral replication.

Abacavir_Pathway This compound This compound ABC_MP This compound Monophosphate This compound->ABC_MP Adenosine Phosphotransferase Carbovir_MP Carbovir Monophosphate ABC_MP->Carbovir_MP Cytosolic Deaminase Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Guanylate Kinase Carbovir_TP Carbovir Triphosphate (Active) Carbovir_DP->Carbovir_TP RT HIV Reverse Transcriptase Carbovir_TP->RT DNA_Termination Viral DNA Chain Termination RT->DNA_Termination

Intracellular Activation Pathway of this compound

Zidovudine_Pathway Zidovudine Zidovudine ZDV_MP Zidovudine Monophosphate Zidovudine->ZDV_MP Thymidine Kinase ZDV_DP Zidovudine Diphosphate ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP Zidovudine Triphosphate (Active) ZDV_DP->ZDV_TP Nucleoside- Diphosphate Kinase RT HIV Reverse Transcriptase ZDV_TP->RT DNA_Termination Viral DNA Chain Termination RT->DNA_Termination

Intracellular Activation Pathway of Zidovudine

Experimental Workflow

The workflow of the CNA30024 clinical trial followed a standard randomized controlled trial design.

Clinical_Trial_Workflow Start Patient Screening (Antiretroviral-Naive HIV+ Adults) Inclusion Inclusion/Exclusion Criteria Met Start->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Eligible Screen_Fail Screen Failure Inclusion->Screen_Fail Not Eligible Arm_A This compound + 3TC + EFV Randomization->Arm_A Arm_B Zidovudine + 3TC + EFV Randomization->Arm_B Follow_Up 48-Week Double-Blind Treatment Period Arm_A->Follow_Up Arm_B->Follow_Up Efficacy_Analysis Primary Efficacy Analysis (HIV-1 RNA <= 50 copies/mL) Follow_Up->Efficacy_Analysis Safety_Analysis Safety and Tolerability Analysis Follow_Up->Safety_Analysis Results Results Comparison Efficacy_Analysis->Results Safety_Analysis->Results

CNA30024 Clinical Trial Workflow

References

Meta-analysis of cardiovascular risk with Abacavir versus other NRTIs

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the cardiovascular safety of Abacavir compared to other Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

The potential for an increased risk of cardiovascular disease (CVD) associated with the use of the nucleoside reverse transcriptase inhibitor (NRTI) this compound has been a subject of extensive research and debate. While initial observational studies raised concerns, meta-analyses of randomized controlled trials have often presented conflicting evidence. This guide provides a comprehensive comparison of findings from key meta-analyses to offer an objective overview for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the quantitative data from major meta-analyses comparing the cardiovascular risk of this compound with that of other NRTIs. These analyses include both observational studies and randomized controlled trials (RCTs), assessing various cardiovascular endpoints.

Table 1: Meta-analyses of Observational Studies
Meta-analysis/StudyNumber of StudiesPatient PopulationCardiovascular OutcomeComparatorRisk Estimate (95% CI)Key Findings
Systematic Review and Meta-analysis (2018) [1][2]17 Epidemiologic StudiesPeople Living with HIV (PLWH)Cardiovascular Disease (CVD)Other AntiretroviralsRecent Exposure: Summary Relative Risk (sRR) = 1.61 (1.48, 1.75) Cumulative Exposure (per year): sRR = 1.12 (1.05, 1.20)An increased risk of CVD was associated with recent this compound exposure, which remained elevated after adjusting for potential confounders.[1][2]
D:A:D Study (2008) [1][3]1 (Cohort Study)33,347 PLWHMyocardial Infarction (MI)Other AntiretroviralsRecent Exposure: Relative Risk (RR) = 1.90 (1.47, 2.45)The initial influential study that reported an association between recent this compound use and an increased risk of MI.[1][3]
NA-ACCORD [3]1 (Cohort Study)Adults initiating ARTMyocardial Infarction (MI)-Recent Exposure: Adjusted Hazard Ratio (aHR) = 1.84 (1.17, 2.91)Corroborated the findings of the D:A:D study, showing an increased risk of MI with recent this compound use.[4]
French Hospital Database on HIV (ANRS) [3]1 (Cohort Study)PLWHMyocardial Infarction (MI)-First year of therapy: Odds Ratio (OR) = 2.01 (1.11, 3.64)Found an increased risk of MI in the first year of this compound therapy, which did not persist with longer use.[4]
Table 2: Meta-analyses of Randomized Controlled Trials (RCTs)
Meta-analysis/StudyNumber of StudiesPatient PopulationCardiovascular OutcomeComparatorRisk Estimate (95% CI)Key Findings
Cruciani et al. (2011) [5]28 RCTs9,233 participantsMyocardial Infarction (MI)Non-abacavir containing cARTRisk Ratio = 0.73 (0.39, 1.35)This meta-analysis of RCTs did not support the hypothesis that this compound-containing regimens carry a greater risk of MI.[5]
Pooled Analysis of Clinical Trials (2018) [6][7][8]66 Phase II-IV RCTs20,469 adultsMyocardial Infarction (MI) & Cardiovascular Events (CVEs)Non-abacavir containing cARTMI: Relative Rate = 0.69 (0.24, 1.98) CVEs: Relative Rate = 0.62 (0.39, 0.98)This extensive pooled analysis found no increased risk for MI or CVEs with this compound exposure in a clinical trial setting.[6][7]
FDA Meta-analysis [4]26 RCTsParticipants in RCTsCardiovascular Disease-No increased risk found.A meta-analysis by the U.S. Food and Drug Administration did not find an increased risk of cardiovascular disease associated with this compound use.[4]

Experimental Protocols

The methodologies employed in these meta-analyses are crucial for interpreting their findings. Below are the detailed protocols for two key contrasting analyses.

Protocol 1: Systematic Review and Meta-analysis of Epidemiologic Studies (2018)[1][2]
  • Search Strategy: A comprehensive search of Medline, Embase, Web of Science, and conference abstracts (CROI and IAS/AIDS) was conducted for studies published through 2018. The keywords used were 'this compound', 'cardiovascular disease', 'myocardial infarction', and 'heart disease'.[1]

  • Study Selection: The review, following PRISMA guidelines, included randomized controlled trials and cohort studies that assessed the risk of CVD associated with recent (within the last 6 months) or cumulative exposure to this compound in people living with HIV.[1][2]

  • Data Extraction and Analysis: Data on study design, sample size, cardiovascular outcomes, exposure definitions, reference groups, and statistical estimates with 95% confidence intervals were extracted. Summary relative risks (sRRs) were calculated using both fixed- and random-effects models to quantify the association.[2]

Protocol 2: Pooled Analysis of 66 Phase II-IV RCTs (2018)[6][7][8]
  • Study Selection: The analysis included 66 phase II-IV randomized controlled trials. The primary analysis focused on trials with at least 48 weeks of follow-up where participants were randomized to either an this compound-containing or a non-abacavir-containing combination antiretroviral therapy (cART).[6][7]

  • Data Collection: Individual patient-level data were pooled from the included trials.

  • Outcome Assessment: The primary outcomes were exposure-adjusted incidence rates (IRs) and relative rates (RRs) of myocardial infarction (MI) and cardiovascular events (CVEs).

  • Statistical Analysis: The incidence rates of MI and CVEs were calculated per 1000 person-years of exposure. Relative rates were determined by comparing the incidence rates in the this compound-exposed group to the unexposed group. Sensitivity analyses included non-randomized and shorter-duration trials.[7]

Visualizing the Meta-analysis Workflow

The following diagram illustrates the study selection process for a typical systematic review and meta-analysis, based on the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.

PRISMA_Flow_Diagram cluster_identification cluster_screening cluster_eligibility cluster_included node_identification Identification node_screening Screening node_eligibility Eligibility node_included Included records_db Records identified through database searching (n = 378) records_after_duplicates Records after duplicates removed (n = 378) records_db->records_after_duplicates records_other Additional records identified through other sources (n = 0) records_other->records_after_duplicates records_screened Records screened (n = 378) records_after_duplicates->records_screened records_excluded Records excluded (n = 310) records_screened->records_excluded full_text_assessed Full-text articles assessed for eligibility (n = 68) records_screened->full_text_assessed full_text_excluded Full-text articles excluded, with reasons (n = 51) full_text_assessed->full_text_excluded studies_included_qualitative Studies included in qualitative synthesis (n = 17) full_text_assessed->studies_included_qualitative studies_included_quantitative Studies included in quantitative synthesis (meta-analysis) (n = 16) studies_included_qualitative->studies_included_quantitative

Caption: PRISMA flow diagram for study selection in a meta-analysis.

Conclusion

References

In Vitro Cross-Resistance Between Abacavir and Other Nucleoside Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cross-resistance profile of Abacavir with other nucleoside reverse transcriptase inhibitors (NRTIs). The information is supported by experimental data to aid in research and drug development efforts in the field of HIV therapeutics.

Quantitative Analysis of this compound Cross-Resistance

The following table summarizes the in vitro fold-change in resistance to this compound and other NRTIs conferred by specific mutations in the HIV-1 reverse transcriptase (RT) enzyme. The data is compiled from various studies and represents the median or average fold-change in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) compared to wild-type virus.

RT Mutation(s)This compound (ABC) Fold ChangeZidovudine (ZDV) Fold ChangeLamivudine (3TC) Fold ChangeTenofovir (TDF) Fold ChangeStavudine (d4T) Fold ChangeEmtricitabine (FTC) Fold ChangeDidanosine (ddI) Fold Change
This compound-Selected Mutations
K65R~3.1 - 4.0[1]Susceptible / No significant change~8.6[2]~3.0 - 4.0[3]Low-level resistance~5.9[2]~3.6[2]
L74VLow-level resistanceIncreased susceptibilityNo significant changeIncreased susceptibilityNo significant changeNo significant changeIntermediate resistance
M184V~3.0[4]Increased susceptibility>100[3]Increased susceptibilityIncreased susceptibility>300[1]Low-level resistance[4]
Y115FReduced susceptibilityNo significant changeNo significant changeReduced susceptibilityNo significant changeNo significant changeNo significant change
K65R + M184VHigh-level resistance-High-level resistanceReduced susceptibility-High-level resistanceHigh-level resistance[4]
M184V + L74VHigh-level resistance-High-level resistance--High-level resistanceHigh-level resistance
Thymidine Analog Mutations (TAMs)
M41L + T215Y~2.0~12.0No significant change~2.0---
M41L + L210W + T215Y~3.0>100No significant change~3.0---
TAMs (Multiple)Variable, can confer high-level resistanceHigh-level resistanceNo significant changeCross-resistanceCross-resistanceNo significant changeCross-resistance
Multi-Drug Resistance Mutations
Q151M ComplexHigh-level resistance (>10)[3]High-level resistance (>10)[3]High-level resistance (>10)[3]~2.0 - 5.0[3]High-level resistance (>10)[3]High-level resistanceHigh-level resistance
T69 Insertions + TAMsHigh-level resistanceHigh-level resistance-High-level resistanceHigh-level resistance-High-level resistance[3]

Note: Fold change values can vary between different assay systems and viral strains. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vitro drug resistance. Below are protocols for key experiments cited in the evaluation of this compound cross-resistance.

Phenotypic Drug Susceptibility Assay using Recombinant Viruses (e.g., Monogram PhenoSense® Assay)

This assay provides a direct, quantitative measurement of how a patient's viral isolate responds to various antiretroviral drugs.

Principle: The patient's HIV protease (PR) and reverse transcriptase (RT) gene sequences are inserted into a standardized laboratory vector that contains a luciferase reporter gene. The resulting recombinant viruses are then used to infect target cells in the presence of varying concentrations of antiretroviral drugs. The amount of light emitted by the luciferase is proportional to the amount of viral replication.

Detailed Methodology:

  • Viral RNA Isolation: Isolate viral RNA from a patient's plasma sample. This is typically done using commercially available RNA extraction kits.[3]

  • RT-PCR Amplification: Amplify the protease (PR) and reverse transcriptase (RT) coding regions from the viral RNA using reverse transcription-polymerase chain reaction (RT-PCR).[3] This step creates DNA copies of the viral genes of interest.

  • Vector Construction: Insert the amplified patient-derived PR and RT DNA sequences into a proviral DNA vector that has had its own PR and RT genes removed. This vector also contains a luciferase reporter gene in place of the HIV-1 env gene.[3]

  • Production of Recombinant Virus: Transfect host cells (e.g., HEK293 cells) with the recombinant vector. The host cells will produce virus particles containing the patient's PR and RT enzymes.[3]

  • Infection of Target Cells: Infect target cells (e.g., CEM-GFP cells) with the recombinant virus particles in the presence of serial dilutions of this compound and other NRTIs.[3]

  • Measurement of Viral Replication: After a set incubation period (e.g., 72 hours), measure the activity of the luciferase reporter gene. The light output is a direct measure of viral replication.[3]

  • Data Analysis: Calculate the drug concentration that inhibits viral replication by 50% (IC50). The fold-resistance is determined by dividing the IC50 of the patient's virus by the IC50 of a drug-susceptible wild-type reference virus.[5]

In Vitro Selection of Drug-Resistant HIV-1 Variants

This experimental procedure is used to identify the genetic mutations that arise in HIV-1 under the selective pressure of an antiretroviral drug.

Principle: Wild-type HIV-1 is cultured in the presence of sub-optimal concentrations of an antiretroviral drug. As the virus replicates, mutations that confer a survival advantage in the presence of the drug will be selected for and will eventually become the dominant viral population.

Detailed Methodology:

  • Virus Stock Preparation: Prepare a high-titer stock of wild-type HIV-1 (e.g., HXB2 or NL4-3) by infecting a suitable cell line (e.g., MT-2 or MT-4 cells).

  • Initial Infection: Infect fresh cells with the wild-type virus stock at a specific multiplicity of infection (MOI).

  • Drug Exposure: Culture the infected cells in the presence of a low concentration of the antiretroviral drug (e.g., this compound), typically starting at a concentration below the IC50.

  • Monitoring Viral Replication: Monitor the culture for signs of viral replication, such as cytopathic effects (CPE) or the presence of viral proteins (e.g., p24 antigen) in the culture supernatant.

  • Dose Escalation: Once viral replication is established, harvest the culture supernatant containing the virus and use it to infect fresh cells in the presence of a higher concentration of the drug.

  • Iterative Passaging: Repeat the process of viral passage and dose escalation for multiple rounds.

  • Genotypic Analysis: At various passages, isolate viral RNA from the culture supernatant and perform genotypic analysis (sequencing) of the reverse transcriptase gene to identify the emergence of resistance-associated mutations.

  • Phenotypic Analysis: Characterize the drug susceptibility of the selected viral variants using a phenotypic assay to determine the fold-change in resistance.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in this compound cross-resistance.

NRTI_Resistance_Mechanisms cluster_0 Mechanisms of NRTI Resistance Discrimination Discrimination Discrimination_Desc RT preferentially incorporates the natural dNTP over the NRTI analog. Key mutations: K65R, L74V, M184V, Q151M Discrimination->Discrimination_Desc Excision Excision (Primer Unblocking) Excision_Desc RT removes the chain-terminating NRTI from the nascent DNA strand. Key mutations: Thymidine Analog Mutations (TAMs) Excision->Excision_Desc Abacavir_Resistance_Pathways cluster_1 This compound Resistance Development WT Wild-Type HIV-1 M184V M184V (Low-level ABC resistance) WT->M184V Drug Pressure K65R K65R (Moderate ABC resistance) WT->K65R Drug Pressure L74V L74V (Low-level ABC resistance) WT->L74V Drug Pressure TAMs Thymidine Analog Mutations (TAMs) (Variable ABC cross-resistance) WT->TAMs Drug Pressure High_Level_Resistance High-Level this compound Resistance M184V->High_Level_Resistance K65R->High_Level_Resistance L74V->High_Level_Resistance TAMs->High_Level_Resistance Experimental_Workflow cluster_2 In Vitro Cross-Resistance Experimental Workflow Start Start: Patient Plasma Sample or Lab Strain RNA_Extraction 1. Viral RNA Extraction Start->RNA_Extraction RT_PCR 2. RT-PCR of PR and RT genes RNA_Extraction->RT_PCR Genotyping 3a. Genotypic Analysis (Sequencing) RT_PCR->Genotyping Phenotyping 3b. Phenotypic Analysis RT_PCR->Phenotyping Data_Analysis 4. Data Analysis (Fold-Change Calculation) Genotyping->Data_Analysis Vector_Construction Recombinant Vector Construction Phenotyping->Vector_Construction Virus_Production Recombinant Virus Production Vector_Construction->Virus_Production Susceptibility_Assay Drug Susceptibility Assay Virus_Production->Susceptibility_Assay Susceptibility_Assay->Data_Analysis End End: Cross-Resistance Profile Data_Analysis->End

References

Validation of Abacavir/Lamivudine Fixed-Dose Combination Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of the Abacavir/Lamivudine (ABC/3TC) fixed-dose combination against other key antiretroviral therapies. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical trial data, experimental methodologies, and visual representations of molecular and procedural pathways.

Mechanism of Action

This compound and Lamivudine are both potent nucleoside reverse transcriptase inhibitors (NRTIs) that form the backbone of many combination antiretroviral therapy (cART) regimens.[1][2] Both drugs are administered as prodrugs and must be phosphorylated intracellularly to their active triphosphate forms. This compound is a guanosine analog converted to carbovir triphosphate (CBV-TP), while Lamivudine is a cytidine analog converted to lamivudine-triphosphate (3TC-TP).[1][3]

These active metabolites competitively inhibit the HIV-1 reverse transcriptase enzyme.[4] Their incorporation into the growing viral DNA chain leads to premature termination because they lack the 3'-hydroxyl group necessary for forming the next phosphodiester bond.[4][5] This dual-action effectively halts the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[2][5]

Mechanism of Action for this compound/Lamivudine cluster_this compound This compound (ABC) Pathway cluster_lamivudine Lamivudine (3TC) Pathway cluster_hiv HIV Replication Cycle ABC This compound CBV_MP Carbovir Monophosphate ABC->CBV_MP CBV_DP Carbovir Diphosphate CBV_MP->CBV_DP CBV_TP Carbovir Triphosphate (Active) CBV_DP->CBV_TP Viral_DNA Viral DNA Synthesis CBV_TP->Viral_DNA Inhibits & Terminates Chain L3TC Lamivudine L3TC_MP Lamivudine Monophosphate L3TC->L3TC_MP L3TC_DP Lamivudine Diphosphate L3TC_MP->L3TC_DP L3TC_TP Lamivudine Triphosphate (Active) L3TC_DP->L3TC_TP L3TC_TP->Viral_DNA Inhibits & Terminates Chain Viral_RNA Viral RNA Viral_RNA->Viral_DNA RT Enzyme RT Reverse Transcriptase (RT)

Caption: Intracellular activation and inhibitory action of this compound and Lamivudine.

Comparative Efficacy Data

Clinical trials have established the efficacy of the ABC/3TC fixed-dose combination, though its performance relative to alternatives can be influenced by baseline patient characteristics, notably plasma HIV-1 RNA levels.

Table 1: ABC/3TC vs. Zidovudine/Lamivudine (ZDV/3TC) in Treatment-Naïve Adults
Study Third Agent Endpoint (Week 48) ABC/3TC Arm ZDV/3TC Arm Outcome
CNA30024[6][7]EfavirenzHIV-1 RNA ≤50 copies/mL70%69%Non-inferior efficacy.
CNA30024[6][7]Median CD4+ Increase209 cells/mm³155 cells/mm³Statistically significant greater CD4+ response in ABC arm.
CNA30024[6][7]Virologic Failure6%4%Infrequent and similar rates of virologic failure.
Table 2: ABC/3TC vs. Tenofovir/Emtricitabine (TDF/FTC) in Treatment-Naïve Adults
Study Third Agent Endpoint (Week 96) ABC/3TC Arm TDF/FTC Arm Outcome
ACTG A5202[8][9]Atazanavir or EfavirenzVirologic Failure (Overall)29%21%Overall, ABC/3TC did not meet non-inferiority criteria.
ACTG A5202[8][9]Virologic Failure (Baseline HIV RNA <100,000 copies/mL)25%20%No significant difference in this subgroup.
ACTG A5202[8][9]Virologic Failure (Baseline HIV RNA ≥100,000 copies/mL)37%22%Significantly higher risk of virologic failure for ABC/3TC.
HEAT Study[10]Lopinavir/ritonavirHIV-1 RNA <50 copies/mL (Week 96)58%60%No significant difference in efficacy, regardless of baseline viral load.

Experimental Protocols

The validation of ABC/3TC efficacy relies on rigorous, multicenter, randomized clinical trials. Below is a generalized protocol synthesized from pivotal studies comparing different NRTI backbones.[6][7][11]

1. Study Design:

  • Phase: Phase III or IV, multicenter, randomized, double-blind (where feasible), non-inferiority or superiority trial.[6][7][12]

  • Objective: To compare the antiviral efficacy, safety, and tolerability of an ABC/3TC-based regimen with an alternative NRTI backbone-based regimen over 48 to 96 weeks.[6][11]

  • Patient Population: Antiretroviral-naïve or treatment-experienced adults with HIV-1 infection.[6][11] Key inclusion criteria often include a plasma HIV-1 RNA level >1,000 copies/mL.[11] A critical exclusion criterion is a positive test for the HLA-B*5701 allele due to the risk of this compound hypersensitivity reaction.[13]

2. Randomization and Treatment:

  • Subjects are stratified based on screening HIV-1 RNA levels (e.g., ≤100,000 copies/mL vs. >100,000 copies/mL) and the chosen third agent.[6][14]

  • Patients are randomized in a 1:1 ratio to receive either:

    • Arm A: Fixed-dose this compound/Lamivudine (600mg/300mg) once daily.

    • Arm B: Comparator fixed-dose combination (e.g., TDF/FTC or ZDV/3TC).

  • Both arms receive the same third agent, which could be an integrase inhibitor (INSTI), a non-nucleoside reverse transcriptase inhibitor (NNRTI), or a boosted protease inhibitor (PI).[6][13]

3. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The proportion of subjects with plasma HIV-1 RNA levels below a specified threshold (e.g., <50 copies/mL) at week 48 or 96, analyzed using an FDA-defined "snapshot" algorithm.[6][11]

  • Secondary Efficacy Endpoints:

    • Mean change from baseline in CD4+ T-cell count.[6]

    • Time to virologic failure.[9]

    • Development of genotypic or phenotypic drug resistance at the time of failure.

  • Safety Monitoring: Regular monitoring of adverse events, clinical laboratory tests (hematology, chemistry), and assessment of lipid profiles.[6][13]

4. Statistical Analysis:

  • The primary analysis is typically an intent-to-treat (ITT) analysis, including all randomized subjects.[6]

  • Non-inferiority is concluded if the lower bound of the 95% confidence interval for the difference in response rates between the two arms is above a pre-specified margin (e.g., -10% or -12%).[6]

Typical Antiretroviral Clinical Trial Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Randomization & Treatment cluster_analysis Phase 3: Data Analysis Screen Patient Screening (Inclusion/Exclusion Criteria) HLA_Test HLA-B*5701 Testing Screen->HLA_Test Consent Informed Consent HLA_Test->Consent Baseline Baseline Assessment (HIV RNA, CD4 Count) Consent->Baseline Randomize Stratified Randomization Baseline->Randomize Arm_A Treatment Arm A (ABC/3TC + Third Agent) Randomize->Arm_A Arm_B Treatment Arm B (Comparator + Third Agent) Randomize->Arm_B FollowUp Scheduled Follow-up Visits (Weeks 4, 8, 12, 24, 48, 96) Arm_A->FollowUp Arm_B->FollowUp Primary Primary Endpoint Analysis (HIV RNA <50 copies/mL @ Wk 48/96) FollowUp->Primary Secondary Secondary Endpoint Analysis (CD4 Change, Virologic Failure) Primary->Secondary Safety Safety & Tolerability Analysis Secondary->Safety Report Final Study Report Safety->Report

Caption: Generalized workflow for a Phase III antiretroviral clinical trial.

Logical Relationships in Treatment Selection

The choice between ABC/3TC and other NRTI backbones like TDF/FTC is not solely based on efficacy but also involves safety and patient-specific factors. The decision-making process can be visualized as a logical tree.

Start Initiating ART in Naive Patient HLA_Test HLA-B*5701 Test Start->HLA_Test Viral_Load Baseline HIV RNA > 100,000 c/mL? HLA_Test->Viral_Load Negative ABC_Not_Rec ABC/3TC Contraindicated HLA_Test->ABC_Not_Rec Positive CV_Risk High Cardiovascular Risk? Viral_Load->CV_Risk No TDF_Option Consider TDF/FTC-based regimen Viral_Load->TDF_Option Yes Renal_Risk Pre-existing Renal Disease? CV_Risk->Renal_Risk No CV_Risk->TDF_Option Yes ABC_Option Consider ABC/3TC-based regimen Renal_Risk->ABC_Option Yes Renal_Risk->TDF_Option No (Preferred Option)

Caption: Decision logic for selecting an NRTI backbone in initial ART.

References

Comparative Analysis of Abacavir-Induced Lipoatrophy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the clinical and in vitro evidence comparing the effects of Abacavir to other nucleoside reverse transcriptase inhibitors (NRTIs) on fat metabolism and adipocyte function.

This guide provides a detailed comparison of this compound-induced lipoatrophy with that caused by other NRTIs, particularly the thymidine analogues stavudine (d4T) and zidovudine (AZT), as well as the non-thymidine analogue tenofovir. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical trial data and in vitro experimental findings to elucidate the differential effects of these antiretroviral agents on adipose tissue.

Executive Summary

Lipoatrophy, the loss of subcutaneous fat, is a well-documented side effect of certain NRTIs used in the treatment of HIV infection. Clinical evidence strongly indicates that this compound is associated with a significantly lower risk of lipoatrophy compared to thymidine analogues like stavudine and zidovudine.[1][2] Switching from stavudine or zidovudine to this compound has been shown to lead to a partial reversal of limb fat loss.[3][4][5] In vitro studies corroborate these clinical findings, demonstrating that this compound has a less detrimental effect on adipocyte function, mitochondrial DNA content, and oxidative stress compared to stavudine. The underlying mechanisms for these differences are multifactorial, involving varying degrees of mitochondrial toxicity, and differential impacts on adipocyte differentiation and inflammatory pathways.

Clinical Evidence: Comparative Lipoatrophy Outcomes

Clinical trials have consistently demonstrated a more favorable lipoatrophy profile for this compound when compared with thymidine analogues.

Table 1: Comparative Clinical Trial Data on Lipoatrophy

Study (Year)Comparison DrugsDurationKey Findings
Podzamczer et al. (2007)[1][2]This compound vs. Stavudine96 weeksSignificantly lower incidence of physician- and patient-reported lipoatrophy in the this compound group (4.8%) compared to the stavudine group (38.3%). DEXA scans confirmed greater limb fat loss in the stavudine arm.
Moyle et al. (2006)Tenofovir vs. This compound (switch study from thymidine analogues)48 weeksBoth drugs led to significant increases in limb fat mass in patients with pre-existing lipoatrophy.
McComsey et al. (2004) (TARHEEL Study)[3]This compound or Zidovudine (switch from Stavudine)48 weeksSwitching to this compound or zidovudine resulted in a significant median increase in arm fat (35%) and leg fat (12%).
Martin et al. (2004) (MITOX Extension Study)[3]This compound (switch from thymidine analogues)104 weeksContinued and significant improvements in subcutaneous fat were observed over two years after switching to this compound.[3]
Carr et al. (2002) (MITOX Study)[5]This compound vs. Stavudine/Zidovudine24 weeksA significant increase in limb fat was observed in the group that switched to this compound compared to those who continued on thymidine analogues.[5]

In Vitro Experimental Data: Cellular Mechanisms of Lipoatrophy

In vitro studies using adipocyte cell models have provided crucial insights into the cellular and molecular mechanisms underlying the differential effects of NRTIs on fat cells.

Table 2: Comparative In Vitro Effects of NRTIs on Adipocytes

ParameterThis compoundStavudine/ZidovudineTenofovirKey Findings & References
Lipid Accumulation No significant reductionSignificant reductionVariable effects reportedStavudine and zidovudine, but not this compound, have been shown to reduce lipid content in human adipocytes.[6]
Mitochondrial DNA (mtDNA) Content No significant depletion or less pronounced effectSignificant depletionLess pronounced effect than thymidine analoguesThymidine analogues, particularly stavudine, are potent inhibitors of mitochondrial DNA polymerase-gamma, leading to mtDNA depletion.[1][7] Switching from stavudine to this compound can lead to a restoration of mtDNA levels.[1]
Reactive Oxygen Species (ROS) Production No significant increaseSignificant increaseLess pronounced effect than thymidine analoguesStavudine and zidovudine increase ROS production in adipocytes, a key factor in cellular damage and inflammation. This compound does not appear to induce significant oxidative stress.[6]
Adipogenic Gene Expression (e.g., PPARγ) Minimal to no effectDownregulationVariable effects reportedStavudine has been shown to decrease the expression of the key adipogenic transcription factor PPARγ.[7]
Adipokine Secretion (e.g., Adiponectin) No significant alterationDecreased secretionVariable effects reportedThymidine analogues can reduce the secretion of adiponectin, an important hormone for insulin sensitivity.
Apoptosis No significant inductionIncreased apoptosisLess pronounced effectIncreased adipocyte apoptosis is considered a final pathway in the development of lipoatrophy and is more pronounced with thymidine analogues.[1]

Experimental Protocols

Adipocyte Differentiation and Treatment

Human preadipocyte cell lines (e.g., 3T3-L1) or primary human preadipocytes are cultured and induced to differentiate into mature adipocytes. This is typically achieved by treating the cells with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX). Once differentiated, the mature adipocytes are treated with clinically relevant concentrations of this compound, stavudine, zidovudine, or tenofovir for a specified period (e.g., 24-72 hours).

Quantitative Assessment of Lipid Accumulation (Oil Red O Staining)
  • Fixation: Adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.

  • Staining: The fixed cells are washed with water and then with 60% isopropanol. A working solution of Oil Red O stain is added to the cells and incubated for 10-20 minutes at room temperature.

  • Washing: The staining solution is removed, and the cells are washed repeatedly with water to remove excess stain.

  • Elution and Quantification: The stained lipid droplets are eluted with 100% isopropanol. The absorbance of the eluate is then measured using a spectrophotometer at a wavelength of approximately 500-520 nm. The absorbance is directly proportional to the amount of lipid accumulated in the cells.

Measurement of Mitochondrial DNA (mtDNA) Content
  • DNA Extraction: Total DNA (both nuclear and mitochondrial) is extracted from treated and control adipocytes using a commercial DNA extraction kit.

  • Quantitative Polymerase Chain Reaction (qPCR): The relative amount of mtDNA is quantified by qPCR. This is done by amplifying a specific gene from the mitochondrial genome (e.g., a subunit of cytochrome c oxidase) and a single-copy gene from the nuclear genome (e.g., β-globin) in separate reactions.

  • Calculation: The ratio of the copy number of the mitochondrial gene to the nuclear gene is calculated to determine the relative mtDNA content per cell.

Assessment of Reactive Oxygen Species (ROS) Production
  • Cell Treatment: Adipocytes are treated with the respective NRTIs.

  • Fluorescent Probe Incubation: A fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cell culture and incubated. In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS production.

Signaling Pathways and Experimental Workflows

The differential effects of this compound and other NRTIs on adipocytes can be attributed to their distinct interactions with key cellular signaling pathways.

cluster_thymidine Thymidine Analogues (e.g., Stavudine) cluster_this compound This compound Stavudine Stavudine PolG Mitochondrial Polymerase-gamma Stavudine->PolG Inhibition PPARg_down Decreased PPARγ Expression Stavudine->PPARg_down mtDNA mtDNA Depletion PolG->mtDNA ETC Electron Transport Chain Dysfunction mtDNA->ETC ROS Increased ROS Production ETC->ROS Adipogenesis_down Impaired Adipogenesis ROS->Adipogenesis_down PPARg_down->Adipogenesis_down Lipoatrophy Lipoatrophy Adipogenesis_down->Lipoatrophy This compound This compound PolG_this compound Mitochondrial Polymerase-gamma This compound->PolG_this compound Weak Inhibition mtDNA_this compound Minimal mtDNA Effect PolG_this compound->mtDNA_this compound Normal_Adipogenesis Normal Adipocyte Function mtDNA_this compound->Normal_Adipogenesis cluster_assays Quantitative Assays start Preadipocyte Culture induce Induce Differentiation (Insulin, Dexamethasone, IBMX) start->induce treat Treat with NRTIs (this compound, Stavudine, etc.) induce->treat endpoint Endpoint Analysis treat->endpoint lipid Lipid Accumulation (Oil Red O Staining) endpoint->lipid mtdna mtDNA Content (qPCR) endpoint->mtdna ros ROS Production (Fluorescent Probe) endpoint->ros gene Gene Expression (RT-qPCR) endpoint->gene

References

Abacavir in Treatment-Naive HIV: A Comparative Efficacy and Safety Review

Author: BenchChem Technical Support Team. Date: November 2025

A systematic analysis of abacavir's role in first-line antiretroviral therapy for HIV-1 infection, with a focus on comparative efficacy, safety, and underlying pharmacological pathways.

This guide provides a comprehensive systematic review of the efficacy and safety of this compound-containing antiretroviral regimens for the treatment of HIV-1 infection in treatment-naive adult patients. Through an analysis of key randomized controlled trials and meta-analyses, this document compares this compound-based therapies with alternative first-line treatments, primarily tenofovir-based regimens. Detailed experimental protocols from pivotal studies are outlined to provide context for the presented data. Furthermore, this guide delves into the molecular mechanisms of this compound, illustrating its intracellular activation pathway and the immunological signaling cascade leading to the well-documented hypersensitivity reaction. All quantitative data are summarized in structured tables for ease of comparison, and signaling pathways are visualized using diagrams.

Comparative Efficacy of this compound-Based Regimens

The efficacy of this compound, typically co-formulated with lamivudine (ABC/3TC), has been extensively evaluated against tenofovir disoproxil fumarate/emtricitabine (TDF/FTC) as the nucleoside reverse transcriptase inhibitor (NRTI) backbone in combination with a third agent from another drug class (e.g., integrase inhibitors, non-nucleoside reverse transcriptase inhibitors).

Virologic Suppression

The primary measure of efficacy in antiretroviral therapy is the achievement and maintenance of an undetectable viral load, typically defined as HIV-1 RNA <50 copies/mL. Multiple large-scale clinical trials and meta-analyses have compared the virologic efficacy of ABC/3TC and TDF/FTC.

A meta-analysis of six randomized controlled trials involving 4118 patients showed similar proportions of subjects achieving a viral load of <50 copies/mL at 48 weeks between those receiving this compound/lamivudine and those receiving tenofovir/emtricitabine.[1] This similarity in efficacy was observed in the overall comparison, as well as in subgroups with both low (<100,000 copies/mL) and high (>100,000 copies/mL) baseline viral loads.[1] Similar findings were reported at 96 weeks.[1]

However, the ACTG 5202 study found that in patients with a high screening viral load (≥100,000 copies/mL), this compound/lamivudine was associated with a shorter time to virologic failure compared to tenofovir/emtricitabine.[2] In contrast, the HEAT study, which combined the NRTI backbones with lopinavir/ritonavir, found no significant difference in efficacy between the two regimens, regardless of baseline viral load.

More recent studies have evaluated this compound in combination with the integrase inhibitor dolutegravir. The SINGLE study, a randomized, double-blind trial, compared dolutegravir + this compound/lamivudine to the single-tablet regimen of efavirenz/tenofovir/emtricitabine. At week 48, a significantly higher proportion of participants in the dolutegravir + this compound/lamivudine group achieved an HIV-1 RNA level of <50 copies/mL (88% vs. 81%).[1] This superiority was maintained through 144 weeks, with 71% in the dolutegravir + this compound/lamivudine arm and 63% in the efavirenz/tenofovir/emtricitabine arm maintaining viral suppression.[3] The better outcomes in the dolutegravir arm were primarily driven by fewer discontinuations due to adverse events.[3]

Table 1: Virologic Suppression (HIV-1 RNA <50 copies/mL) in Treatment-Naive Patients
Study / Meta-analysis Treatment Arms N Week 48 Week 96
Meta-analysis[1]ABC/3TC-based vs. TDF/FTC-based4118RR 0.98 (95% CI 0.94-1.03)-
- Low Baseline VL (<100,000)RR 1.01 (95% CI 0.99-1.03)-
- High Baseline VL (>100,000)RR 0.96 (95% CI 0.90-1.03)-
ACTG 5202 (High VL Stratum)[2]ABC/3TC vs. TDF/FTC-Shorter time to virologic failure with ABC/3TC-
SINGLE Study[1][3]DTG + ABC/3TC vs. EFV/TDF/FTC83388% vs. 81% (p=0.003)80% vs. 72%

RR: Risk Ratio; CI: Confidence Interval; VL: Viral Load; DTG: Dolutegravir; ABC/3TC: this compound/Lamivudine; EFV/TDF/FTC: Efavirenz/Tenofovir/Emtricitabine.

Immunological Response

The change in CD4+ T-cell count from baseline is a key indicator of immune reconstitution. In the SINGLE study, the adjusted mean increase in CD4+ T-cell count at week 48 was significantly greater in the dolutegravir + this compound/lamivudine group compared to the efavirenz/tenofovir/emtricitabine group (267 cells/mm³ vs. 208 cells/mm³).[1] However, a post-hoc analysis of the SINGLE study found that at week 96, a higher proportion of patients in the efavirenz/tenofovir/emtricitabine group achieved a normalized CD4/CD8 ratio of ≥1.[4]

In the ACTG 5202 trial, among patients in the low viral load stratum receiving efavirenz, those on this compound/lamivudine had significantly greater increases in CD4+ cell counts at weeks 48 and 96 compared to those on tenofovir/emtricitabine.[5]

Table 2: Immunological Response in Treatment-Naive Patients
Study Treatment Arms Median CD4+ Cell Count Change from Baseline
SINGLE Study (Week 48)[1]DTG + ABC/3TC vs. EFV/TDF/FTC+267 cells/mm³ vs. +208 cells/mm³
ACTG 5202 (Low VL, EFV arm, Week 96)[5]ABC/3TC vs. TDF/FTC+227 cells/mm³ vs. +200 cells/mm³

Safety and Tolerability Profile

The safety profile of this compound is a critical consideration in its use, primarily due to the risk of a hypersensitivity reaction and potential cardiovascular concerns.

Hypersensitivity Reaction

A significant safety concern with this compound is a multi-system hypersensitivity reaction (HSR), which is strongly associated with the presence of the HLA-B*57:01 allele. Screening for this genetic marker prior to initiating this compound is now standard practice and has dramatically reduced the incidence of HSR.

Cardiovascular Risk

Some observational studies have suggested a potential association between this compound use and an increased risk of myocardial infarction. However, randomized clinical trials have not consistently demonstrated this association. A meta-analysis of 26 randomized clinical trials found no significant increase in the risk of cardiovascular events with this compound compared to other antiretrovirals.

Other Adverse Events

In the SINGLE study, discontinuations due to adverse events were significantly lower in the dolutegravir + this compound/lamivudine group compared to the efavirenz/tenofovir/emtricitabine group (2% vs. 10%).[1] Rash and neuropsychiatric events were more common with the efavirenz-based regimen, while insomnia was reported more frequently with the dolutegravir/abacavir combination.[1]

A meta-analysis comparing this compound/lamivudine with tenofovir/emtricitabine found that the occurrence of adverse events requiring treatment discontinuation tended to favor tenofovir, though the difference was not statistically significant.[1] This was largely attributed to suspected this compound hypersensitivity reactions in the era before routine HLA-B*57:01 screening.[1]

Table 3: Key Adverse Events and Discontinuation Rates
Study / Meta-analysis Treatment Arms Adverse Event / Discontinuation Rate
SINGLE Study (Week 48)[1]DTG + ABC/3TC vs. EFV/TDF/FTCDiscontinuation due to AEs: 2% vs. 10%
Drug-related AEs: 43% vs. 66%
Insomnia: More frequent with DTG + ABC/3TC
Rash, Neuropsychiatric events: More frequent with EFV/TDF/FTC
Meta-analysis[1]ABC/3TC-based vs. TDF/FTC-basedDiscontinuation due to AEs: RR 1.26 (95% CI 0.99-1.61)

AEs: Adverse Events.

Experimental Protocols of Key Clinical Trials

SINGLE Study
  • Design: A Phase 3, randomized, double-blind, non-inferiority study.[3]

  • Participants: 833 treatment-naive HIV-1 infected adults with an HIV-1 RNA level of ≥1000 copies/mL and negative for the HLA-B*57:01 allele.[3]

  • Intervention: Participants were randomized to receive either dolutegravir 50 mg plus a fixed-dose combination of this compound 600 mg/lamivudine 300 mg once daily, or a fixed-dose combination of efavirenz 600 mg/tenofovir 300 mg/emtricitabine 200 mg once daily.[3]

  • Primary Endpoint: Proportion of participants with an HIV-1 RNA level <50 copies/mL at week 48.[1]

ACTG 5202
  • Design: A prospective, randomized, double-blind, multicenter study.

  • Participants: 1857 treatment-naive HIV-1 infected adults. Participants were stratified by screening HIV-1 RNA level (<100,000 copies/mL or ≥100,000 copies/mL).

  • Intervention: Participants were randomized to receive either this compound/lamivudine or tenofovir/emtricitabine, in combination with either open-label efavirenz or atazanavir/ritonavir.

  • Primary Endpoint: Time to virologic failure.

Signaling Pathways

This compound Mechanism of Action

This compound is a nucleoside reverse transcriptase inhibitor (NRTI). It is a prodrug that must be intracellularly phosphorylated to its active form, carbovir triphosphate (CBV-TP). CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme. Once incorporated, CBV-TP acts as a chain terminator because it lacks a 3'-hydroxyl group, thereby preventing further elongation of the viral DNA and inhibiting HIV replication.

Abacavir_Mechanism_of_Action cluster_cell Host Cell cluster_hiv HIV Replication This compound This compound Abacavir_MP This compound Monophosphate This compound->Abacavir_MP Adenosine phosphotransferase Carbovir_MP Carbovir Monophosphate Abacavir_MP->Carbovir_MP Cytosolic deaminase Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Guanylate kinase CBV_TP Carbovir Triphosphate (Active) Carbovir_DP->CBV_TP Nucleoside diphosphate kinase RT HIV Reverse Transcriptase CBV_TP->RT Competitive inhibition Viral_DNA Viral DNA Elongation CBV_TP->Viral_DNA Incorporation RT->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Intracellular activation of this compound and inhibition of HIV reverse transcriptase.

This compound Hypersensitivity Signaling Pathway

The this compound hypersensitivity reaction is a T-cell mediated immune response that occurs in individuals with the HLA-B57:01 allele. This compound binds non-covalently to the antigen-binding cleft of the HLA-B57:01 molecule, altering its shape and the repertoire of self-peptides that it presents to CD8+ T-cells. This leads to the activation of this compound-specific T-cells, which release pro-inflammatory cytokines, resulting in a systemic hypersensitivity reaction.

Abacavir_Hypersensitivity Systemic Hypersensitivity Reaction cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell This compound This compound HLA_B5701 HLA-B*57:01 This compound->HLA_B5701 Non-covalent binding Altered_Complex Altered Peptide-HLA Complex Self_Peptide Self-Peptide Self_Peptide->HLA_B5701 TCR T-Cell Receptor (TCR) Altered_Complex->TCR Recognition T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Cytokine_Release Cytokine Release (e.g., TNF-α, IFN-γ) T_Cell_Activation->Cytokine_Release Fever Fever Cytokine_Release->Fever Rash Rash Cytokine_Release->Rash GI_Symptoms GI Symptoms Cytokine_Release->GI_Symptoms

Caption: Molecular basis of this compound hypersensitivity reaction mediated by HLA-B*57:01.

Conclusion

In treatment-naive HIV-1 infected patients, this compound-based regimens, particularly in combination with dolutegravir, demonstrate potent and sustained virologic suppression. While some studies have raised concerns about its efficacy in patients with high baseline viral loads compared to tenofovir, other large trials have shown comparable outcomes. The safety profile of this compound is generally favorable, with the significant risk of hypersensitivity reaction effectively mitigated by pre-screening for the HLA-B*57:01 allele. The choice between this compound and other NRTI options should be individualized based on a patient's baseline characteristics, including viral load, comorbidities, and the potential for drug-drug interactions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abacavir
Reactant of Route 2
Abacavir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。